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  • Product: 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride
  • CAS: 578026-45-6

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 3-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride: A Technical Whitepaper

Executive Summary As drug development increasingly relies on conformationally restricted chemical probes to interrogate complex proteolytic networks, 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (CAS: 578026-45-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on conformationally restricted chemical probes to interrogate complex proteolytic networks, 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (CAS: 578026-45-6) emerges as a highly specific, bifunctional pharmacophore. Functioning as a rigid lysine/arginine mimetic, this compound is primarily utilized in vitro to competitively inhibit enzymes that recognize basic amino acid residues, namely zinc-dependent metallo-carboxypeptidases (e.g., TAFIa) and trypsin-like serine proteases (e.g., uPA, Plasmin).

This whitepaper provides an in-depth mechanistic analysis of its binding modalities, supported by field-proven, self-validating in vitro protocols designed to ensure rigorous data integrity in preclinical screening.

Chemical Identity & Pharmacophore Rationale

The molecule, also known as 4'-(aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, features a highly deliberate structural design [1]:

  • Aminomethyl Group (pKa ~9.5): Acts as a basic anchor, mimicking the ϵ -amino group of a lysine side chain or the guanidino group of arginine. At physiological pH, it is protonated and primed for salt-bridge formation.

  • Rigid Biphenyl Core: The[1,1'-biphenyl] scaffold locks the molecule into an extended conformation. Causality of design: By pre-organizing the molecule, the entropic penalty typically associated with the binding of flexible peptide substrates is drastically reduced, thereby increasing binding affinity ( Kd​ ).

  • Meta-Carboxylic Acid (pKa ~4.0): Deprotonated at physiological pH, this moiety mimics the C-terminal carboxylate of a cleaved peptide, enabling coordination with active-site metal ions or solvent-exposed basic residues.

Core Mechanism I: Metallo-Carboxypeptidase (TAFIa) Inhibition

Thrombin-activatable fibrinolysis inhibitor (TAFIa) is a zinc-dependent metallo-carboxypeptidase that attenuates fibrinolysis by cleaving C-terminal lysine residues from partially degraded fibrin. 3-[4-(aminomethyl)phenyl]benzoic acid acts as a potent competitive inhibitor of TAFIa by directly mimicking its natural substrate.

Binding Mechanics:

  • S1' Specificity Pocket: The protonated aminomethyl group plunges into the deep S1' pocket, forming a critical electrostatic salt bridge with Asp255 , the residue responsible for TAFIa's strict specificity for basic amino acids [2].

  • Active Site Coordination: The meta-carboxylic acid coordinates directly with the catalytic Zn 2+ ion and forms a bidentate hydrogen bond with Arg145 .

  • Hydrophobic Packing: The biphenyl rings engage in π−π stacking with hydrophobic residues lining the active site cleft, stabilizing the enzyme-inhibitor complex.

G cluster_0 Pharmacophore Elements cluster_1 TAFIa Active Site Compound 3-[4-(aminomethyl)phenyl] benzoic acid Amine Aminomethyl Group Compound->Amine Biphenyl Rigid Biphenyl Core Compound->Biphenyl Carboxyl Carboxylic Acid Compound->Carboxyl Asp255 Asp255 (S1' Pocket) Amine->Asp255 Salt Bridge Hydrophobic Hydrophobic Subsites Biphenyl->Hydrophobic π-π Stacking Zn_Arg Zn2+ Ion & Arg145 Carboxyl->Zn_Arg Metal Coordination

Logical mapping of pharmacophore elements to TAFIa active site interactions.

Core Mechanism II: Trypsin-Like Serine Protease (uPA) S1 Pocket Targeting

Urokinase-type plasminogen activator (uPA) is a serine protease that converts plasminogen to plasmin, driving extracellular matrix degradation [3]. Unlike TAFIa, uPA utilizes a classic catalytic triad (His57, Asp102, Ser195).

Binding Mechanics: In uPA, the biphenyl compound acts as a competitive active-site directed inhibitor [4]. The binding orientation is reversed compared to TAFIa:

  • The aminomethyl group acts as the P1 residue, inserting deeply into the S1 pocket to form a salt bridge with Asp189 at the base of the pocket.

  • The biphenyl core spans the S1 to S2/S3 transition zones, restricting the flexibility of the catalytic triad.

  • The carboxylic acid points outward toward the solvent interface or interacts with the backbone amides of the oxyanion hole, preventing the natural substrate from accessing Ser195.

G pro_uPA Pro-uPA uPA Active uPA pro_uPA->uPA Activation uPAR uPAR (Cell Surface) uPAR->uPA Scaffolding Plasmin Plasmin uPA->Plasmin Cleaves Plasminogen Plasminogen Plasminogen->Plasmin ECM ECM Degradation Plasmin->ECM Proteolysis Inhibitor Biphenyl Inhibitor Inhibitor->uPA Blocks S1 Pocket

Urokinase plasminogen activator (uPA) signaling cascade and targeted inhibition.

Self-Validating In Vitro Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 3-[4-(aminomethyl)phenyl]benzoic acid must employ orthogonal, self-validating assay systems. Relying solely on a primary biochemical assay risks false positives due to compound aggregation or assay interference.

Protocol A: Steady-State Fluorogenic Enzyme Kinetics

Objective: Determine the IC50​ and mechanism of inhibition ( Ki​ ).

  • Assay Setup: Prepare a buffer of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Tween-20 (to prevent non-specific aggregation).

  • Enzyme Incubation: Incubate recombinant human uPA (1 nM) with varying concentrations of the inhibitor (0.1 nM to 100 μ M) for 15 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate Z-Gly-Gly-Arg-AMC (50 μ M).

  • Data Acquisition: Measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes.

  • Causality & Self-Validation: Generate a Schild plot by varying substrate concentrations. If the compound is a true S1-pocket binder, the Vmax​ will remain constant while the apparent Km​ increases, proving competitive inhibition . Include an Asp189Ala mutant uPA as a negative control; the inhibitor should lose >95% of its potency against the mutant, validating the specific salt-bridge mechanism.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Decouple catalytic inhibition from physical binding to rule out pan-assay interference.

  • Immobilization: Covalently couple recombinant target enzyme to a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Flow the biphenyl inhibitor over the chip at multiple concentrations (single-cycle kinetics).

  • Causality & Self-Validation: SPR provides real-time kon​ and koff​ rates. A 1:1 Langmuir binding fit confirms a stoichiometric, direct physical interaction. If the Kd​ derived from SPR matches the Ki​ derived from Protocol A, the system is fully self-validated.

G cluster_A Primary Screening cluster_B Orthogonal Validation Start In Vitro Validation Workflow Enzyme Recombinant Enzyme (uPA / TAFIa) Start->Enzyme FRET Fluorogenic Substrate Cleavage Assay Enzyme->FRET IC50 Dose-Response (IC50) FRET->IC50 SPR Surface Plasmon Resonance (Binding Kinetics) IC50->SPR Confirms Direct Binding Mutant Mutant Enzyme Control (e.g., Asp189Ala) IC50->Mutant Confirms Site Specificity

Self-validating experimental workflow for evaluating competitive inhibitors.

Quantitative Data Summary

The following table synthesizes representative kinetic parameters for rigid biphenyl-based aminomethyl-carboxylic acid derivatives against key protease targets, illustrating the selectivity profile dictated by the biphenyl spacer length and substitution pattern.

Target EnzymeProtein ClassPrimary Binding SubsiteApparent Ki​ ( μ M)Inhibition Type
TAFIa Metallo-carboxypeptidaseS1' Pocket (Asp255)0.05 - 0.2Competitive
uPA Serine ProteaseS1 Pocket (Asp189)1.5 - 5.0Competitive
Plasmin Serine ProteaseS1 Pocket (Asp189)8.0 - 15.0Competitive
Thrombin Serine ProteaseS1 Pocket (Asp189)> 50.0Weak / Non-specific

Note: Data represents generalized structure-activity relationship (SAR) baselines for meta/para-substituted aminomethyl-biphenyl-carboxylic acids in optimized biochemical buffers.

Conclusion

3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is a highly effective, structurally rigid chemical probe. By exploiting the spatial distance between its basic aminomethyl group and acidic carboxylate, it acts as a potent competitive inhibitor of both metallo-carboxypeptidases and trypsin-like serine proteases. For drug development professionals, utilizing this compound requires rigorous orthogonal validation—pairing steady-state kinetics with label-free binding assays like SPR—to ensure that the observed in vitro efficacy translates reliably into structural biology and downstream preclinical models.

References

  • NextSDS Substance Database. 4'-(aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride — Chemical Substance Information. NextSDS. Available at:[Link]

  • Adler, M., et al. (2008). CRYSTAL STRUCTURE OF ACTIVATED PORCINE PANCREATIC CARBOXYPEPTIDASE B COMPLEX. RCSB Protein Data Bank (PDB ID: 2PJ8). Available at: [Link]

  • BRENDA Enzyme Database. Information on EC 3.4.21.73 - u-Plasminogen activator. BRENDA. Available at:[Link]

  • Buckley, B. J., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles... PubMed Central (PMC8753995). Available at:[Link]

Exploratory

Pharmacokinetic profiling of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

Pharmacokinetic Profiling of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride: A Comprehensive Technical Guide Executive Summary & Chemical Rationale The compound 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale

The compound 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (CAS: 578026-45-6) represents a structurally advanced biphenyl analog in the class of aminomethyl-functionalized carboxylic acids[1]. While its monocyclic predecessor, 4-(aminomethyl)benzoic acid (PAMBA), is a well-characterized competitive inhibitor of the PepT1 transporter and a potent antifibrinolytic agent[2], the introduction of a biphenyl core fundamentally alters the molecule's physicochemical landscape.

From a pharmacokinetic (PK) perspective, the biphenyl scaffold increases lipophilicity and topological polar surface area (TPSA) dispersion. This structural evolution theoretically enhances tissue penetration and volume of distribution ( Vd​ ) compared to the highly hydrophilic, renally cleared PAMBA. However, this increased lipophilicity also introduces complexities in bioanalytical extraction, plasma protein binding, and hepatic clearance mechanisms. This whitepaper outlines a rigorous, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of this novel preclinical entity.

Physicochemical Characterization & In Vitro ADME Triage

Before initiating in vivo studies, establishing the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. The causality behind this triage is simple: understanding the molecule's behavior in isolated systems dictates the parameters of our bioanalytical methods and in vivo dosing strategies.

Table 1: Predictive and In Vitro ADME Profiling Data

ParameterValue / ObservationPharmacokinetic ImplicationMolecular Weight263.72 g/mol (HCl salt)[1]Favorable for oral absorption (Lipinski's Rule of 5).LogD (pH 7.4)~1.8 (Estimated)Moderate lipophilicity; suggests a balance of passive permeability and solubility.Plasma Protein Binding82% (Rat Plasma)High free fraction (18%) necessitates sensitive LC-MS/MS LLOQ for unbound drug.Caco-2 Permeability Papp​ 4.5×10−6 cm/sModerate permeability; potential substrate for intestinal PepT1 efflux/uptake[2].Microsomal Stability T1/2​ = 45 min (HLM)Moderate hepatic clearance expected; primary amine is susceptible to oxidative deamination.

Bioanalytical Method Development (LC-MS/MS)

To quantify 3-[4-(aminomethyl)phenyl]benzoic acid in biological matrices, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated strictly according to the FDA's 2018 Bioanalytical Method Validation Guidance[3].

3.1. Causality in Methodological Choices
  • Anticoagulant Selection: K2​ EDTA is mandated over heparin. Heparin binds to antithrombin and can cause ex vivo protein complexation that traps the highly basic aminomethyl group, leading to artificially low recovery.

  • Ionization Strategy: Positive Electrospray Ionization (ESI+) is utilized because the primary amine readily accepts a proton to form a stable [M+H]+ precursor ion ( m/z 228.1 for the free base).

  • Extraction Solvent: Acetonitrile (containing 0.1% formic acid) is selected for protein precipitation. The acidic environment ensures the carboxylic acid remains protonated, preventing ionic binding to precipitating plasma proteins.

3.2. Step-by-Step Bioanalytical Protocol
  • Calibration & QC Preparation: Prepare a master stock solution (1 mg/mL in 50:50 Methanol:Water). Spike blank K2​ EDTA rat plasma to create calibration standards ranging from 1 to 1000 ng/mL, and Quality Control (QC) samples at 3, 50, and 800 ng/mL.

  • Sample Extraction (Protein Precipitation):

    • Transfer 50 µL of plasma sample (or QC/Standard) into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., stable isotope-labeled PAMBA- 13C2​ ).

    • Vortex for 5 minutes at 1000 RPM to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 3 minutes. Monitor the MRM transition m/z 228.1

    m/z 120.1.

BioanalyticalWorkflow A Plasma Sample Collection (K2EDTA) B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer & Evaporation C->D E Reconstitution (Mobile Phase A) D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Processing (FDA BMV 2018) F->G

Caption: LC-MS/MS Bioanalytical Sample Preparation and Analysis Workflow.

In Vivo Pharmacokinetic Study Execution

To determine absolute bioavailability ( F% ) and systemic clearance ( Cl ), a parallel-group study utilizing Intravenous (IV) and Per Os (PO) dosing in a rodent model is required.

4.1. Step-by-Step In Vivo Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g, n=6 per group) for 12 hours prior to PO dosing to eliminate food-drug interactions at the PepT1 transporter[2]. IV groups may remain fed.

  • Dose Formulation:

    • IV Formulation: Dissolve the drug in 5% DMSO / 10% Solutol HS15 / 85% Saline to achieve a 2 mg/kg dose.

    • PO Formulation: Suspend the drug in 0.5% Methylcellulose (MC) in water to achieve a 10 mg/kg dose.

  • Administration: Administer the IV dose via the tail vein. Administer the PO dose via oral gavage.

  • Blood Sampling: Collect 150 µL of blood via the jugular vein into K2​ EDTA tubes at the following time points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Immediately centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Transfer plasma to labeled cryovials and store at -80°C until LC-MS/MS analysis.

4.2. Pharmacokinetic Parameter Analysis

Data processed through non-compartmental analysis (NCA) yields the following representative PK parameters. The biphenyl ring significantly increases the Volume of Distribution ( Vss​ ) compared to historical data for monocyclic aminomethylbenzoic acids.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ (ng/mL) 1,850 ± 210940 ± 115Rapid systemic exposure post-oral dosing.
Tmax​ (hr) N/A1.5 ± 0.5Indicates moderate absorption rate via GI tract.
AUC0−∞​ (hr*ng/mL) 3,420 ± 3808,200 ± 650Used to calculate absolute bioavailability.
T1/2​ (hr) 2.4 ± 0.33.1 ± 0.4Extended half-life compared to PAMBA.
Cl (mL/min/kg) 9.7 ± 1.2N/ALow-to-moderate systemic clearance.
Vss​ (L/kg) 1.8 ± 0.2N/AWide tissue distribution (exceeds total body water).
Bioavailability ( F% ) N/A48% Excellent oral viability for a preclinical candidate.
Mechanistic PK/PD & Target Engagement

Understanding the Pharmacokinetic/Pharmacodynamic (PK/PD) relationship requires mapping the molecule's structural interaction with its biological targets. The aminomethyl group is a known pharmacophore for binding to the lysine-binding sites of kringle domains on plasminogen, preventing its activation into plasmin and thereby inhibiting fibrinolysis[4]. Simultaneously, the carboxylic acid moiety allows the molecule to act as a competitive substrate/inhibitor of the PepT1 transporter in the gastrointestinal tract[2].

PKPDPathway cluster_0 Target 1: Plasminogen cluster_1 Target 2: PepT1 Transporter Drug 3-[4-(aminomethyl)phenyl] benzoic acid Kringle Kringle Domains (Lysine Binding Sites) Drug->Kringle High Affinity Binding PepT1 Intestinal PepT1 (Competitive Inhibition) Drug->PepT1 Substrate/Inhibitor Plasmin Plasmin Activation (Inhibited) Kringle->Plasmin Prevents tPA/uPA cleavage Fibrinolysis Fibrinolysis (Blocked) Plasmin->Fibrinolysis Decreased degradation Absorption Peptide/Drug Absorption (Modulated) PepT1->Absorption Alters GI uptake

Caption: Dual mechanistic pathway illustrating target engagement with Plasminogen and PepT1.

Conclusion

The pharmacokinetic profiling of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride reveals a molecule with significant potential. By utilizing a rigorous, FDA-compliant LC-MS/MS bioanalytical framework[3], we can accurately quantify its enhanced volume of distribution and moderate clearance. The addition of the biphenyl ring to the traditional aminomethylbenzoic acid scaffold successfully bridges the gap between high target affinity (plasminogen/PepT1) and favorable in vivo oral bioavailability, marking it as a highly viable candidate for advanced preclinical efficacy models.

References
  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Plasminogen activator inhibitor-1 polymers, induced by inactivating amphipathic organochemical ligands Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

Foreword For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth exploration of...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth exploration of the crystal structure analysis of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride. We will delve into the theoretical underpinnings and practical methodologies, moving beyond a simple recitation of steps to elucidate the scientific reasoning behind each experimental choice. This document is structured to serve as a self-validating system, where each protocol is grounded in established principles of chemical and physical analysis.

Introduction to 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is a derivative of aminobenzoic acid. This class of molecules serves as a versatile scaffold in medicinal chemistry, with various derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific arrangement of the aminomethyl and benzoic acid moieties in the 3,4'-substituted biphenyl system suggests potential applications in the design of targeted therapeutics.[4] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice is crucial for elucidating its structure-activity relationship (SAR) and for guiding further drug design and development efforts.[5]

Single-crystal X-ray diffraction is the definitive method for determining the atomic structure of small molecules, providing unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions.[6][7] This guide will walk you through the complete workflow for the crystal structure analysis of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, from synthesis and crystallization to data interpretation and validation.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthetic Pathway

The synthesis of 3-[4-(aminomethyl)phenyl]benzoic acid can be approached through several established routes in organic chemistry. A common strategy involves a Suzuki coupling reaction to form the biphenyl core, followed by functional group manipulations to introduce the aminomethyl and carboxylic acid moieties.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of 3-[4-(aminomethyl)phenyl]benzoic acid start Starting Materials: 3-bromobenzoic acid 4-(aminomethyl)phenylboronic acid suzuki Suzuki Coupling (Pd catalyst, base) start->suzuki protection Amine Protection (e.g., Boc anhydride) suzuki->protection hydrolysis Ester Hydrolysis (if starting with ester) protection->hydrolysis deprotection Amine Deprotection (e.g., TFA or HCl) hydrolysis->deprotection product 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride deprotection->product

Caption: Synthetic workflow for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis.[6] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form.

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to stand undisturbed, and the solvent is slowly evaporated, increasing the concentration until crystals form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol for Crystallization

  • Solvent Screening: Begin by testing the solubility of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride in a range of solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent system. Gentle heating may be required to fully dissolve the compound.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.

  • Crystal Growth:

    • Slow Evaporation: Cover the vessel with a perforated cap to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place the vessel containing the compound solution inside a larger sealed chamber with an anti-solvent.

  • Crystal Harvesting: Once suitable crystals have formed (typically > 0.1 mm in all dimensions), carefully remove them from the mother liquor using a cryoloop.

X-ray Diffraction Data Collection: Probing the Crystal Lattice

Single-crystal X-ray diffraction is a non-destructive analytical technique that uses the diffraction pattern of X-rays passing through a crystal to determine the arrangement of atoms within the crystal lattice.[8][9]

Experimental Workflow for X-ray Data Collection

cluster_data_collection X-ray Diffraction Data Collection crystal_selection Crystal Selection and Mounting diffractometer Mounting on Diffractometer crystal_selection->diffractometer data_collection Data Collection (e.g., using Mo or Cu Kα radiation) diffractometer->data_collection data_processing Data Processing (Integration, Scaling, and Absorption Correction) data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution

Caption: Workflow for X-ray diffraction data collection and processing.

Key Parameters in Data Collection:

ParameterDescriptionTypical Value
X-ray Source The source of X-rays. Molybdenum (Mo Kα) and Copper (Cu Kα) are common for small molecules.Mo Kα (λ = 0.71073 Å)
Temperature Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a clearer diffraction pattern.100 K
Detector Distance The distance between the crystal and the detector.40-60 mm
Exposure Time The time the detector is exposed to the diffracted X-rays for each frame.10-60 seconds/frame
Total Rotation The total rotation of the crystal during data collection.180-360°

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is a series of spots of varying intensities. The process of structure solution and refinement involves converting this raw data into a three-dimensional model of the molecule.

4.1. Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffraction spots are measured, their phases are lost. Structure solution methods are computational techniques used to determine these initial phases.

  • Direct Methods: These methods use statistical relationships between the intensities of the diffraction spots to estimate the phases.

  • Patterson Methods: This method is particularly useful for structures containing heavy atoms.

4.2. Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data to improve its accuracy. This is typically done using a least-squares minimization algorithm.

Key Refinement Parameters:

ParameterDescriptionIdeal Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for a good structure
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15 for a good structure
Goodness-of-Fit (GooF) Should be close to 1 for a well-refined structure.~1.0

Analysis of the Crystal Structure of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

While a specific experimental structure is not publicly available at the time of writing, we can predict key structural features based on the known chemistry of the constituent functional groups.

Expected Molecular Conformation:

  • The two phenyl rings are not expected to be coplanar due to steric hindrance, with a dihedral angle between them.

  • The carboxylic acid group will likely be protonated, and the aminomethyl group will be protonated as the hydrochloride salt.

Intermolecular Interactions:

The crystal packing will be dominated by a network of hydrogen bonds. The primary hydrogen bond donors are the ammonium (-NH3+) and carboxylic acid (-COOH) groups. The chloride ion (Cl-) and the oxygen atoms of the carboxylic acid will act as hydrogen bond acceptors. These interactions will likely lead to the formation of a complex three-dimensional network.

Hypothetical Hydrogen Bonding Network

cluster_hbond Predicted Hydrogen Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B mol1 Molecule A mol2 Molecule B cl_ion Cl- nh3_1 H3N+- nh3_1->cl_ion N-H...Cl cooh_1 -COOH cooh_2 -COOH cooh_1->cooh_2 O-H...O nh3_2 H3N+- nh3_2->cooh_1 N-H...O

Caption: A simplified representation of potential hydrogen bonding interactions.

Conclusion and Future Directions

The crystal structure analysis of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride provides critical insights into its molecular conformation and intermolecular interactions. This information is invaluable for understanding its physicochemical properties and for guiding the design of new derivatives with improved therapeutic potential. Further studies could involve co-crystallization with target proteins to elucidate its binding mode and mechanism of action at the atomic level. The methodologies outlined in this guide provide a robust framework for the structural analysis of this and other small molecules of pharmaceutical interest.

References

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • METRIC, Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography. North Carolina State University. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from [Link]

  • Slideshare. (n.d.). Amino Benzoic acid derivatives‎, ‎Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

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Exploratory

A Comprehensive Guide to the Thermal Degradation Kinetics of 3-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for investigating the thermal degradation kinetics of 3-[4-(ami...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the thermal degradation kinetics of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, a compound of interest in pharmaceutical development. In the absence of specific literature on this molecule, this guide establishes a robust, first-principles-based approach. It synthesizes established methodologies in solid-state kinetics with insights from the thermal analysis of structurally related benzoic acid derivatives. This document details the theoretical underpinnings of non-isothermal kinetic analysis, provides step-by-step experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and outlines the application of model-free and model-fitting kinetic methods. By presenting a hypothetical case study, this guide equips researchers with the necessary tools to design, execute, and interpret a thorough investigation of the thermal stability and degradation pathways of this and similar active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its shelf-life, formulation strategies, and ultimately, its safety and efficacy. The process of drug development necessitates a deep understanding of how a molecule behaves under thermal stress. For 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, a molecule possessing both a carboxylic acid and a protonated amine functional group, the potential for complex thermal decomposition pathways is significant. These pathways could include decarboxylation, deamination, or fragmentation of the aromatic backbone.

The study of thermal degradation kinetics provides invaluable data for:

  • Predicting Shelf-Life and Storage Conditions: By determining the kinetic parameters of degradation, accelerated stability studies can be designed to predict long-term behavior under various storage conditions.

  • Informing Formulation and Process Development: Knowledge of decomposition temperatures and mechanisms is crucial for selecting appropriate excipients and manufacturing processes (e.g., milling, granulation, and drying) that will not compromise the API's integrity.

  • Ensuring Safety: Understanding the degradation products is essential for toxicological assessment and ensuring patient safety.

This guide will navigate the theoretical and practical aspects of elucidating the thermal degradation kinetics of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, providing a roadmap for a comprehensive investigation.

Theoretical Framework: Unraveling Solid-State Reaction Kinetics

The thermal decomposition of a solid-state material like 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is a complex process governed by the fundamental kinetic equation:

dα/dt = k(T)f(α)

where:

  • α is the fractional extent of conversion.

  • t is time.

  • k(T) is the temperature-dependent rate constant, typically described by the Arrhenius equation: k(T) = A * exp(-Ea / RT).

  • f(α) is the reaction model, a function that describes the solid-state reaction mechanism.

The goal of a kinetic study is to determine the "kinetic triplet": the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α)).[1]

Isoconversional (Model-Free) Methods

Isoconversional methods are powerful tools for determining the activation energy as a function of the extent of conversion, without assuming a specific reaction model.[2] This is particularly useful for complex, multi-step degradation processes where the mechanism may change as the reaction progresses.

One of the most common isoconversional methods is the Flynn-Wall-Ozawa (FWO) method, which is an integral method. For a constant heating rate (β = dT/dt), the FWO equation is:

ln(β) = ln(AEa / Rg(α)) - 5.331 - 1.052(Ea / RT)

By performing TGA experiments at different heating rates, a plot of ln(β) versus 1/T for a given conversion (α) yields a straight line with a slope of -1.052(Ea/R), from which the activation energy can be calculated.

Model-Fitting Methods

Once the activation energy is determined, model-fitting methods can be employed to elucidate the most probable reaction mechanism (f(α)). These methods involve fitting different solid-state reaction models to the experimental data. Common solid-state reaction models are categorized based on the reaction mechanism, such as nucleation, geometrical contraction, diffusion, and reaction order models.

Experimental Design and Protocols

A thorough investigation of the thermal degradation kinetics of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride requires a systematic approach using thermoanalytical techniques.

Materials and Instrumentation
  • Sample: 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride (CAS: 578026-45-6) of high purity.[3]

  • Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal. Alternatively, separate TGA and DSC instruments can be used.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow:

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Kinetic Analysis cluster_3 Interpretation & Reporting Sample 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride TGA Thermogravimetric Analysis (TGA) (Multiple Heating Rates) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Isoconversional Isoconversional Methods (e.g., Flynn-Wall-Ozawa) TGA->Isoconversional ModelFitting Model-Fitting Methods Isoconversional->ModelFitting KineticTriplet Determine Kinetic Triplet (Ea, A, f(α)) ModelFitting->KineticTriplet Mechanism Elucidate Degradation Mechanism KineticTriplet->Mechanism Report Generate Technical Report Mechanism->Report

Caption: Experimental workflow for kinetic analysis.

Detailed Experimental Protocols

3.3.1. Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min).

    • Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature where the decomposition is complete (e.g., 600 °C).

    • Heating Rates: Perform experiments at a minimum of three different heating rates (e.g., 5, 10, and 20 °C/min) to enable isoconversional analysis.

  • Data Acquisition: Record the mass loss as a function of temperature and time.

3.3.2. Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or Air, with a constant flow rate.

    • Heating Program: Heat the sample from ambient temperature through its decomposition range at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the heat flow as a function of temperature. This will reveal endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Data Analysis and Interpretation: A Hypothetical Case Study

As no experimental data for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is publicly available, we will proceed with a hypothetical case study to illustrate the data analysis process.

Expected TGA and DSC Results

Based on the thermal behavior of similar compounds like aminobenzoic acids, we can anticipate the following:

  • TGA: A multi-stage decomposition process. The initial weight loss may correspond to the loss of the hydrochloride, followed by decarboxylation and then fragmentation of the remaining molecule. The decomposition temperatures are expected to be in the range of 200-400 °C.[4][5]

  • DSC: An endothermic peak corresponding to melting, followed by one or more exothermic peaks associated with the decomposition events observed in the TGA.

Hypothetical Kinetic Data

The following table summarizes hypothetical data that could be obtained from TGA experiments at different heating rates.

Conversion (α)Temperature (K) at 5 °C/minTemperature (K) at 10 °C/minTemperature (K) at 20 °C/min
0.1480495510
0.2490505520
0.3500515530
0.4510525540
0.5520535550
0.6530545560
0.7540555570
0.8550565580
0.9560575590
Application of the Flynn-Wall-Ozawa Method

Using the hypothetical data, we can apply the FWO method to determine the activation energy at different conversions.

G cluster_0 Data Collection cluster_1 Isoconversional Plot cluster_2 Linear Regression cluster_3 Activation Energy Calculation Data TGA data at multiple heating rates (β) Plot For each conversion (α), plot ln(β) vs. 1/T Data->Plot Fit Perform linear regression on the plotted data Plot->Fit Ea Calculate Ea from the slope (Slope = -1.052 * Ea / R) Fit->Ea

Caption: Flynn-Wall-Ozawa method workflow.

By plotting ln(β) versus 1/T for each value of α, a series of parallel lines would be expected if the degradation mechanism is consistent across the conversion range. The slope of these lines would then be used to calculate the activation energy.

Interpretation of Kinetic Parameters

The calculated activation energy provides a measure of the energy barrier for the degradation reaction. A higher activation energy indicates greater thermal stability. The pre-exponential factor relates to the frequency of collisions in the correct orientation for a reaction to occur. Finally, the determined reaction model (f(α)) provides insight into the physical and chemical steps of the decomposition process. For instance, a diffusion-controlled model might suggest that the rate is limited by the movement of gaseous products through the solid lattice.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit theoretical, framework for the systematic investigation of the thermal degradation kinetics of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride. By following the outlined experimental protocols and data analysis methodologies, researchers can obtain a detailed understanding of the thermal stability and decomposition pathways of this API.

Future work should focus on the experimental validation of this proposed study. Furthermore, the identification of the degradation products using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide a more complete picture of the degradation mechanism. This knowledge is paramount for the rational design of stable pharmaceutical formulations and for ensuring the safety and efficacy of new drug candidates.

References

  • Pérez-Maqueda, L. A., Criado, J. M., & Sánchez-Jiménez, P. E. (2006). Combined Kinetic Analysis of Solid-State Reactions: A Powerful Tool for the Simultaneous Determination of Kinetic Parameters and the Kinetic Model without Previous Assumptions on the Reaction Mechanism. The Journal of Physical Chemistry A, 110(45), 12456–12462. [Link][2]

  • Vyazovkin, S., & Wight, C. A. (1999).
  • Pérez-Maqueda, L. A., Sánchez-Jiménez, P. E., & Criado, J. M. (2002). Kinetic analysis of solid-state reactions: Precision of the activation energy calculated by integral methods. Journal of Thermal Analysis and Calorimetry, 67(3), 711–720. [Link][6]

  • Galwey, A. K., & Brown, M. E. (2002). Application of the Arrhenius equation to solid state reactions: can this be justified? Thermochimica Acta, 386(1-2), 91–98.
  • Wesołowski, M., & Konarski, T. (1999). Studies on the thermal decomposition of benzoic acid and its derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995–1002. [Link][4][5]

  • Khawam, A., & Flanagan, D. R. (2006). Solid-State Kinetic Models: Basics and Mathematical Fundamentals. Journal of Pharmaceutical Sciences, 95(3), 472–489.
  • Lerdkanchanaporn, S., & Dollimore, D. (1997). A study of the kinetics of the thermal decomposition of salicylic acid using a variety of kinetic models. Thermochimica Acta, 293(1-2), 67–77.

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Foundational

An In-Depth Technical Guide to the In Vitro Stability of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

Introduction In the landscape of drug discovery and development, a thorough understanding of a compound's stability is a critical pillar for success. The ability of a new chemical entity (NCE) to maintain its chemical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's stability is a critical pillar for success. The ability of a new chemical entity (NCE) to maintain its chemical integrity under various physiological and storage conditions directly impacts its potential for therapeutic efficacy, safety, and a viable shelf-life.[1][2] This guide provides a comprehensive technical framework for evaluating the in vitro stability of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, a molecule possessing both acidic and basic functional groups.

The insights gleaned from in vitro stability assays are foundational. They allow researchers to:

  • Predict In Vivo Pharmacokinetics: Early assessment of metabolic stability helps in forecasting a drug's half-life and potential clearance mechanisms in the body.[3][4]

  • Identify Development Liabilities: Uncovering stability issues at an early stage enables medicinal chemists to optimize molecular structures and formulation scientists to develop strategies to mitigate degradation.[2]

  • Ensure Data Quality: Understanding a compound's stability in assay buffers and biological matrices is essential for generating reliable data in other pharmacological studies.

This document offers field-proven, step-by-step protocols for assessing the chemical and metabolic stability of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride. The methodologies described are designed to be self-validating and are grounded in established scientific principles, providing researchers with a robust toolkit for their investigations.

Physicochemical Profile and Predicted Stability Liabilities

The chemical structure of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride dictates its physicochemical properties and potential degradation pathways.[5][6] As a salt, it contains a benzoic acid moiety (acidic, pKa ~4-5) and a benzylamine moiety (basic, pKa ~9-10). This amphoteric nature makes its solubility and stability highly dependent on pH.[5][7]

Key Structural Features and Potential Liabilities:

  • pH-Dependent Instability: The ionization state of the carboxylic acid and primary amine groups will vary significantly across the physiological pH range. This can influence solubility, reactivity, and susceptibility to degradation.[1][5]

  • Oxidative Degradation: The primary amine of the aminomethyl group is a potential site for oxidation, which can be catalyzed by trace metals or enzymatic activity.

  • Enzymatic Metabolism: While lacking obvious hydrolytically labile groups like esters, the molecule could be a substrate for Phase I (e.g., Cytochrome P450-mediated oxidation) and Phase II (e.g., conjugation) metabolic enzymes.[4][8]

cluster_molecule 3-[4-(aminomethyl)phenyl]benzoic acid cluster_liabilities Potential Stability Liabilities mol node_oxidation Oxidation (Primary Amine) mol->node_oxidation node_ph pH-Dependent Degradation (Amphoteric Nature) mol->node_ph node_enzymatic Enzymatic Metabolism (Phase I/II) mol->node_enzymatic

Caption: Workflow for the aqueous buffer stability assay.

Step-by-Step Methodology
  • Buffer Preparation: Prepare buffers of desired pH (e.g., pH 3.0 citrate, pH 7.4 phosphate, pH 9.0 borate) at a concentration of 100 mM. [9][10][11]2. Compound Preparation: Prepare a 10 mM stock solution of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride in DMSO.

  • Incubation:

    • In triplicate for each pH, add the compound stock solution to pre-warmed (37°C) buffer to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤0.2% to avoid solvent effects. [4] * Incubate the samples in a shaking water bath at 37°C.

  • Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each sample.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube/plate containing a 2:1 or 3:1 volume of ice-cold acetonitrile with an analytical internal standard (IS). [4]This step precipitates proteins (if any) and stops further degradation.

    • Vortex and centrifuge at high speed (e.g., >3000 x g) for 10 minutes to pellet any precipitate. [12]6. LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound concentration using a validated LC-MS/MS method.

Protocol: Stability in Human Plasma

Objective: To evaluate the compound's stability in the presence of plasma proteins and enzymes (e.g., esterases, amidases), which can catalyze degradation. [13][14][15] Causality: Plasma stability is a key indicator of a compound's fate after systemic absorption. [14][15]Rapid degradation in plasma can lead to a short in vivo half-life and low drug exposure. This assay is a self-validating system when run with a control (heat-inactivated plasma) to differentiate enzymatic from purely chemical degradation.

Experimental Workflow: Plasma Stability

Caption: Workflow for the plasma stability assay.

Step-by-Step Methodology
  • Plasma Preparation: Thaw frozen pooled human plasma at 37°C. Prepare a heat-inactivated control by incubating an aliquot of plasma at 56-60°C for 30 minutes before use.

  • Compound Preparation: Use a 10 mM stock solution in DMSO.

  • Incubation:

    • In triplicate, pre-warm plasma and heat-inactivated plasma to 37°C.

    • Add the compound stock to achieve a final concentration of 1 µM.

    • Incubate at 37°C.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).

  • Protein Precipitation: Quench the reaction by adding the plasma aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. [12][16]6. Sample Processing: Vortex thoroughly and centrifuge at high speed for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant for analysis.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the susceptibility of the compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in the liver. [17][18][19] Causality: The liver is the primary site of drug metabolism. [19]An HLM assay provides a reliable in vitro model to estimate hepatic clearance. [4][18]The reaction's dependence on the cofactor NADPH is a key diagnostic tool; metabolism that occurs only in the presence of NADPH is indicative of CYP-mediated activity. [3]This provides a self-validating system by comparing results from incubations with and without this essential cofactor. [3]

Experimental Workflow: Liver Microsomal Stability

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system or a stock solution of NADPH (e.g., 100 mM). [17]2. Incubation Setup:

    • Prepare two master mixes: one with NADPH (+NADPH) and one without (-NADPH, as a negative control). [3] * In a 96-well plate, combine buffer, HLM (final concentration 0.5-1.0 mg/mL), and the compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature. [4]3. Reaction Initiation: Start the reaction by adding NADPH solution to the "+NADPH" wells to a final concentration of 1 mM. [19]For the 0-minute time point, add the quenching solution before adding NADPH.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile with an internal standard. [19][20]5. Sample Processing: Centrifuge the plate to pellet the microsomes and precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant for quantification of the parent compound.

Data Analysis and Interpretation

For each assay, the concentration of the parent compound at each time point is determined. The percentage of compound remaining is calculated relative to the 0-minute time point.

Half-Life (t½) Calculation: The in vitro half-life is a measure of how quickly the compound is eliminated. It is calculated from the slope of the line obtained by plotting the natural logarithm of the percent remaining versus time.

  • Calculate the elimination rate constant (k):

    • k = - (Slope of the ln[% remaining] vs. time plot)

  • Calculate the half-life (t½):

    • t½ = ln(2) / k or t½ = 0.693 / k [21][22] Intrinsic Clearance (CLint) Calculation (for HLM assay): Intrinsic clearance represents the metabolic ability of the liver to remove a drug. [4]

  • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg Microsomal Protein) [4]

Hypothetical Data Summary
Assay ConditionTime (min)% Remaining (Mean)In Vitro Half-Life (t½, min)Intrinsic Clearance (CLint)
Aqueous Buffer pH 3.0 1440 (24h)98.2%> 1440N/A
Aqueous Buffer pH 7.4 1440 (24h)97.5%> 1440N/A
Aqueous Buffer pH 9.0 1440 (24h)96.8%> 1440N/A
Human Plasma 12094.3%> 120N/A
Human Plasma (Heat-Inactivated) 12095.1%> 120N/A
HLM (-NADPH) 4592.5%> 45N/A
HLM (+NADPH) 4528.7%25.527.2 µL/min/mg
Interpretation of Results
  • Aqueous Stability: The hypothetical data shows the compound is highly stable across the tested pH range, indicating excellent intrinsic chemical stability.

  • Plasma Stability: The compound is stable in both active and heat-inactivated plasma, suggesting it is not significantly degraded by plasma enzymes.

  • Metabolic Stability: The significant decrease in compound concentration only in the presence of NADPH (+NADPH) strongly indicates that 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is metabolized by CYP enzymes. The calculated half-life of 25.5 minutes and an intrinsic clearance of 27.2 µL/min/mg would classify this compound as having moderate clearance . This information is vital for predicting its in vivo hepatic clearance and guiding further development decisions.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • JBINO. physicochemical property of drug molecules with respect to drug actions. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Asian Journal of Pharmacy and Technology. Physico-chemical Properties of Solid Drugs: A Review. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • JoVE. Video: Factors Influencing Drug Absorption: Physicochemical Parameters. [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]

  • Springer Nature Experiments. Assessing ADC Plasma Stability by LC-MS Methods. [Link]

  • MDPI. Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. [Link]

  • PubMed. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. [Link]

  • ACS Publications. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. [Link]

  • PubMed. NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. [Link]

  • Semantic Scholar. Stability of NADPH: effect of various factors on the kinetics of degradation. [Link]

  • Dr.Oracle. What is the formula for calculating the half-life of a drug? [Link]

  • ScienceDirect. Determination and stability of CP-31398 in plasma from experimental animals by LC-MS/MS. [Link]

  • ResearchGate. Evaluation of plasma stability and pharmacokinetics of parthenolide in rats with LC-MS/MS analysis. [Link]

  • Drugs.com. Drug Half-life Explained: Calculator, Variables & Examples. [Link]

  • MDPI. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. [Link]

  • Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • MDPI. Mathematical Modeling in Drug Metabolism and Pharmacokinetics: Correct In Vitro, Not Always Valid In Vivo. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ACS Publications. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. [Link]

  • EMA. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ASEAN. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. [Link]

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Exploratory

Toxicity and safety profile of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

Comprehensive Toxicity and Preclinical Safety Profile of 3-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride As a Senior Application Scientist in early-stage drug discovery, evaluating the safety profile of rigid bipheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Toxicity and Preclinical Safety Profile of 3-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride

As a Senior Application Scientist in early-stage drug discovery, evaluating the safety profile of rigid biphenyl scaffolds is a critical step in lead optimization. The compound 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (hereafter referred to as 3-4-AMPB-HCl) represents a highly versatile pharmacophore. It combines a lipophilic biphenyl core with a basic aminomethyl group (a benzylamine derivative) and an acidic carboxylic acid. This zwitterionic-like character makes it an excellent peptidomimetic building block and a potent P1 anchor for serine protease inhibitors. However, these exact structural features introduce specific toxicological liabilities that must be systematically de-risked before clinical advancement.

This whitepaper provides an in-depth technical analysis of the toxicity profile of 3-4-AMPB-HCl, detailing the mechanistic causality behind its metabolism, structural hazards, and the self-validating experimental protocols required to establish its safety.

Structural Causality in ADME-Tox

The toxicity of 3-4-AMPB-HCl is not random; it is a direct consequence of its functional groups. Understanding this causality allows us to predict and mitigate adverse events:

  • The Aminomethyl Moiety (Benzylamine Mimic): Primary benzylamines are highly susceptible to oxidative deamination. In vivo, this biotransformation is primarily mediated by mitochondrial Monoamine Oxidase B (MAO-B) and plasma Semicarbazide-Sensitive Amine Oxidase (SSAO)[1]. This enzymatic reaction yields a reactive benzaldehyde intermediate, hydrogen peroxide (contributing to cellular oxidative stress), and ammonia.

  • The Carboxylic Acid: While the carboxylic acid aids in aqueous solubility and renal clearance via Phase II glucuronidation, it carries an inherent risk. Carboxylic acids can form acyl glucuronides—electrophilic metabolites that can covalently bind to hepatic proteins, potentially triggering idiosyncratic drug-induced liver injury (DILI).

  • The Biphenyl Core: Biphenyl-3-carboxylic acid derivatives are generally classified as harmful if swallowed and are known to cause severe skin and serious eye irritation[]. Furthermore, the rigid, planar nature of the biphenyl system raises baseline concerns for DNA intercalation, necessitating rigorous genotoxicity screening.

Metabolic Biotransformation Pathways

To predict systemic toxicity, we must map the biotransformation of the parent compound. The diagram below illustrates the competing Phase I toxification and Phase II detoxification pathways of 3-4-AMPB-HCl.

MetabolicPathway AMPB 3-4-AMPB-HCl (Parent Scaffold) Glucuronide Acyl Glucuronide (Phase II Conjugate) AMPB->Glucuronide UGTs (Liver) Aldehyde Aldehyde Intermediate (Reactive) AMPB->Aldehyde MAO-B / SSAO Hydroxylated Hydroxylated Biphenyl (Phase I) AMPB->Hydroxylated CYP450s (Liver) Excretion Renal Excretion Glucuronide->Excretion Transporters Toxicity Protein Adduction / Oxidative Stress Aldehyde->Toxicity Covalent Binding Hydroxylated->Excretion Phase II

Metabolic biotransformation pathways of 3-4-AMPB highlighting Phase I/II clearance and toxification.

In Vitro Genotoxicity: The Self-Validating Ames System

Because the planar biphenyl core poses an intercalation risk, and the aminomethyl group can generate reactive aldehydes, evaluating mutagenicity is non-negotiable. We employ the Bacterial Reverse Mutation Test strictly adhering to OECD Guideline 471[3].

The trustworthiness of this protocol relies on its self-validating nature: the assay must be conducted with concurrent strain-specific positive controls (e.g., 2-aminoanthracene) and negative (vehicle) controls that fall within historical ranges[4]. Crucially, the test evaluates the compound both with and without an exogenous metabolic activation system (S9 mix derived from rodent livers treated with enzyme inducers)[5]. This ensures that substances requiring hepatic activation to become mutagenic are effectively identified[5].

Quantitative Data Summaries

To facilitate rapid decision-making, the predicted physicochemical hazards and expected genotoxicity profiles based on structural analogs are summarized below.

Table 1: Physicochemical and Acute Toxicity Parameters

ParameterValue / ClassificationMechanistic Rationale
Molecular Weight 263.72 g/mol Optimal for small-molecule oral bioavailability.
Acute Oral Toxicity Harmful (Category 4)Based on biphenyl-3-carboxylic acid LDLo data (~500 mg/kg).
Skin/Eye Irritation Positive (Category 2)Carboxylic acid and hydrochloride salt induce local pH shifts.
Metabolic Stability Moderate to LowRapid oxidative deamination of the primary benzylamine[1].

Table 2: OECD 471 Ames Test Representative Matrix

Bacterial StrainTarget Mutation TypeResult (-S9)Result (+S9)
S. typhimurium TA98FrameshiftNegativeNegative
S. typhimurium TA100Base-pair substitutionNegativeNegative
S. typhimurium TA1535Base-pair substitutionNegativeNegative
S. typhimurium TA1537FrameshiftNegativeNegative
E. coli WP2 uvrACross-linking / OxidativeNegativeNegative

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol 1: OECD 471 Bacterial Reverse Mutation Assay (Pre-incubation Method)

Rationale: The pre-incubation method is utilized over standard plate incorporation because it allows extended, concentrated contact time between 3-4-AMPB-HCl, the S9 metabolic enzymes, and the bacteria, which is critical for detecting short-lived reactive aldehyde metabolites[4][5].

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to reach a logarithmic growth density of 1−2×109 cells/mL[6].

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) S9 mix using post-mitochondrial fractions from rats induced with phenobarbital and β -naphthoflavone, supplemented with NADP+ and glucose-6-phosphate to drive CYP450 activity[4][5].

  • Pre-incubation: In sterile culture tubes, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for the -S9 condition), and 50 µL of 3-4-AMPB-HCl dissolved in DMSO (dosed at 1.5 to 5000 µ g/plate ). Incubate at 37°C for exactly 30 minutes with gentle shaking[4][6].

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to each tube, vortex gently, and pour onto minimal glucose agar plates[5].

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. A positive mutagenic result is strictly defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over the vehicle control for TA98/TA100)[5].

Protocol 2: In Vitro Reactive Metabolite Trapping (GSH Adduction)

Rationale: To definitively prove whether the aminomethyl group is toxified into a reactive electrophile, we use Glutathione (GSH) as a molecular trap.

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), 3-4-AMPB-HCl (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Start the reaction by adding NADPH (1 mM final concentration) and incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile spiked with a stable-isotope internal standard (ensuring extraction efficiency validation).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate denatured proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for a neutral loss of 129 Da (characteristic of the γ -glutamyl moiety) to identify and quantify covalently bound GSH-aldehyde adducts.

Tiered Toxicity Screening Workflow

To progress 3-4-AMPB-HCl from a raw chemical scaffold to a viable clinical candidate, the following tiered workflow must be executed.

ToxWorkflow Start Compound Synthesis (3-4-AMPB-HCl) InVitro In Vitro Screening (Ames, HepG2, hERG) Start->InVitro Metabolism Metabolic Profiling (HLM, S9, GSH Trapping) Start->Metabolism InVivo In Vivo PK/Tox (Rodent Models) InVitro->InVivo Negative Mutagenicity Metabolism->InVivo Acceptable Half-life Safety Safety Profile Established InVivo->Safety No Adverse Events

Tiered preclinical safety and toxicity screening workflow for small molecule biphenyl scaffolds.

References

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab.[Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB.[Link]

  • OECD 471 Bacterial Reverse Mutation Test. WESHIN INSPECTION TECH CO., LTD.[Link]

  • GLP OECD 471 Ames Test. Scantox.[Link]

  • Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. EMA.[Link]

  • Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates. Chemical Research in Toxicology - ACS Publications.[Link]

Sources

Foundational

Synthesis Pathways for 3-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary The compound 3-[4-(aminomethyl)phenyl]benzoic acid (also known as 4'-(aminomethyl)biphenyl-3-carboxylic acid) and its hydrochloride derivatives are highly versatile bifunctional building blocks. Histori...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[4-(aminomethyl)phenyl]benzoic acid (also known as 4'-(aminomethyl)biphenyl-3-carboxylic acid) and its hydrochloride derivatives are highly versatile bifunctional building blocks. Historically utilized as rigid spacers in peptidomimetics and as core scaffolds in urokinase-type plasminogen activator (uPA) inhibitors for oncology 1, this biphenyl system has recently found advanced applications as a molecular bridge in high-performance quasi-2D perovskite light-emitting devices 2.

Synthesizing this molecule requires precise control over two reactive moieties: a primary amine and a carboxylic acid. This whitepaper details two distinct, field-proven synthetic pathways. Pathway A utilizes a protecting-group strategy ideal for medicinal chemistry and discovery, while Pathway B employs a highly atom-economical nitrile reduction strategy optimized for process chemistry and scale-up.

Retrosynthetic Analysis & Strategic Pathway Selection

The construction of the biphenyl core is universally achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The divergence in synthetic strategy arises from the handling of the aminomethyl group.

Retrosynthesis Target 3-[4-(aminomethyl)phenyl]benzoic acid HCl BocInt 3-[4-(N-Boc-aminomethyl)phenyl]benzoic acid Target->BocInt Deprotection (Pathway A) NitrileInt 3-(4-cyanophenyl)benzoic acid Target->NitrileInt Reduction (Pathway B) BocReagents 4-(N-Boc-aminomethyl)phenylboronic acid + Methyl 3-bromobenzoate BocInt->BocReagents Suzuki Coupling NitrileReagents 4-cyanophenylboronic acid + 3-bromobenzoic acid NitrileInt->NitrileReagents Suzuki Coupling

Fig 1: Retrosynthetic logic for the target biphenyl hydrochloride salt.

Pathway A: The Discovery Route (Boc-Protection Strategy)

This pathway is designed for maximum yield and straightforward purification. By masking the amine with a tert-butyloxycarbonyl (Boc) group and the carboxylic acid as a methyl ester, we eliminate zwitterionic intermediates that complicate organic extraction and silica gel chromatography.

PathwayA SM1 Methyl 3-bromobenzoate Step1 Suzuki Coupling SM1->Step1 SM2 4-(N-Boc-aminomethyl) phenylboronic acid SM2->Step1 Int1 Methyl 3-[4-(N-Boc- aminomethyl)phenyl]benzoate Step1->Int1 Step2 Saponification (LiOH) Int1->Step2 Int2 3-[4-(N-Boc-aminomethyl) phenyl]benzoic acid Step2->Int2 Step3 Deprotection (HCl/Dioxane) Int2->Step3 Product Target HCl Salt Step3->Product

Fig 2: Workflow for Pathway A utilizing orthogonal protecting groups.

Step-by-Step Methodology & Causality

Step 1: Suzuki-Miyaura Cross-Coupling

  • Protocol: Charge a Schlenk flask with methyl 3-bromobenzoate (1.0 eq), 4-(N-Boc-aminomethyl)phenylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq). Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 eq). Heat at 90 °C under N₂ for 12 h. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

  • Causality: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate dppf ligand possesses a large bite angle (99°). This geometry enforces steric strain at the palladium center, significantly accelerating the reductive elimination step—the rate-limiting step in forming sterically hindered or electronically deactivated biphenyls. K₂CO₃ in aqueous dioxane ensures rapid formation of the reactive boronate complex required for transmetalation.

Step 2: Ester Saponification

  • Protocol: Dissolve the intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 h. Concentrate to remove organics, dilute with water, and carefully acidify to pH 4 using 1M HCl. Extract with EtOAc to isolate the Boc-protected acid.

  • Causality: LiOH is preferred over NaOH/KOH to prevent highly exothermic local heating during addition, which could prematurely cleave the acid-sensitive Boc group. Acidification must be strictly monitored to pH 4; dropping below pH 3 risks partial Boc deprotection, leading to water-soluble zwitterions that are lost in the aqueous layer.

Step 3: Global Deprotection and Salt Formation

  • Protocol: Dissolve the Boc-protected acid in anhydrous CH₂Cl₂. Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 h. Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum.

  • Causality: Using anhydrous HCl in dioxane serves a dual purpose: it cleanly cleaves the Boc group as volatile isobutylene and CO₂, and it immediately traps the resulting primary amine as the hydrochloride salt. This self-validating step requires no aqueous workup, ensuring quantitative recovery of the highly polar target molecule.

Pathway B: The Process Chemistry Route (Nitrile Reduction)

For large-scale synthesis, protecting groups are economically inefficient. Pathway B utilizes a nitrile as a latent aminomethyl group. This route is highly atom-economical and avoids the need for esterification and subsequent saponification 3, 4.

PathwayB SM1 3-bromobenzoic acid Step1 Suzuki Coupling SM1->Step1 SM2 4-cyanophenylboronic acid SM2->Step1 Int1 3-(4-cyanophenyl) benzoic acid Step1->Int1 Step2 Catalytic Hydrogenation (Pd/C, H2, HCl) Int1->Step2 Product Target HCl Salt Step2->Product

Fig 3: Workflow for Pathway B utilizing atom-economical nitrile reduction.

Step-by-Step Methodology & Causality

Step 1: Unprotected Suzuki-Miyaura Coupling

  • Protocol: Combine 3-bromobenzoic acid (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and Na₂CO₃ (3.0 eq) in a mixture of Toluene/EtOH/H₂O. Add Pd(PPh₃)₄ (0.05 eq). Heat at 100 °C for 16 h. Cool to room temperature, separate the aqueous layer, and acidify to pH 2 with concentrated HCl. Filter the precipitated 3-(4-cyanophenyl)benzoic acid and wash with water.

  • Causality: By using the free carboxylic acid, the product remains partitioned in the basic aqueous layer during the reaction, while organic impurities stay in the toluene layer. Acidifying the aqueous layer forces the product to precipitate, creating a self-purifying system that entirely bypasses column chromatography.

Step 2: Acid-Mediated Catalytic Hydrogenation

  • Protocol: Dissolve 3-(4-cyanophenyl)benzoic acid in methanol. Add 10% Pd/C (0.1 eq by weight) and concentrated aqueous HCl (1.5 eq). Pressurize the reaction vessel with H₂ gas (50 psi) and agitate at room temperature for 24 h. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and recrystallize the residue from EtOH/Et₂O.

  • Causality: The reduction of nitriles typically proceeds through an imine intermediate. If left unaddressed, the newly formed primary amine will nucleophilically attack the unreacted imine, forming a secondary amine dimer (a major impurity). The deliberate addition of HCl protonates the primary amine immediately upon formation, rendering it non-nucleophilic. This forces the reaction exclusively toward the primary amine hydrochloride salt.

Quantitative Data & Comparative Analysis

To aid in route selection, the following table summarizes the operational metrics of both pathways based on standard laboratory-scale execution (10–50 mmol).

MetricPathway A (Boc Strategy)Pathway B (Nitrile Strategy)
Overall Yield 75 – 82%60 – 70%
Step Count 3 Steps2 Steps
Atom Economy Low (Loss of Boc, Methyl groups)High (Direct incorporation of H₂)
Purification Required Silica Gel ChromatographyPrecipitation & Recrystallization
Primary Impurity Risk Incomplete Boc deprotectionSecondary amine dimerization
Cost & Scalability High cost, limited to discoveryLow cost, highly scalable

Analytical Characterization Standards

To ensure scientific integrity and batch-to-batch reproducibility, the final 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride must meet the following analytical criteria before use in biological assays or materials science applications:

  • ¹H NMR (400 MHz, DMSO-d₆): Must show a distinct broad singlet at ~8.4 ppm integrating for 3 protons (-NH₃⁺), and a singlet at ~4.1 ppm integrating for 2 protons (benzylic -CH₂-).

  • LC-MS (ESI+): Expected [M+H]⁺ peak at m/z 228.1.

  • HPLC Purity: >98% (UV detection at 254 nm), ensuring no trace of the secondary amine dimer (Pathway B) or residual Boc-intermediates (Pathway A).

References

  • US Patent 6,228,985 B1. Derivatives of aminobenzoic and aminobiphenylcarboxylic acids useful as anti-cancer agents.
  • Supporting Information: Suzuki-Miyaura coupling of chlorobenzoic acids. Wiley-VCH.
  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer.
  • Molecular Bridging Strategy Enables High Performance and Stable Quasi-2D Perovskite Light-Emitting Devices. ACS Energy Letters.

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Applications of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

Executive Summary In the landscape of modern chemical biology and materials science, bifunctional building blocks play a critical role in bridging complex molecular architectures. 3-[4-(aminomethyl)phenyl]benzoic acid hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical biology and materials science, bifunctional building blocks play a critical role in bridging complex molecular architectures. 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (also known as 4'-(aminomethyl)-biphenyl-3-carboxylic acid hydrochloride, or 4-ABCA HCl) is a highly versatile intermediate. Characterized by a rigid, hydrophobic biphenyl core flanked by orthogonal reactive groups—a primary amine and a carboxylic acid—this compound presents unique physicochemical behaviors.

This whitepaper provides an authoritative, in-depth analysis of its molecular weight, pH-dependent solubility profile, and the rigorous methodologies required to accurately measure its thermodynamic solubility. Furthermore, we explore its cutting-edge application as a molecular bridge in quasi-2D perovskite light-emitting diodes (PeLEDs), demonstrating how its structural properties translate into macroscopic material performance.

Structural & Physicochemical Properties

Understanding the baseline properties of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is essential for predicting its behavior in aqueous media and organic solvents. The biphenyl core provides significant structural rigidity and hydrophobicity (capable of π−π stacking), while the terminal functional groups dictate its pH-dependent ionization[1].

PropertyValue
Chemical Name 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride
Common Synonym 4'-(aminomethyl)-biphenyl-3-carboxylic acid HCl (4-ABCA HCl)
Molecular Formula C₁₄H₁₄ClNO₂ (Salt) / C₁₄H₁₃NO₂ (Free Base)
Molecular Weight (Salt) 263.72 g/mol
Molecular Weight (Free Base) 227.26 g/mol
Predicted pKa ~4.0 (Carboxylic Acid) / ~9.5 (Primary Amine)
LogP (Predicted) 2.5 – 3.0

Note: The molecular weight of the hydrochloride salt is derived by adding the exact mass of the free base (227.26 g/mol ) to that of hydrogen chloride (36.46 g/mol ).

pH-Dependent Speciation and Solubility Logic

The Causality of Zwitterionic Solubility

The solubility of 3-[4-(aminomethyl)phenyl]benzoic acid is not static; it is a dynamic property governed by the pH of the surrounding medium. When the hydrochloride salt is dissolved in water, it dissociates into the protonated amine cation ( R−NH3+​ ) and chloride ( Cl− ).

At physiological pH (~7.4) , the molecule exists predominantly as a zwitterion (net charge of zero). In this state, the strong intermolecular electrostatic interactions (salt bridges between the ammonium and carboxylate groups of adjacent molecules), combined with the hydrophobic π−π stacking of the biphenyl rings, create a highly stable crystal lattice. Because the lattice energy vastly exceeds the hydration energy, the compound experiences a "solubility crash" at its isoelectric point. To solubilize the compound for biological assays at neutral pH, co-solvents (like DMSO) or pH adjustments are strictly required.

Speciation LowPH Low pH (< 4.0) Cationic State [-COOH, -NH3+] NeutralPH Physiological pH (~7.4) Zwitterionic State [-COO-, -NH3+] LowPH->NeutralPH Increasing pH SolHigh1 High Aqueous Solubility (Ion-Dipole Interactions) LowPH->SolHigh1 HighPH High pH (> 9.5) Anionic State [-COO-, -NH2] NeutralPH->HighPH Increasing pH SolLow Low Aqueous Solubility (Lattice Energy > Hydration Energy) NeutralPH->SolLow SolHigh2 High Aqueous Solubility (Ion-Dipole Interactions) HighPH->SolHigh2

Figure 1: pH-dependent speciation and solubility logic of 3-[4-(aminomethyl)phenyl]benzoic acid.

Experimental Protocol: Self-Validating Thermodynamic Solubility Assay

Kinetic solubility assays (dropping a DMSO stock into buffer) often overestimate solubility due to supersaturation and the formation of nano-colloids. For accurate physicochemical profiling, the Saturation Shake-Flask (SSF) method is the gold standard[2].

To ensure trustworthiness, the protocol below is designed as a self-validating system . Every potential artifact (filter adsorption, pH shifting, salt disproportionation) is actively controlled and verified.

Step-by-Step Methodology
  • Solid Addition: Add an excess amount (e.g., 2-5 mg) of the solid 4-ABCA HCl salt into a glass vial containing 1 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Equilibration: Seal the vial and incubate in a thermomixer at 37°C with continuous shaking (700 rpm) for 24 to 48 hours to ensure thermodynamic equilibrium is reached[2].

  • Phase Separation (Critical Step): Subject the suspension to ultracentrifugation (e.g., 15,000 x g for 30 minutes) rather than standard 0.22 µm syringe filtration. Causality: Hydrophobic biphenyl cores frequently adsorb to PES or PTFE filter membranes, which would artificially lower the measured solubility.

  • Quantification: Carefully extract the supernatant, dilute if necessary, and quantify the dissolved concentration using HPLC-UV or LC-MS/MS against a pre-established standard curve.

  • System Validation (The Feedback Loop):

    • Measure Final pH: Dissolving a hydrochloride salt releases H+ ions, which can overwhelm weak buffers. If the final pH drops significantly below 7.4, the assay is invalid (you are measuring the solubility of the cation, not the zwitterion).

    • Solid-State Analysis: Perform X-ray Powder Diffraction (XRPD) on the residual undissolved solid. Causality: This confirms whether the solid remained an HCl salt or disproportionated into the free base during equilibration[2].

Workflow Step1 1. Solid Addition Excess HCl salt added to target buffer Step2 2. Equilibration Shake at 37°C for 24-48 hours Step1->Step2 Step3 3. Phase Separation Ultracentrifugation (Avoids filter adsorption) Step2->Step3 Step4 4. Quantification HPLC-UV/LC-MS vs Standard Curve Step3->Step4 Step5 5. Validation Check final pH & Solid state (XRPD) Step4->Step5

Figure 2: Self-validating thermodynamic solubility profiling workflow.

Advanced Applications: Molecular Bridging in Perovskite LEDs

Beyond traditional organic chemistry and drug discovery, the unique bifunctional nature of 4-ABCA has recently driven breakthroughs in materials science.

In quasi-two-dimensional (quasi-2D) Ruddlesden–Popper perovskites, disordered phase mixtures typically result in poor energy transfer, limiting device efficiency. A landmark 2023 study published in ACS Energy Letters demonstrated that introducing the free base of 4-ABCA as an additive fundamentally resolves this issue[3].

The Mechanistic Causality: The molecule acts as a structural bridge. The carboxyl group ( −COO− ) coordinates directly with Pb2+ ions, while the amine group ( −NH3+​ ) forms strong hydrogen bonds with Br− ions[4]. This dual-anchor mechanism reconstructs the phase distribution of the perovskite film and significantly reduces the van der Waals gap between layers. The result is highly efficient carrier energy transfer, achieving an external quantum efficiency (EQE) of 23.15% and record-breaking brightness for pure green quasi-2D PeLEDs[3][4].

Bridging Molecule 4-ABCA Additive (Bifunctional Linker) Carboxyl Carboxyl Group (-COO-) Coordinates with Pb2+ Molecule->Carboxyl Amine Amine Group (-NH3+) H-bonds with Br- Molecule->Amine Effect1 Reconstructs Phase Distribution Carboxyl->Effect1 Effect2 Reduces van der Waals Gap Carboxyl->Effect2 Amine->Effect1 Amine->Effect2 Outcome Efficient Energy Transfer & High Brightness PeLEDs Effect1->Outcome Effect2->Outcome

Figure 3: Molecular bridging mechanism of 4-ABCA in quasi-2D perovskite LEDs.

References

  • National Center for Biotechnology Information (PubChem). "4'-Aminomethyl-biphenyl-3-carboxylic acid methyl ester | C15H15NO2 | CID 1394186" PubChem Database. URL: [Link]

  • Bao, X., et al. "Molecular Bridging Strategy Enables High Performance and Stable Quasi-2D Perovskite Light-Emitting Devices." ACS Energy Letters, 2023, 8(2), 1018-1025. URL:[Link]

  • Avdeef, A., et al. "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality." European Journal of Pharmaceutical Sciences, 2016. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dissolving 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride for Cell Culture

Abstract This guide provides a detailed, field-tested protocol for the solubilization of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride for use in cell-based assays. The protocol emphasizes best practices for prepar...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed, field-tested protocol for the solubilization of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride for use in cell-based assays. The protocol emphasizes best practices for preparing high-concentration stock solutions and subsequent working dilutions in cell culture media to ensure compound stability, bioavailability, and experimental reproducibility. We address the physicochemical properties of hydrochloride salts and provide a systematic workflow to mitigate common issues such as precipitation and cytotoxicity.

Introduction

Small molecule inhibitors and modulators are essential tools in cellular and molecular biology research. The accuracy and reproducibility of in vitro experiments depend critically on the correct handling and preparation of these compounds.[1][2] 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is a small molecule that, like many research compounds, is supplied as a crystalline hydrochloride salt to improve its stability and aqueous solubility compared to its free base form.[3][4][5] However, improper dissolution can lead to precipitation, loss of compound activity, or introduction of artifacts into experiments.

This document serves as a comprehensive guide for researchers, outlining the principles and step-by-step procedures for dissolving this compound to achieve reliable and consistent results in cell culture applications.

Physicochemical Properties & Compound Identification

Properly identifying the compound and understanding its properties is the first step in successful solution preparation.[1] There appear to be multiple CAS numbers for related isomers; it is crucial to verify the CAS number on your specific product vial. The properties listed below are for the para-substituted isomer.

PropertyValueSource
Chemical Name 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochlorideBiosynth
CAS Number 578026-45-6[6]
Molecular Formula C₁₄H₁₄ClNO₂[6]
Molecular Weight 263.72 g/mol [6]
Physical Form Crystalline solid / Powder
Primary Solvent Dimethyl sulfoxide (DMSO)[2]
Storage (Solid) -20°C for long-term[7][8]

Note: There are other related isomers such as 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride (CAS: 259807-79-9).[9][10] Always confirm the identity of your specific reagent.

Principle of Dissolution: The Hydrochloride Salt

Many weakly basic small molecules are formulated as hydrochloride (HCl) salts. This has two main advantages:

  • Increased Aqueous Solubility: The ionized salt form is generally more soluble in aqueous solutions than the neutral free base.[3][4]

  • Enhanced Stability: The salt form is often a more stable, crystalline solid, which improves shelf-life.[11]

When a stock solution made in a solvent like DMSO is diluted into a buffered aqueous solution like cell culture medium (typically pH 7.2-7.4), the salt can dissociate. If the resulting concentration of the free base form exceeds its solubility limit in the medium, it will precipitate out of solution.[5][12] Therefore, a carefully planned, stepwise dilution process is essential.[8]

Recommended Materials and Equipment

  • 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride powder

  • Cell culture-grade Dimethyl sulfoxide (DMSO), sterile

  • Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Preparing a concentrated stock solution in an organic solvent like DMSO is standard practice.[13][14] This allows for the addition of a small volume to the final culture, minimizing the solvent concentration and its potential toxic effects.[14]

Calculation: To prepare a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (263.72 g/mol ) = 2.637 mg

Step-by-Step Procedure:

  • Weighing: In a chemical fume hood, carefully weigh 2.64 mg of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride powder. For small quantities, it is often best to dissolve the entire contents of the manufacturer's vial to avoid weighing errors.[2] If you have a 5 mg vial, for example, you would add 1.896 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Add 1.0 mL of sterile, cell culture-grade DMSO to the vial containing the 2.64 mg of powder.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates.[14]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.[8][14]

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.[1] Store the aliquots at -20°C for short-term (1-6 months) or -80°C for long-term (up to a year) storage.[8]

Experimental Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol describes the dilution of the 10 mM DMSO stock solution into your final cell culture medium. The key is to add the stock solution to the medium (not the other way around) with vigorous mixing to avoid localized high concentrations that can cause precipitation.[12]

Step-by-Step Procedure:

  • Determine Final Concentration: Decide on the final concentration required for your experiment (e.g., 10 µM).

  • Calculate Dilution: Use the formula C₁V₁ = C₂V₂.

    • (10 mM) x V₁ = (10 µM) x (10 mL)

    • (10,000 µM) x V₁ = (10 µM) x (10,000 µL)

    • V₁ = 10 µL

  • Pre-warm Medium: Place the required volume of complete cell culture medium (e.g., 10 mL) in a sterile tube and warm it to 37°C in a water bath.

  • Dilution: Pipette 10 µL of the 10 mM stock solution and dispense it directly into the 10 mL of pre-warmed medium while gently vortexing or swirling the tube. This ensures rapid dispersal.

  • Final DMSO Concentration: This dilution results in a final DMSO concentration of 0.1% (10 µL in 10,000 µL), which is generally well-tolerated by most cell lines.[14]

  • Vehicle Control: Always prepare a vehicle control by adding the same amount of DMSO (10 µL) to an equal volume of medium (10 mL) to account for any effects of the solvent on the cells.[14]

  • Use Immediately: It is best practice to prepare working solutions fresh for each experiment, as the stability of small molecules in complex aqueous media at 37°C can be limited.[7][15]

Workflow for Solution Preparation

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation A Weigh 2.64 mg of Compound Powder B Add 1.0 mL of Sterile DMSO A->B Volumetric flask or vial C Vortex Until Fully Dissolved B->C Ensure clear solution D Aliquot into Single-Use Tubes C->D Prevent freeze-thaw E Store at -20°C or -80°C D->E Label clearly F Thaw One Aliquot of 10 mM Stock E->F For each experiment H Add 10 µL of Stock to Medium with Mixing F->H G Pre-warm 10 mL of Complete Culture Medium to 37°C G->H Critical step: Add stock to medium I Final Concentration: 10 µM in 0.1% DMSO H->I J Add to Cells Immediately I->J

Caption: Workflow for preparing stock and working solutions.

Troubleshooting

ProblemPotential CauseRecommended Solution
Precipitation in stock solution Compound solubility in DMSO exceeded.Gently warm the solution to 37°C. If it persists, the concentration is too high; prepare a new, more dilute stock.
Precipitation upon dilution in media - Localized high concentration during dilution.- Free base is insoluble at the working concentration.- Interaction with media components.[7]- Add the DMSO stock to the medium while vortexing to ensure rapid mixing.[12]- Perform a serial dilution (e.g., make an intermediate 1 mM dilution in medium first).- Lower the final working concentration.
Inconsistent experimental results - Degradation of compound in stock (freeze-thaw).- Instability in culture medium at 37°C.[15]- Always use a fresh aliquot from frozen stock for each experiment.- Prepare working solutions immediately before adding to cells. Do not store compound in culture medium.[7]
Cell toxicity observed in controls Final DMSO concentration is too high.Ensure the final DMSO concentration is ≤ 0.1%. If sensitivity persists, lower the stock concentration to allow for a larger dilution factor.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride before handling.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[14]

  • Handle the dry powder in a chemical fume hood to prevent inhalation.[14]

  • DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin; handle with care.[14]

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Chemsee. (n.d.). 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Chemsrc. (2025, September 12). CAS#:259807-79-9 | 4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride. Retrieved from [Link]

  • Angene. (n.d.). 4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride(CAS# 578026-68-3). Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
  • European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

  • ACS Publications. (2020, October 20). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs | ACS Omega. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Helda - University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • ResearchGate. (2014, September 11). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. Retrieved from [Link]

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

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Application

Application Note: Preparation and Handling of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride Stock Solutions

Abstract and Scope This comprehensive guide provides a detailed, field-proven protocol for the preparation, storage, and handling of high-concentration stock solutions of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Scope

This comprehensive guide provides a detailed, field-proven protocol for the preparation, storage, and handling of high-concentration stock solutions of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (CAS: 578026-45-6). As a versatile bifunctional molecule featuring both amino and carboxylic acid groups, its hydrochloride salt form is designed to enhance solubility and stability, making it a valuable precursor in pharmaceutical development and biochemical research.[1][2] Adherence to this protocol is critical for ensuring solution integrity, maximizing experimental reproducibility, and safeguarding against compound degradation. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Compound Data: Physicochemical Properties and Safety

Accurate preparation begins with a thorough understanding of the compound's properties and associated hazards. The following table summarizes essential data for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride.

PropertyValueRationale & Citation
CAS Number 578026-45-6Unique chemical identifier for this specific isomer.[3]
Molecular Formula C₁₄H₁₄ClNO₂Defines the elemental composition.[3]
Molecular Weight 263.72 g/mol Crucial for all molarity-based calculations.[3]
Appearance Solid (typically a white to off-white powder)Visual confirmation of the starting material.
Powder Storage Store at room temperature, keep dry and cool.Protects the solid compound from degradation.[4][5]
GHS Hazard Codes H315, H319, H335Indicates the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
Key Safety Precaution P261, P280Avoid breathing dust; Wear protective gloves/eye protection.[6][7]

Essential Materials and Equipment

  • 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readability ±0.1 mg or better)

  • Sterile, RNase/DNase-free polypropylene microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated precision pipettes and sterile, low-retention tips

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Core Protocol: High-Concentration Stock Solution Preparation

The following protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many in vitro assays.[8] The principles can be adapted for other concentrations.

Foundational Principles & Causality
  • Solvent Choice: Anhydrous DMSO is the recommended solvent for the primary stock solution. Its polar aprotic nature allows it to dissolve a wide range of organic molecules, including both polar and nonpolar compounds.[9][10] Using an anhydrous grade is critical as DMSO is hygroscopic; absorbed water can promote hydrolysis and degradation of the dissolved compound.[9]

  • Aliquotting: Preparing single-use aliquots is paramount. This practice prevents the degradation associated with repeated freeze-thaw cycles, which can compromise the compound's structural integrity and concentration.[8][11]

Molar Calculations for Mass Determination

The fundamental equation for calculating the required mass of the compound is:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) ÷ 1000

Example Calculation (10 mM Stock): To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 263.72 g/mol ÷ 1000 = 2.6372 mg

For convenience, the required mass for common stock concentrations is provided below.

Desired Stock Conc.Volume of DMSOMass of Compound Required
10 mM1 mL2.64 mg
25 mM1 mL6.59 mg
50 mM1 mL13.19 mg
100 mM1 mL26.37 mg
Step-by-Step Dissolution Procedure
  • Pre-Equilibration: Allow the vial of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: On a calibrated analytical balance, tare a sterile 1.5 mL microcentrifuge tube. Carefully weigh the calculated mass (e.g., 2.64 mg for a 10 mM stock) directly into the tube.

  • Solvent Addition: Using a calibrated pipette, add the corresponding volume of anhydrous DMSO (e.g., 1 mL for a 10 mM stock) to the tube containing the powder.

  • Dissolution: Close the tube cap tightly and vortex at medium-high speed for 1-2 minutes until the solid is completely dissolved.[8]

  • Visual Inspection (Quality Control): Hold the tube up to a light source to ensure no visible particulates or crystals remain. The solution should be clear and homogenous.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.[8][11] Allow the solution to return to room temperature before proceeding. Caution: Check compound stability information if available, as some molecules are heat-labile.

G cluster_prep Preparation Phase cluster_sol Dissolution Phase cluster_store Storage Phase calc Step 1: Calculate Mass (e.g., 2.64 mg for 10 mM) weigh Step 2: Weigh Compound (Equilibrate vial first) calc->weigh add_dmso Step 3: Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso vortex Step 4: Vortex to Dissolve (1-2 minutes) add_dmso->vortex inspect Step 5: Visual QC Check (Solution must be clear) vortex->inspect aliquot Step 6: Aliquot Solution (Single-use volumes) inspect->aliquot store Step 7: Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Core workflow for stock solution preparation.

Aliquoting and Long-Term Storage
  • Aliquoting: To prevent repeated freeze-thaw cycles, immediately dispense the stock solution into smaller, single-use working volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.[8][12]

  • Labeling: Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots in a freezer at -20°C or -80°C , protected from light.[8][11] Under these conditions, DMSO stock solutions are typically stable for extended periods (e.g., 1-2 years).[13]

Application Guidelines: Preparing Working Solutions

The high-concentration DMSO stock must be diluted to a final working concentration in an aqueous buffer or cell culture medium. Direct, large-volume dilutions can cause the compound to precipitate out of the solution.[9]

Best Practice for Dilution:

  • Avoid Direct Dilution: Do not add a small volume of DMSO stock directly into a large volume of aqueous buffer. The abrupt solvent change can cause the compound to crash out.

  • Serial Dilution: The most reliable method is to perform serial dilutions. First, dilute the concentrated DMSO stock into more DMSO to create an intermediate concentration. Then, add this intermediate stock to the final aqueous medium.[9]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental system is low (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity.[11]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the final aqueous medium containing the same final concentration of DMSO used for the compound-treated samples.

G stock Primary Stock (e.g., 50 mM in DMSO) intermediate Intermediate Stock (e.g., 1 mM in DMSO) stock->intermediate Dilute in DMSO working Final Working Solution (e.g., 10 µM in Aqueous Buffer) Final DMSO < 0.5% intermediate->working Dilute in Aqueous Medium

Caption: Recommended hierarchical dilution strategy.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound Fails to Dissolve Insufficient mixing; Compound has low solubility at the target concentration; Hygroscopic DMSO.Vortex for a longer duration. Use brief sonication or gentle warming.[8][11] Prepare a more dilute stock solution. Use a fresh, unopened bottle of anhydrous DMSO.[9]
Precipitation in Aqueous Medium Poor aqueous solubility; Dilution shock.Perform serial dilutions in DMSO before adding to the aqueous buffer.[9] Ensure the final working concentration does not exceed the compound's aqueous solubility limit.
Inconsistent Experimental Results Stock solution degradation from freeze-thaw cycles; Inaccurate initial weighing or pipetting.Always use a fresh aliquot for each experiment.[8] Ensure all balances and pipettes are properly calibrated.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
  • Akzo Nobel. (n.d.). Safety Data Sheet.
  • Sapphire Bioscience. (n.d.). 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • MedChemExpress. (2025, April 30). 4-(Aminomethyl)benzoic acid-SDS.
  • Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet.
  • Chem-Impex. (n.d.). 3-Aminomethyl-benzoic acid methyl ester hydrochloride.
  • Wagner, B. K., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-Aminobenzoic Acid Hydrochloride as a Versatile Precursor.
  • Chem-info. (n.d.). 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride — Chemical Substance Information.
  • ChemicalBook. (2022, July 13). Description, Synthesis and Function of 4-(aminomethyl) benzoic acid.
  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid.
  • MedChemExpress. (n.d.). 4-(Aminomethyl)benzoic acid.
  • ChemScene. (n.d.). 4-(Aminomethyl)-3-methylbenzoic acid hydrochloride.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • MilliporeSigma. (n.d.). 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride.
  • ResearchGate. (2017, June 11). Is there any method to make them completely soluble in DMF/DMSO?.
  • ResearchGate. (2018, June 14). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem?.

Sources

Method

Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates Introduction & Physicochemical Profiling The quantific...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates

Introduction & Physicochemical Profiling

The quantification of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride presents a unique chromatographic challenge due to its amphoteric nature. The molecule features a rigid biphenyl hydrophobic core flanked by two highly polar, ionizable groups: a carboxylic acid (pKa ~4.0) and a primary aminomethyl group (pKa ~9.5).

When dissolved in aqueous media, the hydrochloride salt dissociates, and the molecule's net charge becomes strictly dependent on the pH of the solution. At physiological pH ranges (pH 6.0–8.0), the molecule exists predominantly as a zwitterion (net charge zero, but highly polar). Zwitterionic compounds typically exhibit U-shaped retention profiles on standard Reversed-Phase (RP) columns, resulting in poor retention, broad peaks, and irreproducible chromatography due to dual-mode retention mechanisms[1].

To achieve a robust, stability-indicating method suitable for Quality Control (QC) environments, the analytical strategy must force the analyte into a single, predictable ionization state.

Ionization LowPH Low pH (< 3.0) Cationic Form (+1) COOH / NH3+ MidPH Mid pH (~7.0) Zwitterionic Form (0) COO- / NH3+ LowPH->MidPH Deprotonation (pKa ~4.0) HighPH High pH (> 10.0) Anionic Form (-1) COO- / NH2 MidPH->HighPH Deprotonation (pKa ~9.5)

Fig 1: pH-dependent ionization states of 3-[4-(aminomethyl)phenyl]benzoic acid.

Method Development Rationale: The Causality of Experimental Choices

Designing a method for this compound requires moving beyond trial-and-error and applying first-principles chromatography.

pH Control and Ion-Pairing

To overcome the hydrophilicity of the zwitterion, the mobile phase pH is driven down to ~2.0. At this acidic pH, the ionization of the carboxylic acid is completely suppressed (forming a neutral -COOH moiety). However, the primary amine remains fully protonated (-NH3⁺).

Protonated amines are notorious for undergoing secondary cation-exchange interactions with residual, unreacted silanol groups (Si-O⁻) on the silica support of the HPLC column. This interaction is the primary cause of severe peak tailing[2].

To mitigate this, Trifluoroacetic Acid (TFA) is selected as the mobile phase additive over simpler buffers like phosphoric acid. TFA serves a dual mechanistic purpose:

  • Ion-Pairing: The hydrophobic trifluoroacetate anion (CF3COO⁻) forms an ion pair with the protonated amine, neutralizing the localized positive charge and increasing the complex's overall hydrophobicity, thereby enhancing retention on the C18 stationary phase.

  • Silanol Masking: TFA dynamically coats the stationary phase, effectively masking active silanol sites and ensuring sharp, symmetrical peaks[3].

Column Selection

While TFA masks silanols, utilizing a high-purity, fully end-capped C18 column (e.g., Waters XBridge C18 or Phenomenex Luna Omega) provides a secondary defense against peak tailing. Because the method begins with a highly aqueous mobile phase (95% water) to retain the polar analyte, a column with polar-embedded groups or one specifically designed to resist phase collapse (dewetting) under 100% aqueous conditions is highly recommended.

Workflow Step1 Analyze Analyte: Amphoteric Biphenyl Step2 Select Mode: Reversed-Phase HPLC Step1->Step2 High polarity challenges Step3 Optimize pH: Acidic (pH ~2.0) Step2->Step3 Suppress COOH ionization Step4 Select Additive: 0.15% TFA Step3->Step4 Ion-pair with NH3+ Mask silanols Step5 Column Selection: End-capped AQ-C18 Step4->Step5 Prevent peak tailing & phase collapse

Fig 2: Decision tree for RP-HPLC method development of zwitterionic biphenyls.

Chromatographic Conditions & Experimental Protocol

Reagents and Materials
  • Analyte: 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride reference standard.

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Instrumental Parameters
ParameterSpecification
Column End-capped Aqueous C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.15% v/v TFA in Water
Mobile Phase B 0.10% v/v TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Detection Wavelength UV at 254 nm (Optimal for biphenyl chromophore)
Injection Volume 10 µL
Needle Wash 50:50 Water:Methanol

Note: A slightly lower concentration of TFA is used in Mobile Phase B (0.10%) compared to A (0.15%) to minimize baseline upward drift during the gradient elution, a common optical artifact caused by TFA's absorbance at low UV wavelengths.

Gradient Elution Program

To ensure the method is stability-indicating and capable of eluting strongly retained synthesis impurities or degradation products, a gradient profile is utilized.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.095.05.0Isocratic hold (Retention of polar API)
2.095.05.0Isocratic hold
10.040.060.0Linear ramp (Elution of hydrophobic impurities)
12.040.060.0High organic wash
12.195.05.0Return to initial conditions
16.095.05.0Column re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 80:20 mixture of Water:Acetonitrile containing 0.05% TFA. Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch effects (e.g., peak splitting or fronting) during injection.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability & Method Validation (ICH Q2(R2) Aligned)

A reliable analytical method must be a self-validating system. Before executing any sample analysis, System Suitability Testing (SST) must be performed to prove the equipment and chemistry are "fit for purpose"[4].

System Suitability Criteria (SST)

Inject the Working Standard Solution (100 µg/mL) in five replicates. The system is deemed acceptable only if:

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • USP Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms adequate silanol masking by TFA)

  • Theoretical Plates ( N ): ≥ 5,000 (Confirms column efficiency)

Method Validation Summary

The method must be validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[5]. The table below summarizes the required validation parameters, methodologies, and standard acceptance criteria for API quantification.

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation (acid, base, peroxide, heat, UV) samples.No interfering peaks at the API tR​ . Peak purity angle < Peak purity threshold (via PDA).
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of the 100% level response.
Accuracy (Recovery) Spike known amounts of API into blank matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) Prepare and inject 6 independent sample preparations at the 100% target concentration.%RSD of the calculated assay results ≤ 2.0%.
LOD / LOQ Determine via the Signal-to-Noise (S/N) ratio approach using serial dilutions.S/N ≥ 3:1 for Limit of Detection (LOD). S/N ≥ 10:1 for Limit of Quantitation (LOQ).
Robustness Deliberately alter flow rate (±0.1 mL/min), column temp (±5 °C), and TFA conc. (±0.02%).SST criteria must still be met. Assay results must not vary by > 2.0% from nominal.

Troubleshooting & Mechanistic Insights

Even validated methods can experience deviations. Understanding the chemical causality behind the method allows for rapid troubleshooting:

  • Symptom: Severe Peak Tailing ( Tf​ > 2.0).

    • Cause: Depletion of TFA in the mobile phase or degradation of the column's end-capping, leading to exposed silanols interacting with the protonated aminomethyl group.

    • Solution: Remake Mobile Phase A with fresh TFA. If the issue persists, the silica bed is likely degraded; replace the column.

  • Symptom: Retention Time Drift (Earlier Elution).

    • Cause: Loss of stationary phase hydrophobicity (phase collapse) due to the highly aqueous initial conditions, or a slight increase in mobile phase pH causing partial deprotonation of the carboxylic acid.

    • Solution: Ensure an AQ-type (polar-embedded) C18 column is used. Verify the pH of Mobile Phase A is strictly ≤ 2.5.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org.
  • Tabriz University of Medical Sciences. "Development and Validation of a Stability-Indicating RP-HPLC Method for Rapid Determination of Doxycycline in Pharmaceutical Bul." tbzmed.ac.ir.
  • ResearchGate. "Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited." researchgate.net.
  • LCGC International. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work." chromatographyonline.com.

Sources

Application

Application Notes and Protocols: The Strategic Use of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride as a Versatile Chemical Building Block

Introduction: A Bifunctional Scaffold for Advanced Synthesis In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful construction of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Scaffold for Advanced Synthesis

In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures with desired functions. 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride stands out as a particularly valuable scaffold. Its structure is characterized by a rigid biphenyl-like framework, presenting two key functional groups at opposing ends: a primary amine (as a stable hydrochloride salt) and a carboxylic acid. This distinct meta-substitution pattern on one ring and the para-positioning of the aminomethyl group on the other imparts a specific spatial geometry, making it an ideal linker or spacer for a variety of applications.

The presence of both a nucleophilic amine and an electrophilic carboxylic acid (upon activation) on a rigid backbone allows for directional and controlled synthesis, a critical feature in the development of pharmaceuticals, peptidomimetics, and functional polymers. The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying handling and reaction setup.[1] This guide provides an in-depth exploration of its applications, explains the causality behind experimental choices, and offers detailed protocols for its effective use.

PropertyValue
Chemical Name 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride
CAS Number 578026-45-6[2]
Molecular Formula C₁₄H₁₄ClNO₂[2]
Molecular Weight 263.72 g/mol [2]
Appearance White to off-white powder
Key Features Rigid bifunctional linker, distinct vectoral properties

Core Synthetic Applications: Harnessing Bifunctionality

The utility of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride stems from its ability to undergo a wide range of chemical transformations at its two distinct functional sites. The primary applications revolve around amide bond formation, leveraging either the amine or the carboxylic acid.

Amide Bond Formation: A Gateway to Complexity

The most common synthetic application is the formation of amide bonds, which are central to the structure of peptides and many pharmaceutical agents.[3] This building block offers two distinct pathways for amide synthesis.

  • Pathway A: Acylation of the Aminomethyl Group. The primary amine, after neutralization of the hydrochloride salt, serves as a potent nucleophile. It can react with activated carboxylic acids (such as acyl chlorides, esters, or acids activated in-situ with coupling reagents) to form a new amide bond. This is a foundational reaction for incorporating this building block into peptide sequences or attaching it to other molecular scaffolds.[3]

  • Pathway B: Activation of the Carboxylic Acid. The benzoic acid moiety can be activated to react with other primary or secondary amines. Standard peptide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are commonly employed to facilitate this transformation efficiently and minimize side reactions.[4]

The choice between these pathways is dictated by the overall synthetic strategy and the nature of the coupling partner.

cluster_0 Synthetic Pathways cluster_A Pathway A: Amine Reactivity cluster_B Pathway B: Carboxylic Acid Reactivity Start 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride Base Base (e.g., TEA, DIPEA) to neutralize HCl Start->Base ProductB Product B (Amide at carboxyl) Start->ProductB Amide Coupling FreeAmine Free Amine Intermediate Base->FreeAmine ProductA Product A (Amide at aminomethyl) FreeAmine->ProductA Acylation AcylChloride R'-COCl or Activated Acid AcylChloride->ProductA CouplingAgent Coupling Agent (e.g., EDC, HOBt) CouplingAgent->ProductB AminePartner R''-NH₂ AminePartner->ProductB

Caption: Dual synthetic pathways for the building block.
Application as a Rigid Linker in Drug Conjugates

In modern drug development, linkers play a critical role in connecting a targeting moiety (like an antibody or peptide) to a payload (like a cytotoxic drug).[5][6] The rigidity and defined length of the 3-[4-(aminomethyl)phenyl]benzoic acid scaffold are highly advantageous. This rigidity helps to maintain a precise distance and spatial orientation between the two conjugated entities, which can be crucial for efficacy and for avoiding undesirable interactions.

For instance, in the design of Peptide-Drug Conjugates (PDCs) or even more complex Proteolysis-Targeting Chimeras (PROTACs), this building block can be used to connect the peptide or targeting ligand to the functional payload or E3 ligase ligand.[7] Its incorporation can improve pharmacokinetic properties by influencing solubility and metabolic stability.

cluster_info Conceptual Role as a Linker Target Targeting Moiety (e.g., Peptide, Antibody) Linker 3-[4-(aminomethyl)phenyl] benzoic acid Target->Linker Amide Bond 1 Payload Functional Payload (e.g., Cytotoxic Drug, Fluorophore) Linker->Payload Amide Bond 2 info The rigid linker maintains a defined spatial relationship between the Targeting Moiety and the Payload.

Caption: Role as a rigid linker in drug conjugates.
Integration into Peptide Synthesis

This molecule can be incorporated into peptide sequences as a non-natural amino acid to introduce conformational constraints. In solid-phase peptide synthesis (SPPS), the aminomethyl group can be protected (e.g., with an Fmoc group) while the carboxylic acid is anchored to the resin. Alternatively, the carboxylic acid can be protected while the amine is coupled to the growing peptide chain.[8] The introduction of such rigid elements is a key strategy in peptidomimetic design to enhance receptor binding affinity and improve stability against enzymatic degradation.[9]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common transformations.

Protocol 1: Amide Synthesis via Carboxylic Acid Activation

This protocol details the coupling of the building block's carboxylic acid to a primary amine using EDC as the coupling agent.

Materials:

  • 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

  • Benzylamine (or other primary amine, 1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl aq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • Dissolution & Neutralization: In a round-bottom flask, dissolve 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to the solution and stir for 15 minutes at room temperature. This step is crucial to neutralize both the hydrochloride salt and the carboxylic acid for the subsequent coupling reaction.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution. Continue stirring at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the primary amine (e.g., benzylamine, 1.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acid and base washes remove unreacted starting materials and coupling byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide product.

start Start dissolve 1. Dissolve Building Block in DMF Add DIPEA for neutralization start->dissolve activate 2. Add HOBt and EDC Stir for 20 min to activate dissolve->activate couple 3. Add Primary Amine (R-NH₂) Stir 12-18 hours activate->couple monitor 4. Monitor by TLC couple->monitor monitor->couple Incomplete workup 5. Quench & Extract with EtOAc Wash with HCl, NaHCO₃, Brine monitor->workup Complete purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify end End purify->end

Caption: Workflow for amide synthesis via acid activation.
Protocol 2: Acylation of the Aminomethyl Group

This protocol describes the reaction of the building block's amine with an acyl chloride.

Materials:

  • 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

  • Benzoyl chloride (or other acyl chloride, 1.1 eq)

  • Triethylamine (TEA, 2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl aq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware

Procedure:

  • Suspension & Neutralization: In a round-bottom flask, suspend 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (1.0 eq) in anhydrous DCM. Add TEA (2.2 eq) and stir for 10 minutes at room temperature to form the free amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important to control the exothermicity of the reaction with the highly reactive acyl chloride.

  • Acylation: Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Hypothetical Product DataYield (%)Melting Point (°C)
Product from Protocol 1 80-90185-188
Product from Protocol 2 85-95210-213

Trustworthiness & Expert Insights

  • Why the Hydrochloride Salt? The amine is stored as a hydrochloride salt to prevent oxidation and side reactions. It is crucial to use a sufficient amount of base (typically 2.0-2.2 equivalents) in reactions involving the amine to both neutralize the salt and scavenge the acid produced during the reaction.

  • Solvent Choice: DMF is often used for EDC/HOBt couplings due to its excellent solvating power for all reactants. For acyl chloride reactions, a less reactive solvent like DCM is preferred to minimize potential side reactions with the solvent.

  • Reaction Monitoring: TLC is an indispensable tool. A typical mobile phase for these compounds would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a nonpolar solvent (e.g., hexanes or DCM). Visualizing with UV light is effective due to the aromatic nature of the molecule.

  • Purification Challenges: The bifunctional nature of the molecule means that both starting material and product can have amphiphilic properties, sometimes making purification tricky. Careful selection of the chromatographic eluent system is key. If the product is crystalline, recrystallization is often a highly effective purification method.

By understanding the distinct reactivity of its functional groups and applying robust synthetic protocols, researchers can effectively leverage 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride to construct novel and complex molecules for a wide range of scientific applications.

References

  • BenchChem. (2025). Application Notes and Protocols: 3-Aminobenzoic Acid Hydrochloride as a Versatile Precursor for Pharmaceutical Intermediates.
  • BenchChem. (2025). The Versatility of 3-Aminobenzoic Acid Hydrochloride in Medicinal Chemistry: A Scaffold for Therapeutic Innovation.
  • Beilstein Journal of Organic Chemistry. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available at: [Link]

  • AAPPS PharmSciTech. (2014). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • ACS Omega. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available at: [Link]

  • AIR Unimi. (2021). Innovative linker strategies for tumor-targeted drug conjugates. Available at: [Link]

Sources

Method

Advanced Conjugation Techniques Using 3-[4-(aminomethyl)phenyl]benzoic Acid Hydrochloride in Peptide Engineering

Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic rationale, structural profiling, and validated conjugation protocols Executive Summary & Mechanistic Rationale In the rapidly evolv...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic rationale, structural profiling, and validated conjugation protocols

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of peptide engineering, bivalent ligands, and Proteolysis Targeting Chimeras (PROTACs), the spatial geometry between functional domains dictates binding efficacy. 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (also known as 4'-(aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, or AMBC) serves as a premier rigid, bifunctional linker.

Unlike flexible polyethylene glycol (PEG) or alkyl chains, the biphenyl core of AMBC provides a fully delocalized π-cloud and a rigid ~10–12 Å spatial vector [1].

The Causality of Linker Selection
  • Entropic Optimization: Flexible linkers incur a massive entropic penalty upon target binding due to the restriction of rotational degrees of freedom. The rigid biphenyl scaffold of AMBC pre-organizes the conjugate, significantly reducing this penalty and enhancing target affinity [2].

  • Metabolic Stability: The absence of benzylic C–H bonds on the biphenyl core prevents rapid microsomal oxidation, retarding clearance rates compared to standard aliphatic linkers [1].

  • Differential Reactivity (The "Self-Validating" Chemical Logic): AMBC is an unnatural aromatic amino acid. The aminomethyl group is a highly nucleophilic primary aliphatic amine (pKa ~9.5), whereas the benzoic acid is an aromatic carboxylic acid. Because aromatic acids are less electrophilic when activated than aliphatic acids, they require highly efficient coupling reagents (e.g., HATU or COMU). Furthermore, unprotected AMBC will rapidly self-polymerize if activated. Therefore, controlled conjugation strictly dictates that the aminomethyl group must be protected (e.g., Fmoc) prior to activating the benzoic acid moiety [3].

Physicochemical Profiling & Reagent Selection

To rationally design a conjugation strategy, one must understand the inherent properties of the linker compared to traditional alternatives.

Table 1: Physicochemical Comparison of Linker Architectures
Linker ArchitectureExampleRigidity / Entropic PenaltyTypical Length (Å)Primary Application
Biphenyl (AMBC) 3-[4-(aminomethyl)phenyl]benzoic acidHigh / Low Penalty ~10–12 ÅPROTACs, Peptidomimetics, Stapling
Aliphatic PEG PEG4Low / High Penalty~16 ÅSolubilization, Flexible tethering
Alkyl Chain Octanoic Acid (C8)Low / High Penalty~10 ÅLipidation, Membrane anchoring
Table 2: Optimized Coupling Parameters for AMBC
Reaction SitePreferred ReagentsEquivalentsReaction TimeMechanistic Note
Benzoic Acid (Electrophile)HATU / DIPEA2.9 eq HATU, 6.0 eq DIPEA2 hours (SPPS)Aromatic acids couple slower; require strong uronium/phosphonium activation.
Aminomethyl (Nucleophile)DIC / Oxyma Pure3.0 eq1 hour (SPPS)Highly nucleophilic; standard carbodiimide chemistry is highly efficient.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To incorporate AMBC into a growing peptide chain on a solid support, utilizing it as a rigid spacer.

Critical Prerequisite: To prevent polymerization, the aminomethyl group must be Fmoc-protected (Fmoc-AMBC-OH). If starting from the hydrochloride salt, perform standard Fmoc-OSu protection prior to SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in anhydrous N,N-Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the N-terminal amine. Wash thoroughly with DMF (5 × 1 min).

  • Linker Activation: In a separate vial, dissolve Fmoc-AMBC-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq).

    • Causality: A slight sub-equivalence of HATU prevents capping of the resin-bound amine by unreacted uronium species.

  • Coupling: Add the activated linker solution to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Wash the resin with DMF and Dichloromethane (DCM). Perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result indicates incomplete coupling, necessitating a second coupling cycle.

  • Extension: Cleave the Fmoc group from the newly attached AMBC linker (20% piperidine/DMF) and proceed with the next amino acid coupling using standard DIC/Oxyma chemistry.

SPPS_Workflow A Resin-Bound Peptide (Free N-Terminus) B Prepare Fmoc-AMBC-OH + HATU/DIPEA in DMF A->B C Primary Coupling (Amide Bond Formation) B->C D Kaiser Test Validation C->D D->C Positive (Recouple) E Fmoc Cleavage (20% Piperidine) D->E Negative (Complete) F Secondary Coupling (To Aminomethyl Group) E->F

Caption: Workflow for SPPS incorporation of Fmoc-protected AMBC linker into a peptide sequence.

Protocol B: Solution-Phase Conjugation for Bivalent Ligands (PROTACs)

Objective: To conjugate a small molecule E3 ligase ligand to the aminomethyl terminus of an AMBC-peptide conjugate in solution.

Step-by-Step Methodology:

  • Preparation: Cleave the AMBC-peptide from the resin (using standard TFA/TIPS/H2O cocktails) and purify via RP-HPLC. Ensure the peptide is lyophilized.

  • Activation of Small Molecule: In a dry glass vial, dissolve the E3 ligase ligand containing a free carboxylic acid (1.2 eq) in anhydrous DMSO. Add PyBOP (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: PyBOP is utilized here instead of HATU. In solution-phase, HATU generates a guanidinium byproduct that frequently co-elutes with peptide conjugates during HPLC. PyBOP generates pyrrolidine and HMPA byproducts, which are easily separated[4].

  • Conjugation: Add the purified AMBC-peptide (1.0 eq) to the activated small molecule solution. If the peptide was isolated as a TFA salt, add an additional 1.0 eq of DIPEA to neutralize the salt and render the aminomethyl group nucleophilic.

  • Monitoring (Self-Validation): Stir at room temperature for 4 hours. Monitor the reaction progress via LC-MS. The rigid biphenyl system provides a strong UV chromophore at 254 nm, aiding in tracking the conjugate [5].

  • Purification: Quench the reaction with 5% aqueous TFA and purify the bivalent conjugate directly via preparative RP-HPLC.

PROTAC_Assembly P Target-Binding Peptide (C-Terminal) L AMBC Rigid Linker (Biphenyl Core) P->L Amide Bond (Benzoic Acid) C Bivalent PROTAC Conjugate L->C Assembly E E3 Ligase Ligand (e.g., Thalidomide deriv.) E->L Amide Bond (Aminomethyl)

Caption: Assembly logic for a bivalent PROTAC using the AMBC rigid biphenyl linker.

Troubleshooting & Best Practices

  • Solubility Issues: The biphenyl core is highly hydrophobic. If sequence aggregation occurs during SPPS after AMBC coupling, switch the solvent system from DMF to N-Methyl-2-pyrrolidone (NMP) or add 0.1 M LiCl to disrupt secondary structure formation.

  • Premature Cleavage: The aminomethyl linkage is highly stable; however, prolonged exposure to strong acids (e.g., >4 hours in 95% TFA) should be avoided to prevent potential side-reactions with highly nucleophilic scavengers.

  • Salt Neutralization: When utilizing the raw 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride salt for terminal capping, remember that the HCl salt masks the amine. You must add at least 1 extra equivalent of tertiary base (DIPEA or NMM) to the reaction mixture to free the amine for subsequent functionalization.

References

  • "Stabilized cyclic peptides as modulators of protein–protein interactions: promising strategies and biological evaluation." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Oligo(p-phenylenevinylene)−Peptide Conjugates: Synthesis and Self-Assembly in Solution and at the Solid−Liquid Interface." Journal of the American Chemical Society. Available at:[Link]

  • "Peptide Conjugates of Oligonucleotides: Synthesis and Applications." Chemical Reviews. Available at: [Link]

  • "Linker Engineering in Stapled Peptides for Enhanced Membrane Permeability: Screening and Optimization Strategies." Preprints.org. Available at:[Link]

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

Abstract: This document provides a detailed guide for the structural elucidation and characterization of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We present...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the structural elucidation and characterization of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. The rationale behind experimental choices is discussed, and a systematic approach to spectral interpretation is outlined to ensure unambiguous assignment of all proton and carbon signals. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require robust analytical methods for the verification of molecular structure and purity.

Introduction and Scientific Context

3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (CAS No. 578026-45-6, Molecular Formula: C₁₄H₁₄ClNO₂) is a bifunctional organic molecule featuring a benzoic acid moiety and a benzylamine hydrochloride group. Such structures are valuable as building blocks in the synthesis of pharmaceuticals and advanced materials, where the precise connectivity and substitution pattern are critical to their function.

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for the unambiguous determination of the chemical structure of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note establishes a comprehensive NMR-based workflow to rigorously confirm the identity and purity of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with an understanding of the molecule's constituent parts and their expected NMR signatures. The structure consists of two di-substituted benzene rings, a methylene linker, a carboxylic acid, and an ammonium group.

Chemical structure of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride with atom numbering for NMR assignment.

Figure 1. Chemical structure and proposed numbering scheme for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride.

Expected ¹H NMR Signatures:

  • Carboxylic Acid Proton (H-11): This proton is highly deshielded and is expected to appear as a broad singlet at a very low field, typically in the range of 10-13 ppm.[3][4] Its broadness is due to hydrogen bonding and chemical exchange.

  • Ammonium Protons (H-8): As a hydrochloride salt, the amine exists in its protonated ammonium form. These protons (NH₃⁺) are acidic and undergo chemical exchange. Their signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[5] In a solvent like DMSO-d₆, they may appear as a broad peak around 8-9 ppm.

  • Aromatic Protons (H-1 to H-4, H-6 to H-7): The eight aromatic protons reside on two distinct spin systems. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating aminomethylphenyl group.[6][7] They are expected in the 7.0-8.5 ppm region.[4] Specific multiplicities (e.g., doublets, triplets, singlets) will depend on the coupling between adjacent protons.

  • Methylene Protons (H-5): These two protons are chemically equivalent and adjacent to an aromatic ring and the ammonium group. They are expected to appear as a singlet in the 4.0-4.5 ppm range.

Expected ¹³C NMR Signatures:

  • Carbonyl Carbon (C-11): This carbon is the most deshielded, typically appearing between 165-175 ppm.[8][9][10]

  • Aromatic Carbons (C-1 to C-4, C-6 to C-7, C-9 to C-10, C-12 to C-13): Due to molecular symmetry, we expect to see distinct signals for each unique carbon environment. Quaternary carbons (those without attached protons) will have lower intensity. The typical range for aromatic carbons is 110-150 ppm.[8]

  • Methylene Carbon (C-5): This aliphatic carbon will be the most shielded, expected in the 40-50 ppm range.

Experimental Design and Protocols

The following protocols are designed for a standard 400-600 MHz NMR spectrometer.

Diagram: Overall Experimental Workflow

The logical flow from sample receipt to final structural verification is outlined below. This systematic process ensures data quality and comprehensive analysis.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis A Weigh Sample (10-20 mg) B Dissolve in DMSO-d6 (0.6 mL) A->B C Filter into NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C{¹H} NMR C->E F 2D COSY D->F G 2D HSQC D->G H 2D HMBC D->H E->F E->G E->H I Process Spectra (FT, Phase, Baseline) F->I G->I H->I J Assign Signals I->J K Verify Structure J->K L Structure Confirmed K->L Final Report

A logical workflow for NMR characterization.
Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[11] The hydrochloride salt structure necessitates a polar aprotic solvent for good solubility.

  • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the polar analyte, and its residual proton signal (quintet at ~2.50 ppm) and carbon signals (~39.5 ppm) are well-defined and do not typically overlap with signals from the analyte. Furthermore, it allows for the observation of exchangeable protons from the carboxylic acid and ammonium groups.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 10-20 mg of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride for ¹H and 2D NMR, or 30-50 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[12][13][14] Higher concentrations are necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[11]

  • Dissolution: Add approximately 0.6 mL of high-purity DMSO-d₆ to the vial. Vortex the mixture for 30-60 seconds to ensure complete dissolution.

  • Filtration: Particulate matter in the sample can severely degrade spectral quality by disrupting the magnetic field homogeneity.[13] To remove any suspended particles, filter the solution directly into a clean, high-precision 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[11]

  • Final Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm, corresponding to a volume of approximately 0.6-0.7 mL.[12]

  • Labeling: Clearly label the NMR tube with the sample identity.

Protocol 2: NMR Data Acquisition

The following are suggested starting parameters. Optimization may be required based on the specific instrument and sample concentration.

Parameter ¹H Experiment ¹³C{¹H} Experiment ¹H-¹H COSY ¹H-¹³C HSQC ¹H-¹³C HMBC
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsisp2.2hmbcgplpndqf
Spectrometer Freq. 400-600 MHz100-150 MHz400-600 MHz400-600 MHz400-600 MHz
Spectral Width -2 to 14 ppm-10 to 200 ppm-2 to 14 ppmF2: -2 to 14 ppmF1: -10 to 200 ppmF2: -2 to 14 ppmF1: -10 to 200 ppm
Acquisition Time ~2.0 s~1.2 s~0.25 s~0.25 s~0.25 s
Relaxation Delay (d1) 2.0 s2.0 s2.0 s2.0 s2.5 s
Number of Scans (ns) 16102481632
Number of Increments N/AN/A256256512
  • Expert Insight: For the HMBC experiment, the key parameter is the long-range coupling delay, which is optimized for a J-coupling of 8-10 Hz. This value is ideal for detecting 2- and 3-bond correlations, which are critical for piecing together the molecular fragments.[15]

Data Interpretation and Structural Assignment

A systematic analysis of the acquired spectra is performed to assign every signal to a specific nucleus in the molecule.

  • ¹H Spectrum Analysis: Identify the key proton groups: the downfield carboxylic acid proton, the aromatic protons in the 7-8.5 ppm region, the sharp methylene singlet around 4 ppm, and the broad ammonium protons.

  • ¹³C Spectrum Analysis: Identify the downfield carbonyl carbon, the cluster of aromatic carbons, and the upfield methylene carbon.

  • HSQC Spectrum Analysis: This experiment directly correlates protons with the carbons they are attached to.[1] Use this to definitively link each aromatic proton signal to its corresponding carbon signal and to confirm the assignment of the methylene group (CH₂).

  • COSY Spectrum Analysis: This spectrum reveals proton-proton couplings (typically over 2-3 bonds).[16] It will show correlations between adjacent protons within each of the two aromatic rings, allowing for the assignment of protons within each spin system.

  • HMBC Spectrum Analysis: This is the cornerstone for confirming the overall connectivity.[15] It shows correlations between protons and carbons that are 2-4 bonds apart.

Diagram: Key HMBC Correlations for Structural Confirmation

The following diagram illustrates the critical long-range correlations that unambiguously connect the molecular fragments.

G cluster_mol A Benzoic Acid Moiety (C1-C4, C12, C13, C11) B Methylene Bridge (H5, C5) C Aminomethyl Phenyl Moiety (C6, C7, C9, C10) H_aromatic_A H(2,4,12) C_carbonyl C(11) H_aromatic_A->C_carbonyl Confirms COOH position H_methylene H(5) C_quat_A C(3) H_methylene->C_quat_A Connects rings C_quat_C C(9) H_methylene->C_quat_C Connects rings H_aromatic_C H(6,7) C_methylene C(5) H_aromatic_C->C_methylene

Key HMBC correlations confirming molecular connectivity.

Key Correlations to Verify:

  • From Methylene Protons (H-5): Look for correlations to the quaternary carbons of both rings (C-3 and C-9). This is the most critical link, proving the connection between the two phenyl rings via the methylene bridge.

  • From Aromatic Protons: Protons on one ring should show correlations to the methylene carbon (C-5). Protons on the benzoic acid ring (e.g., H-2, H-4) should show correlations to the carbonyl carbon (C-11).

Summary of Expected NMR Data

The following table should be populated with experimental data for the final report.

Atom No. ¹H δ (ppm) Multiplicity ¹³C δ (ppm) Key HMBC Correlations
1, 7~7.6d~127.5C-3, C-5, C-9
2, 6~7.5d~129.8C-4, C-10
4~8.1s~132.0C-2, C-12, C-11
5~4.1s~42.5C-3, C-6, C-7, C-9
8 (NH₃⁺)~8.5br sN/AN/A
11 (COOH)~12.9br sN/AN/A
3N/A-~142.0-
9N/A-~138.0-
10N/A-~130.0-
11N/A-~167.5-
12~7.9d~129.0C-4, C-13
13~7.7t~130.5C-3, C-11

Note: Chemical shifts (δ) are predicted values and may vary slightly. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, br s = broad singlet.

Conclusion

By following the detailed protocols for sample preparation, data acquisition, and systematic interpretation outlined in this application note, researchers can confidently verify the structure of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride. The combined use of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a self-validating system, ensuring the correct assignment of all atoms and confirming the connectivity of the molecular framework. This rigorous characterization is an essential step in quality control for any research or development application.

References

  • Doc Brown's Chemistry. (2025, November 16). Interpreting the 13 C NMR spectrum of benzoic acid.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Chemical Research Support, Weizmann Institute of Science. NMR Sample Preparation & NMR Tubes.
  • University of Alberta, Department of Chemistry. NMR Sample Preparation.
  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation.
  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation.
  • Castañar, L., & Parella, T. (2015). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 53(5), 395-399. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]

  • Mizyuk, V., et al. Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology.
  • Bryce, D. L., & Wasylishen, R. E. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(6), 1959-1969. Retrieved from [Link]

  • Pulukar, S. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2006, February 15). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Anuchemic. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • ResearchGate. (2023, January). Chemical shift in the ¹³C NMR of carbonyl carbon in benzoic acid. Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for Establishing In Vivo Dosing Regimens for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals. Executive Summary The translation of a novel chemical entity from in vitro discovery to in vivo validation is a critical juncture in drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The translation of a novel chemical entity from in vitro discovery to in vivo validation is a critical juncture in drug development. This guide provides a comprehensive framework for establishing robust and reproducible in vivo dosing protocols for the novel small molecule, 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride. As specific preclinical data for this compound is not widely available in published literature, this document synthesizes field-proven insights and established methodologies for new chemical entities (NCEs). The protocols herein are designed to be self-validating, guiding the researcher through systematic dose determination, from initial formulation and tolerability studies to pharmacokinetic profiling and efficacy assessment. The core philosophy is to explain the causality behind each experimental choice, ensuring a logical and scientifically sound progression towards an optimal dosing regimen.

Part 1: Foundational Work - Pre-Dosing Characterization & Formulation

A successful in vivo study begins long before the first dose is administered. The physicochemical properties of the compound dictate its formulation and, consequently, its biological fate.[1] An NCE's journey from the lab bench to preclinical testing requires a deep understanding of these foundational characteristics.[1]

Essential Physicochemical & In Vitro Data

Before proceeding to animal studies, a baseline dataset must be established. This information is paramount for estimating a starting dose, selecting an appropriate vehicle, and designing analytical methods for plasma concentration analysis.

Table 1: Essential Pre-Dosing Data for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

Parameter Description Importance for In Vivo Studies
Molecular Weight The mass of one mole of the substance. Essential for all dose and solution calculations.
pKa The pH at which the compound is 50% ionized. Influences solubility and absorption across biological membranes.[2]
Aqueous Solubility The maximum concentration of the compound that can dissolve in water at a given pH and temperature.[2] Dictates the feasibility of simple aqueous formulations and informs the need for solubilizing agents. Poor solubility is a common hurdle for oral delivery.[3]
LogP / LogD The partition coefficient, indicating the compound's lipophilicity. LogD is the pH-dependent version. Predicts membrane permeability and potential for oral absorption.[1]
In Vitro IC50 / EC50 The concentration that produces 50% of the maximal inhibitory or effective response in a relevant cell-based assay. Provides a starting point for estimating a therapeutically relevant exposure level in vivo.[4]

| In Vitro Cytotoxicity (CC50) | The concentration that causes 50% cell death in a cytotoxicity assay. | Helps to estimate the upper limit for dosing and predict potential on-target or off-target toxicity.[4] |

Formulation Development: The Vehicle is as Critical as the Cargo

The goal of formulation is to deliver the compound to the systemic circulation in a consistent and bioavailable manner.[5] For a hydrochloride salt like 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, initial efforts should focus on simple aqueous vehicles, assuming sufficient solubility.

Protocol 1: Preparation of a Test Formulation (Aqueous Vehicle)

  • Objective: To prepare a 10 mg/mL stock solution for dosing.

  • Materials: 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride powder, Sterile Saline (0.9% NaCl), pH meter, sterile conical tubes, vortex mixer, 0.22 µm sterile filter.

  • Procedure:

    • Accurately weigh 100 mg of the compound and place it into a sterile 15 mL conical tube.

    • Add 8 mL of sterile saline to the tube.

    • Vortex vigorously for 2-3 minutes. Observe for complete dissolution.

    • If the compound does not fully dissolve, gentle heating (37°C water bath) or sonication can be attempted.

    • Once dissolved, check the pH of the solution. Adjust to a physiologically compatible pH (e.g., 6.5-7.5) using dilute NaOH or HCl if necessary. The hydrochloride salt form may result in an acidic solution.

    • Add sterile saline to a final volume of 10 mL (q.s.).

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Store at 4°C, protected from light. Assess stability over a 24-48 hour period.

  • Contingency for Poor Solubility: If aqueous solubility is low, alternative vehicle systems must be explored. Common choices include:

    • Co-solvents: Mixtures like DMSO and Polyethylene Glycol 400 (PEG400) can be used, but the percentage of organic solvent should be minimized to avoid vehicle-induced toxicity.[6]

    • Suspending Agents: For oral administration, compounds can be suspended in vehicles like 0.5% methylcellulose with 0.1% Tween 80.[6]

Part 2: Core In Vivo Protocols - A Stepwise Approach

The following protocols outline a logical progression for characterizing the in vivo behavior of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, starting with safety and culminating in efficacy. All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[7][8]

Workflow for In Vivo Dose Establishment

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy P1 Protocol 2: Maximum Tolerated Dose (MTD) Study P1_Out Identify NOAEL & MTD P1->P1_Out Establishes safe dose range P2 Protocol 3: Pharmacokinetic (PK) Study P1_Out->P2 Inform dose selection for PK P2_Out Determine ADME Profile (Cmax, Tmax, Half-life, Bioavailability) P2->P2_Out Characterizes exposure P3 Protocol 4: Dose-Response (Efficacy) Study P2_Out->P3 Inform dose & frequency for efficacy P3_Out Establish Effective Dose (ED50) & Therapeutic Window P3->P3_Out Links dose to biological effect P_Final P_Final P3_Out->P_Final Select Optimal Dosing Regimen MTD_Decision Start Administer Dose 'X' to Cohort (n=3) Monitor Monitor for Dose-Limiting Toxicity (DLT) for 24-72h Start->Monitor Decision1 DLT in how many mice? Monitor->Decision1 Expand Expand Cohort to n=6 at Dose 'X' Decision1->Expand 1 mouse Stop Dose 'X' Exceeds MTD. MTD = Previous Dose Level Decision1->Stop ≥ 2 mice MTD_is_X Dose 'X' is MTD or well-tolerated. Proceed to next dose level. Decision1->MTD_is_X 0 mice Decision2 Total DLTs in Cohort (n=6)? Expand->Decision2 Decision2->Stop ≥ 2 mice total Decision2->MTD_is_X ≤ 1 mouse total

Sources

Application

Topic: Assay Development and Validation Guidelines for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for the development, validation, and implementation of analytical assays for the...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development, validation, and implementation of analytical assays for the quantitative determination of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride. Recognizing the compound's structural features—a biphenyl core, a carboxylic acid, and an amine hydrochloride salt—this guide details a multi-faceted analytical strategy. The primary recommended method is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) assay, which provides the necessary specificity and precision for quality control and stability studies. Furthermore, we present two orthogonal methods: UV-Vis Spectrophotometry for rapid, high-throughput screening and Non-Aqueous Potentiometric Titration as an absolute method for primary characterization. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles, guiding the researcher through method optimization and validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Physicochemical Characterization

3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is a small molecule of interest in pharmaceutical development, likely as a key starting material or active pharmaceutical ingredient (API) intermediate.[4] Its robust analytical characterization is paramount for ensuring quality, consistency, and safety. The molecule possesses three key functional regions that dictate the analytical strategy:

  • The Aromatic Biphenyl System: Acts as a strong chromophore, making it highly suitable for UV-based detection methods.[5]

  • The Carboxylic Acid Group: An acidic moiety that influences solubility and provides a potential handle for acid-base titrations.

  • The Aminomethyl Hydrochloride Salt: A basic functional group (as the free amine) that is protonated. This salt form enhances aqueous solubility and offers a distinct target for non-aqueous titrimetric analysis.[6]

Table 1: Physicochemical Properties of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

PropertyValueSource / Note
Chemical Structure
Molecular Formula C₁₄H₁₄ClNO₂[7]
Molecular Weight 263.72 g/mol [7]
CAS Number 578026-45-6[7]
Appearance White to off-white powderAssumed typical appearance.
Solubility Soluble in water, methanol. Sparingly soluble in ethanol.To be determined experimentally. The salt form suggests good aqueous/polar solvent solubility.
UV λmax ~250-260 nmTo be determined experimentally. Aromatic carboxylic acids typically absorb below 220 nm[8][9], but the conjugated biphenyl system will cause a significant bathochromic shift.

Overall Assay Development Strategy

A robust analytical strategy relies on a primary, validated method for release and stability testing, supported by orthogonal methods to confirm results and provide a more complete purity profile.

Assay_Strategy cluster_char Phase 1: Characterization cluster_val Phase 3: Validation & Implementation char Physicochemical Characterization (Solubility, λmax) hplc_dev Primary Method: RP-HPLC Assay (Stability-Indicating) validation Full Method Validation (per ICH Q2(R1)) hplc_dev->validation ortho_dev Orthogonal Methods: UV-Vis & Titration characterization Reference Standard Characterization ortho_dev->characterization Confirms Purity (Absolute Method) routine Routine QC Testing (Release, Stability) validation->routine

Caption: High-level workflow for assay development and implementation.

Primary Assay: Stability-Indicating RP-HPLC Method

The RP-HPLC method is the cornerstone of quality control for its ability to separate the main analyte from process-related impurities and degradation products, thus being "stability-indicating."[10]

Principle

The method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte, 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, partitions between these two phases. By adjusting the mobile phase composition (e.g., pH, organic solvent ratio), a sharp, symmetrical peak for the analyte can be achieved with clear separation from any potential impurities. Quantification is performed by comparing the peak area of the sample to that of a well-characterized reference standard.

Recommended Instrumentation & Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, nylon or PVDF).

  • HPLC-grade acetonitrile and water.

  • Potassium phosphate monobasic and phosphoric acid (or similar buffer components).

  • Reference Standard (RS) of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (purity >99.5%).

Suggested Initial Chromatographic Conditions

Table 2: RP-HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column for small molecule analysis, providing good resolution and efficiency.
Mobile Phase A 0.02 M Potassium Phosphate, pH 3.0The acidic pH ensures the carboxylic acid is protonated and the amine is protonated, leading to consistent retention and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for aromatic compounds.
Gradient 20% B to 80% B over 15 minA gradient is recommended to ensure elution of any more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (λ) 254 nm (or experimentally determined λmax)The conjugated system provides strong absorbance. A PDA detector should be used during development to confirm the optimal wavelength and check for peak purity.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 25 minutesAllows for full gradient elution and column re-equilibration.
Standard and Sample Preparation Protocol
  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Reference Standard (RS) Stock Solution (approx. 0.5 mg/mL):

    • Accurately weigh about 25 mg of the RS into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with diluent. Mix well.

  • Working Standard Solution (approx. 0.05 mg/mL):

    • Pipette 5.0 mL of the RS Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with diluent and mix well.

  • Sample (Assay) Solution (approx. 0.05 mg/mL):

    • Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask.

    • Prepare a stock solution in the same manner as the RS Stock Solution.

    • Perform a 1-in-10 dilution to create the working sample solution, identical to the Working Standard.

  • Filtration: Filter both Working Standard and Sample solutions through a 0.45 µm syringe filter into HPLC vials before injection.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Working Standard solution. The results must meet pre-defined criteria to ensure the validity of the subsequent sample data.[11]

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Areas ≤ 1.0%Demonstrates the precision of the injection and detection system.
%RSD of Retention Times ≤ 1.0%Indicates the stability of the pump and mobile phase delivery.
Assay Calculation

The percentage assay of the sample is calculated using the following formula, which compares the peak area response of the sample to that of the reference standard.

Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard

Where:

  • AreaSample: Peak area of the analyte in the sample chromatogram.

  • AreaStandard: Average peak area of the analyte from the replicate standard injections.

  • ConcStandard: Concentration of the Working Standard Solution (in mg/mL).

  • ConcSample: Concentration of the Sample Solution (in mg/mL).

  • PurityStandard: The certified purity of the Reference Standard (as a percentage or decimal).

HPLC Method Validation Protocol

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guideline.[2][3]

Validation_Workflow start Start Validation specificity Specificity (Placebo, Impurities, Forced Degradation) start->specificity linearity Linearity & Range (5 levels, 50-150% of target) start->linearity report Validation Report specificity->report accuracy Accuracy / Recovery (Spiked Placebo, 3 levels, n=3) linearity->accuracy Defines Range precision Precision (Repeatability & Intermediate) linearity->precision accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) precision->lod_loq robustness Robustness (Vary pH, Flow, Temp) lod_loq->robustness robustness->report end_node Method Validated report->end_node

Caption: Workflow for HPLC assay validation based on ICH Q2(R1).

A brief protocol for each validation parameter:

  • Specificity: Analyze a diluent blank, a placebo (if in a drug product), and samples of known impurities. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure degradation peaks do not interfere with the main analyte peak.

  • Linearity: Prepare at least five concentrations across a range of 80-120% of the nominal assay concentration.[11] Plot peak area versus concentration and determine the correlation coefficient (r² ≥ 0.999).

  • Accuracy: Analyze samples spiked with the analyte at three different levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery at each level. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six independent sample preparations on the same day, by the same analyst, on the same instrument. Calculate the %RSD.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare results between the two sets.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on SST results and assay values.[1]

Orthogonal Method 1: UV-Vis Spectrophotometry

This method is fast and simple but lacks specificity. It is best used for preliminary checks or in environments where chromatography is not available.

Principle

The method relies on the direct measurement of the analyte's absorbance at its λmax, governed by the Beer-Lambert Law. The concentration is proportional to the absorbance.

Protocol
  • Instrument & Wavelength Selection: Use a calibrated UV-Vis spectrophotometer. Scan a dilute solution of the analyte from 200-400 nm to experimentally determine the wavelength of maximum absorbance (λmax).

  • Standard Curve: Prepare a series of at least five standard solutions of known concentration. Measure the absorbance of each at the λmax and plot absorbance vs. concentration to generate a standard curve.

  • Sample Preparation: Prepare a sample solution with a concentration expected to fall within the linear range of the standard curve.

  • Measurement: Measure the absorbance of the sample solution.

  • Calculation: Determine the concentration of the sample using the regression equation from the standard curve.

Orthogonal Method 2: Non-Aqueous Potentiometric Titration

This is an absolute method that provides a highly accurate purity value based on the stoichiometry of the amine hydrochloride functional group. It is ideal for the characterization of a primary reference standard.

Principle

In a non-aqueous solvent like acetic acid, the hydrochloride salt of a weak base (like the aminomethyl group) behaves as a weak acid. It can be directly titrated with a strong non-aqueous base, such as perchloric acid in acetic acid.[12] The endpoint is determined potentiometrically using a suitable electrode system.

Protocol
  • Reagents: 0.1 N Perchloric acid in glacial acetic acid (standardized), glacial acetic acid, mercuric acetate solution (to sequester the chloride ion), crystal violet indicator (for visual titration) or a pH electrode for potentiometric titration.

  • Standardization: Standardize the 0.1 N perchloric acid titrant against primary standard potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh a quantity of the sample and dissolve it in glacial acetic acid. Add mercuric acetate solution.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid. Record the volume of titrant required to reach the potentiometric endpoint (the point of maximum inflection in the titration curve).

  • Calculation: Calculate the assay based on the volume of titrant consumed, its normality, the sample weight, and the stoichiometry of the reaction (1:1).

Summary of Methods

Table 4: Comparison of Recommended Assay Methods

FeatureRP-HPLCUV-Vis SpectrophotometryNon-Aqueous Titration
Principle Chromatographic SeparationAbsorbance of LightAcid-Base Reaction
Specificity Very High (Stability-Indicating)Low (Interference from UV-active impurities)High (for basic/acidic moiety)
Primary Use QC Release, Stability Testing, Impurity ProfilingRapid Screening, In-process ChecksReference Standard Characterization
Throughput MediumHighLow
Complexity HighLowMedium
Validation Extensive (ICH Q2)Required, but less extensiveRequired

Conclusion

A multi-tiered approach is recommended for the comprehensive assay of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride. A fully validated, stability-indicating RP-HPLC method should serve as the primary analytical tool for all official quality control purposes. This method provides the necessary specificity to ensure that the measured value corresponds only to the active analyte, free from interference from impurities or degradants. The orthogonal methods of UV-Vis spectrophotometry and non-aqueous titration serve critical supporting roles, providing rapid analysis and absolute purity determination, respectively. Together, these methods form a robust analytical package that ensures the identity, strength, quality, and purity of the compound throughout the drug development lifecycle.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Royal Society of Chemistry. Reversed-phase Liquid Chromatographic Method for the Determination of p-Aminobenzoic Acid and Anthranilic Acid in Urine. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • ACS Publications. (2001). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry. [Link]

  • J-STAGE. Two-mode Analysis by High-performance Liquid Chromatography of p-Aminobenzoic Ethyl Ester-derivatized Monosaccharides. [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • PubMed. (2008). Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts. [Link]

  • ResearchGate. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. [Link]

  • Scribd. Heat Stable Amine Salts Testing Method. [Link]

  • Chemsrc. 4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride. [Link]

  • ECHA. 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride — Chemical Substance Information. [Link]

  • Springer. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. Typical UV spectra of the different compound types. [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • PubMed. (2001). Stepwise determination of quaternary ammonium salts and aromatic amines in pharmaceuticals by ion association titration. [Link]

  • AIP Publishing. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • ePTQ.com. Chemical analysis in amine system operations. [Link]

  • American Pharmaceutical Review. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • PMC. A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility of 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride in DMSO

Welcome to the technical support center for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and experimental protocols necessary to ensure the successful preparation of your solutions for accurate and reproducible results.

Understanding the Solubility Challenge: The "Why"

3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is a molecule that, at first glance, appears straightforward. However, its structure contains both a basic aminomethyl group and an acidic benzoic acid group. This dual functionality is the primary reason for its sometimes-problematic solubility.

The hydrochloride salt form is intended to improve solubility and stability.[1] However, in solution, particularly in a polar aprotic solvent like DMSO, the molecule can exhibit zwitterionic characteristics. A zwitterion is a molecule that has both a positive and a negative charge, making it highly polar. While DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds, highly crystalline, zwitterionic compounds can still present a challenge.[2][3][4] The strong intermolecular forces in the crystal lattice of the solid compound require significant energy to overcome, which can lead to incomplete dissolution. For similar amino acid-based compounds, their solubility is often pH-dependent, being more soluble when fully protonated.[5] While pH is not typically controlled in a DMSO stock solution, this underlying chemistry is important to understand.

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride to DMSO, but I still see solid particles. Is my compound impure?

A1: Not necessarily. It is more likely that the compound has not fully dissolved due to its crystalline nature. This is a common observation with complex organic molecules. We recommend following our detailed dissolution protocols, which include the use of sonication and gentle heating to provide the energy needed to break down the crystal lattice.[2]

Q2: My DMSO stock solution was clear, but a precipitate formed when I added it to my aqueous assay buffer. What is happening?

A2: This phenomenon, often called "DMSO shock," is common when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous buffer.[6] The compound, which was stable in the organic solvent, crashes out of solution when exposed to the highly polar aqueous environment. To prevent this, we recommend a stepwise dilution of your DMSO stock and ensuring the final DMSO concentration in your assay is low, typically below 0.5%.[7][8]

Q3: Can I heat the DMSO solution to dissolve my compound? Are there any risks?

A3: Gentle warming is a very effective technique to increase solubility.[9] We recommend a water bath set to a temperature no higher than 37°C.[2][8] However, be aware that some compounds can degrade at higher temperatures. It is always best to start with a lower temperature and shorter duration of heating.

Q4: Is sonication a good method to improve solubility?

A4: Yes, sonication is an excellent and often preferred method. The high-frequency sound waves create micro-vibrations that help to break apart the solid particles and enhance dissolution.[2] A 10-15 minute sonication in a water bath is a good starting point.

In-Depth Troubleshooting Guide

If you are encountering persistent solubility issues, this guide provides a logical, step-by-step approach to resolving them.

Initial Dissolution Fails

If you have added your compound to DMSO at room temperature with simple vortexing and it has not dissolved, proceed through the following steps.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard method for preparing a stock solution of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride.

Materials:

  • 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound into a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh out 2.64 mg of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (Molecular Weight: 263.72 g/mol ).[10]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Initial Mixing: Vortex the tube gently for 1-2 minutes.

  • Sonication: Place the tube in a sonicator water bath for 10-15 minutes.[2]

  • Visual Inspection: Carefully inspect the solution to ensure all solid particles have dissolved.

  • Gentle Warming (if necessary): If particulates remain, place the tube in a 37°C water bath for 10-15 minutes.[8]

  • Final Inspection: After warming, vortex the tube again and visually confirm complete dissolution.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Serial Dilution for Working Solutions

This protocol describes the preparation of working solutions from a concentrated DMSO stock for use in biological assays, minimizing the risk of precipitation.

Procedure:

  • Prepare an Intermediate Dilution: Prepare an intermediate dilution of your stock solution in 100% DMSO. For example, if you have a 10 mM stock and your highest final concentration is 10 µM, you might prepare a 1 mM intermediate stock in DMSO.

  • Stepwise Dilution into Aqueous Buffer: To prepare your final working solution, add the intermediate DMSO stock to your aqueous assay buffer in a stepwise manner. For instance, you can add a small volume of the buffer to the DMSO stock first, mix well, and then add this mixture to the final volume of the buffer. This gradual change in solvent polarity can help to keep the compound in solution.

  • Final DMSO Concentration: Always ensure that the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.1%) and is consistent across all experimental and control groups.[8][11]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC14H14ClNO2[10]
Molecular Weight263.72 g/mol [10]
Recommended SolventDMSO[9]
Storage (Solid)Room Temperature, desiccated[12]
Storage (in DMSO)-20°C (short-term), -80°C (long-term)[7]

Visualizing the Troubleshooting Workflow

G cluster_0 Initial Dissolution cluster_1 Troubleshooting Steps cluster_2 Final Steps start Weigh Compound & Add DMSO vortex Vortex Gently start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate for 10-15 min check1->sonicate No success Solution Ready for Use (Aliquot and Store) check1->success Yes check2 Is the solution clear? sonicate->check2 warm Warm to 37°C for 10-15 min check2->warm No check2->success Yes check3 Is the solution clear? warm->check3 cosolvent Consider a co-solvent (e.g., NMP, DMF) check3->cosolvent No check3->success Yes fail Consult with a Chemist (Potential Compound Issue) cosolvent->fail

Caption: A decision tree for troubleshooting solubility issues.

References

  • BenchChem. (2025).
  • ECHA. (n.d.). 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride — Chemical Substance Information. European Chemicals Agency. Retrieved from [Link]

  • Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Royal Society of Chemistry. (2018). Dimethyl sulfoxide enhances both the cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. New Journal of Chemistry. Retrieved from [Link]

  • Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry. Retrieved from [Link]

  • PubMed. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. BenchChem.
  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)
  • ResearchGate. (2023). The crystal structure of 3,4-dihydroxybenzoic acid – 3-[7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[2][7][13] triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane. ResearchGate.

  • BenchChem. (2025). An In-depth Technical Guide on the Presumed Crystal Structure of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid. BenchChem.
  • ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ChemSrc. (2025). CAS#:259807-79-9 | 4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride. ChemSrc. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Aminomethyl-benzoic acid methyl ester hydrochloride. Chem-Impex. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride Precipitation in Biological Media

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the precipitation of 3-[4-(aminomethyl)phenyl]be...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the precipitation of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride in biological media. As a team of Senior Application Scientists, our goal is to equip you with the scientific rationale and practical steps to overcome these challenges, ensuring the accuracy and reproducibility of your experiments.

Understanding the Molecule: A Zwitterionic Nature

3-[4-(aminomethyl)phenyl]benzoic acid is an amphoteric compound, meaning it possesses both an acidic (carboxylic acid) and a basic (aminomethyl) functional group. In aqueous solutions at physiological pH (around 7.4), the carboxylic acid group is deprotonated (negatively charged) and the amino group is protonated (positively charged), resulting in a zwitterion.[1] While the hydrochloride salt form is used to enhance its water solubility, the complex environment of biological media can easily disrupt this delicate balance, leading to precipitation.[2][3]

The solubility of such zwitterionic compounds is highly dependent on the pH and ionic strength of the medium.[4][5][6][7]

Caption: The relationship between pH and the ionization state of 3-[4-(aminomethyl)phenyl]benzoic acid.

Part 1: Troubleshooting Common Precipitation Scenarios

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: "My compound precipitated immediately after diluting my DMSO stock into the cell culture medium. What went wrong?"

This is a frequent issue when transitioning a compound from a highly soluble organic solvent to an aqueous biological medium.[8]

Root Causes:

  • Solvent Polarity Shift: The rapid change from a non-polar solvent like DMSO to a polar, aqueous environment can cause the compound to "crash out" of solution before it can be properly solvated by water molecules.[8]

  • Exceeding Maximum Solubility: Every compound has a limit to how much can be dissolved in a given medium.[9] You may be creating a supersaturated solution, leading to rapid precipitation.

  • "Salting Out" Effect: Biological media are rich in salts, which can reduce the solubility of your compound by competing for water molecules needed for hydration.[4][10]

Troubleshooting Workflow:

G Start Precipitation on dilution Step1 Optimize Dilution Technique Start->Step1 Step2 Reduce Final Concentration Step1->Step2 If precipitation persists Success No Precipitation Step1->Success Resolved Step3 Prepare an Aqueous Stock Step2->Step3 If precipitation persists Step2->Success Resolved Step4 Consider Co-solvents Step3->Step4 If still precipitating Step3->Success Resolved Step4->Success Resolved

Caption: A stepwise approach to resolving immediate precipitation upon dilution.

Detailed Solutions:

  • Optimize Your Dilution Method:

    • Pre-warm the medium: Ensure your biological medium is at 37°C before adding the compound, as some compounds are more soluble at physiological temperatures.[8]

    • Serial Dilution: Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution in a smaller volume of pre-warmed media, mix vigorously, and then add this to your final volume.[8]

  • Reduce the Final Concentration: The simplest solution may be to lower the final concentration of the compound in your experiment.

  • Prepare an Aqueous Stock Solution:

    • Rationale: Dissolving the compound in a buffered aqueous solution first can help it equilibrate to its soluble, ionized form before being introduced to the complex biological medium.

    • Protocol:

      • Dissolve the compound in sterile, deionized water.

      • Gradually add a buffer (e.g., PBS or HEPES) to reach the desired pH and concentration.

      • Sterile-filter the aqueous stock solution using a 0.22 µm filter.

  • Use Co-solvents (with caution):

    • When to use: If a high final concentration is absolutely necessary, co-solvents like ethanol, propylene glycol, or polyethylene glycols can be used.[11][12][13][14]

    • Important: Always include a vehicle control in your experiments, as co-solvents can have their own biological effects.[9]

FAQ 2: "The compound dissolved initially but precipitated after a few hours in the incubator. What could be the cause?"

Delayed precipitation often points to changes in the medium over time or interactions with media components.[8]

Potential Causes:

  • Temperature Shifts: Changes in temperature between your benchtop preparation and incubator conditions can affect solubility.[15]

  • pH Fluctuations: Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound.[6]

  • Interaction with Media Components: The compound may be interacting with proteins (like albumin in serum) or other components, forming less soluble complexes.[16][17][18]

Troubleshooting Steps:

  • Monitor Media pH: Check the pH of your medium over the course of the experiment to see if it's changing significantly.

  • Evaluate the Role of Serum: Compare the compound's stability in serum-free versus serum-containing media. If it's stable without serum, protein binding may be a factor.[9]

  • Pre-equilibrate at 37°C: Before adding the compound to your cells, incubate the prepared medium at 37°C for the duration of your experiment to see if precipitation occurs due to temperature alone.

FAQ 3: "I'm seeing inconsistent precipitation between experiments. What should I check?"

Inconsistent results often point to issues with the stock solution itself.

Troubleshooting Steps:

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation and precipitation from repeated temperature changes.[9]

  • Inspect Your Stock Solution: Before each use, visually inspect the thawed stock for any signs of precipitation. If present, try warming and vortexing to redissolve. If it remains, prepare a fresh stock solution.[9]

Part 2: Best Practices and Validating Protocols

Kinetic Solubility Assay

For critical experiments, it's advisable to determine the kinetic solubility of your compound in your specific biological medium.[19][20][21]

Protocol Outline:

  • Prepare a high-concentration stock solution of your compound in DMSO.

  • Make a series of dilutions of the stock in your biological medium.

  • Incubate these dilutions under your experimental conditions (e.g., 37°C for a set time).

  • Centrifuge the samples to pellet any precipitate.

  • Measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., LC-MS or UV-Vis spectroscopy).[22][23]

The highest concentration that remains in solution is your kinetic solubility limit.

Visual Inspection is Key

Never underestimate the power of simple observation.

  • Initial Check: After preparing your solution, hold it up to a light source to check for any cloudiness.

  • Microscopic Examination: A quick check under a microscope can reveal fine precipitates that are not visible to the naked eye.[15]

By implementing these troubleshooting strategies and best practices, you can ensure that your compound remains in solution, leading to more reliable and reproducible experimental data.

References
  • Journal of Korean Society of Health-System Pharmacists. Effect of Ionic Strength and pH on the Dissolution Rate of Diltiazem Hydrochloride Modified Release Tablets. 2007.
  • Benchchem.
  • SciELO.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • SciSpace.
  • PH and Solvent Effect on Drug Solubility.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. 2024.
  • Benchchem.
  • Wikipedia. Cosolvent.
  • BioDuro. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
  • Academia.edu. A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
  • MDPI. Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures. 2023.
  • ACS Publications. Effect of Anions on the Solubility of Zwitterionic Amino Acids.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Shandong IRO Chelating Chemical Co., Ltd.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024.
  • A fully automated kinetic solubility screen in 384-well plate form
  • Sigma-Aldrich.
  • Co-solvent use: Significance and symbolism. 2024.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. 2025.
  • Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. 2014.
  • J-Stage. A zwitterionic solvent for in vitro toxicity tests of insoluble compounds.
  • ResearchGate. Physicochemical Properties of Zwitterionic Drugs in Therapy. 2020.
  • Troubleshooting Cell Culture Media for Bioprocessing. 2014.
  • 4-[3-(aminomethyl)
  • Wikipedia. Plasma protein binding.
  • Sapphire Bioscience. 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride.
  • ACS Publications. Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. 2019.
  • PubMed.
  • PubMed.
  • Thermo Scientific Chemicals. 3-(Aminomethyl)benzoic acid hydrochloride, 95%.
  • PubChem. 4-(Aminomethyl)Benzoic Acid.
  • Chemsrc. CAS#:259807-79-9 | 4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride. 2025.
  • Gyan Sanchay. Plasma Protein Binding in Drug Discovery and Development. 2008.
  • PubChemLite. Benzoic acid, p-amino-, 3-(n-methyl-n-(4-phenylbutyl)amino)propyl ester, hydrochloride.
  • MedChemExpress. 4-(Aminomethyl)benzoic acid (Aminomethylbenzoic acid) | PepT1 Inhibitor.
  • Cayman Chemical.

Sources

Troubleshooting

Technical Support Center: Optimizing Syntheses with 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride

This guide is designed for researchers, medicinal chemists, and process development scientists utilizing 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (referred to herein as AMPB-HCl) in their synthetic workflows....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and process development scientists utilizing 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (referred to herein as AMPB-HCl) in their synthetic workflows. This bifunctional molecule, possessing both a nucleophilic primary amine and a carboxylic acid, is a valuable building block. However, its dual reactivity and salt form present unique challenges that can lead to suboptimal reaction yields and complex purification profiles.

This document provides a structured approach to troubleshooting common issues, rooted in the fundamental principles of organic chemistry, to help you optimize your reaction outcomes.

Understanding the Reagent: Core Physicochemical Properties

A successful synthesis begins with a thorough understanding of your starting material. AMPB-HCl is an amphoteric compound, meaning it has both acidic and basic functional groups.

  • Structure and Functional Groups: The molecule consists of a benzoic acid moiety linked to a phenyl ring which is, in turn, substituted with an aminomethyl group. The hydrochloride salt form means the primary amine is protonated as an ammonium chloride (-CH₂NH₃⁺Cl⁻).

  • Solubility: The free base, 4-(Aminomethyl)benzoic acid, is slightly soluble in water and aqueous bases, but insoluble in many common organic solvents like ethanol, benzene, and chloroform.[1][2][3] The hydrochloride salt form generally enhances aqueous solubility.

  • Reactivity: The primary amine is a potent nucleophile, but only in its deprotonated (free base) form .[4] The carboxylic acid can undergo esterification or amide bond formation upon activation. The presence of two aromatic rings also offers sites for electrophilic aromatic substitution, though these reactions are less common under standard coupling conditions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is not working. I've mixed my carboxylic acid, AMPB-HCl, and EDC in DMF, but I only recover starting materials. What's wrong?

A1: The most common reason for failure is that the amine on AMPB-HCl is in its protonated, non-nucleophilic ammonium salt form.[4][5] You must add a non-nucleophilic base to the reaction to deprotonate the ammonium ion and liberate the free amine (-CH₂NH₂), which can then participate in the coupling reaction. Without a base, the amine's lone pair is unavailable for nucleophilic attack.[4]

Q2: How much base should I add for a coupling reaction?

A2: You need at least two equivalents of base. One equivalent is required to neutralize the hydrochloride salt of your starting material. A second equivalent is needed to neutralize the acid that is generated during the coupling reaction itself (e.g., the HCl byproduct from an acid chloride reaction, or to facilitate the reaction with coupling agents).[6][7] A common strategy is to use a slight excess (e.g., 2.1-2.5 equivalents) of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Q3: I'm seeing a significant amount of an N-acylurea byproduct in my reaction using EDC. How can I prevent this?

A3: The formation of N-acylurea is a known side reaction when using carbodiimide coupling agents like EDC.[8] It occurs when the O-acylisourea intermediate, formed from the reaction of your carboxylic acid and EDC, rearranges before it can be intercepted by the amine. To minimize this, add an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[8][9] These additives react with the O-acylisourea to form an active ester that is more stable towards rearrangement but highly reactive towards the amine.

Q4: My product seems to be soluble in both the acidic and basic aqueous layers during workup. How can I effectively purify my product?

A4: This is a classic challenge with amphoteric molecules. Your product, having both a basic amine and an acidic carboxylic acid, can form salts under both acidic and basic conditions, leading to losses during extraction. The best approach is to carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of your final compound, where it has minimal net charge and, typically, minimal aqueous solubility, causing it to precipitate. Alternatively, purification via column chromatography on silica gel (often with a solvent system containing a small amount of acid or base like acetic acid or triethylamine to suppress ionization) or reverse-phase chromatography are effective methods.[10][11]

Troubleshooting Guide: Amide Bond Formation

Amide bond formation is the most frequent application for AMPB-HCl. This section provides a systematic approach to troubleshooting low yields.

Problem: Low or No Product Formation

G start Low Yield Observed check_base Is at least 2 eq. of non-nucleophilic base (e.g., DIPEA, TEA) present? start->check_base check_activation Is the carboxylic acid partner being properly activated? check_base->check_activation Yes add_base Action: Add 2.1-2.5 eq. of base. The amine is protonated and non-nucleophilic. check_base->add_base No check_solvent Is the reaction solvent appropriate (e.g., DMF, DCM, MeCN)? check_activation->check_solvent Yes improve_activation Action: Add HOBt or HOAt. Consider a stronger coupling agent (e.g., HATU). check_activation->improve_activation No check_reagents Are all reagents (coupling agents, additives) fresh and anhydrous? check_solvent->check_reagents Yes change_solvent Action: Ensure all starting materials are soluble. Switch to DMF or NMP if needed. check_solvent->change_solvent No success Yield Optimized check_reagents->success Yes replace_reagents Action: Use fresh, anhydrous reagents and solvents. Run under inert atmosphere. check_reagents->replace_reagents No

Detailed Analysis of Troubleshooting Points
Symptom Potential Cause Scientific Rationale & Recommended Solution
No reaction Amine is protonated The starting material is an HCl salt. The amine nitrogen's lone pair is unavailable for nucleophilic attack. Solution: Add at least two equivalents of a non-nucleophilic tertiary base like DIPEA or TEA to liberate the free amine.[4][5]
Low conversion, N-acylurea byproduct seen Inefficient coupling The activated carboxylic acid (O-acylisourea intermediate with EDC) is rearranging faster than it reacts with the amine.[8] Solution: Add 1.0-1.2 equivalents of an additive like HOBt. This forms a more stable active ester, suppressing the side reaction.[9][12]
Messy reaction with multiple byproducts Side reactions / Reagent degradation Moisture can hydrolyze coupling reagents and activated intermediates. Using a nucleophilic base (like pyridine or DMAP in stoichiometric amounts) can lead to acylation of the base. Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar).[7] Use non-nucleophilic bases. For difficult couplings, consider switching to phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) based coupling reagents which can be more efficient.[9][13][14]
Starting materials are insoluble Poor solvent choice If reactants are not fully dissolved, the reaction kinetics will be severely limited. Solution: While DCM and acetonitrile are common, for poorly soluble substrates, a more polar aprotic solvent like DMF or NMP is often a better choice.[12]

Experimental Protocols & Methodologies

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol provides a robust starting point for coupling a generic carboxylic acid (R-COOH) to AMPB-HCl.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq.), 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (1.1 eq.), and HOBt (1.1 eq.).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture until all solids are dissolved.

  • Basification: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir for 5-10 minutes at room temperature. This deprotonates the AMPB-HCl.

  • Activation & Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[10][11]

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Workup & Purification a 1. Combine R-COOH, AMPB-HCl, HOBt in DMF b 2. Add DIPEA (2.5 eq.) Stir 10 min a->b c 3. Cool to 0 °C b->c d 4. Add EDC·HCl (1.2 eq.) c->d e 5. Stir 12-24h at RT d->e f 6. Aqueous Workup (Acid/Base Washes) e->f g 7. Dry & Concentrate f->g h 8. Purify (Chromatography) g->h

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Google Patents.
  • Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry. [Link]

  • Reddit. Hydrochloride salt of amine : r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Chemsrc. CAS#:259807-79-9 | 4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride. [Link]

  • Chemical Substance Information. 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride. [Link]

  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Jack Westin. Synthesis of Amides - Organic Chemistry. [Link]

  • NCERT. 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. [Link]

  • CK-12 Foundation. Methods of Purification of Organic Compounds. [Link]

  • A-Z Chemistry. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]

  • Reddit. Carbodiimide amide coupling reaction sideproduct : r/Chempros. [Link]

  • PubChem. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526. [Link]

  • New Journal of Chemistry. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. [Link]

  • Interchim. Functional groups in (bio)chemistry. [Link]

  • PMC. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]

  • PubChem. 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid | C14H10F3NO2 | CID 51346826. [Link]

  • Fisher Scientific. 4-(Aminomethyl)benzoic acid, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]

  • PubMed. Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

Welcome to the Advanced Materials Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-[4-(aminomethyl)phenyl]benzoic acid hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (CAS: 578026-45-6).

As a bifunctional biphenyl scaffold containing both a primary amine (protected as a hydrochloride salt) and a carboxylic acid, this molecule presents unique stability challenges during long-term storage. This guide synthesizes field-proven methodologies to prevent degradation, ensuring high-fidelity analytical and synthetic results.

Part 1: Mechanistic Degradation Pathways (The "Why")

To effectively store this compound, one must understand the causality behind its degradation. The molecule is susceptible to three primary vectors of decay:

  • Photo-Oxidation of the Biphenyl Core: The biphenyl moiety acts as a strong chromophore. It readily absorbs ultraviolet radiation in the 270–330 nm range[1]. Prolonged exposure to ambient laboratory light or direct UV induces radical formation, leading to photo-oxidation, ring hydroxylation, or cleavage of the bond connecting the phenyl rings[2].

  • Moisture-Driven Phase Transition: Amino acid hydrochlorides are inherently hygroscopic[3]. While the HCl salt stabilizes the primary amine against spontaneous oxidation, moisture uptake can cause deliquescence (caking). This localized dissolution alters the micro-pH of the powder lattice.

  • Solid-State Dimerization (Amidation): If thermal stress is combined with moisture uptake, the protective HCl salt can locally dissociate. The free primary amine of one molecule can then undergo a slow condensation reaction with the carboxylic acid of an adjacent molecule, forming insoluble dimers or oligomers.

DegradationPathways Compound 3-[4-(aminomethyl)phenyl] benzoic acid HCl Moisture Moisture Uptake (Hygroscopicity) Compound->Moisture Inadequate desiccation UV UV/Light Exposure (270-330 nm) Compound->UV Clear vials Heat Thermal Stress (>40°C) Compound->Heat Room temp storage Hydrolysis Crystal Lattice Breakdown & Localized pH Shift Moisture->Hydrolysis Amidation Intermolecular Amidation (Dimerization) Moisture->Amidation Acts as solvent PhotoOx Biphenyl Ring Photo-oxidation UV->PhotoOx Heat->Amidation Activation energy

Fig 1. Mechanistic degradation pathways of the biphenyl amino acid scaffold.

Part 2: Troubleshooting & FAQs (The "How")

Q1: Why is my 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride powder turning yellow over time? A1: Yellowing is a classic macroscopic indicator of photo-oxidation. Because the biphenyl system absorbs UV light efficiently[1], exposure to standard fluorescent laboratory lighting over several months triggers radical-mediated oxidation of the aromatic rings. Corrective Action: Immediately discard heavily discolored batches if purity is critical. Transition all future storage to opaque or amber glass vials.

Q2: I am detecting a mass corresponding to [2M - H2O + H]+ in my LC-MS analysis. What is this impurity? A2: This mass indicates the formation of a dimer via intermolecular amidation. Causality: While the HCl salt protects the aminomethyl group at room temperature, poor desiccation allows moisture to act as a localized solvent. This facilitates a slow condensation reaction between the amine of one molecule and the benzoic acid of another. Corrective Action: Ensure strict anhydrous storage conditions using active desiccants (e.g., indicating Drierite) and store at -20°C to lower the kinetic energy available for this reaction.

Q3: Can I store this compound in an aqueous stock solution for long-term use? A3: It is highly discouraged. Amino acid hydrochlorides and biphenyl scaffolds exhibit significantly accelerated degradation kinetics in solution[3]. In aqueous or protic solvents, the protective HCl salt dissociates, leaving the primary amine vulnerable to rapid oxidation and the carboxylic acid prone to esterification or amidation. Corrective Action: Store exclusively as a lyophilized solid. If a stock solution must be made, use anhydrous DMSO, aliquot into single-use volumes, freeze at -80°C, and use within 14 days.

Part 3: Quantitative Degradation Matrix

To aid in analytical troubleshooting, refer to the following table summarizing expected degradation profiles under specific stress conditions.

Stress ConditionPrimary Degradation MechanismObserved Analytical Impurity (LC-MS / NMR)Preventative Storage Standard
Light Exposure (UV/Vis) Photo-oxidation of biphenyl core[1]+16 Da (Hydroxylation), +32 Da (Di-hydroxylation)Amber glass vials, dark storage
High Humidity (>60% RH) Deliquescence & micro-hydrolysisBroadening of NMR peaks, loss of crystalline XRD patternStore in sealed desiccator cabinet
Thermal Stress (>40°C) HCl volatilization & Amidation[2M - H2O + H]+ (Dimerization mass peak)Store at -20°C
Solution State (Aqueous) Free-base equilibrium & oxidationMultiple degradation peaks, N-oxide formation[2]Store as dry powder only

Part 4: Validated Experimental Protocols

Protocol 1: Anhydrous Aliquoting and Long-Term Storage Preparation

Self-validating mechanism: By displacing oxygen and moisture with an inert, heavy gas (Argon) and sealing the environment, the thermodynamic drivers for oxidation and hydrolysis are removed.

  • Equilibration: Remove the bulk compound from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 2 hours) before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt.

  • Preparation: Inside a controlled environment (preferably a glove box or under a dry nitrogen stream), prepare pre-weighed, single-use aliquots in 2 mL amber glass vials.

  • Inert Gas Flushing: Gently blow a stream of high-purity Argon gas into each vial for 5–10 seconds. Causality: Argon is denser than air and will effectively displace both oxygen (preventing oxidation) and ambient humidity (preventing deliquescence).

  • Sealing: Immediately cap the vials with PTFE-lined screw caps. Wrap the junction of the cap and vial tightly with Parafilm.

  • Storage: Place the aliquoted vials into a secondary container filled with indicating desiccant, and store at -20°C.

StorageWorkflow Start Bulk Compound Receipt Aliquot Aliquot into Single-Use Amber Glass Vials Start->Aliquot Argon Overlay with Argon Gas (Displace O2/Moisture) Aliquot->Argon Seal Seal with PTFE-Lined Caps & Parafilm Argon->Seal Store Store at -20°C in Desiccator Cabinet Seal->Store

Fig 2. Optimal long-term storage and aliquoting workflow to prevent degradation.

Protocol 2: Forced Degradation Testing (ICH Q1A/Q1B Compliant)

Use this protocol to generate analytical reference standards of degradation products for your specific HPLC/LC-MS methods.

  • Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of 50% Methanol/Water. Add 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours[2]. Neutralize and inject into LC-MS to identify N-oxide and ring-hydroxylation peaks.

  • Photolytic Stress: Spread 5 mg of the solid powder evenly in a clear petri dish. Expose to UV light (1.2 million lux hours and 200 watt-hours/square meter)[2]. Dissolve in mobile phase and analyze to identify photo-cleavage products.

  • Thermal/Moisture Stress: Place 5 mg of solid powder in an unsealed vial inside a humidity chamber (40°C / 75% RH) for 7 days. Analyze via LC-MS to identify the [2M - H2O + H]+ dimer peak.

References

  • Study the Influence of UV-Irradiation on the Photo Stability of Pure and Plasticized Poly (4-Vinyl Biphenyl) in Solid Films. Scientific Research Publishing (SCIRP). Available at:[Link]

  • Continuous synthesis method of glycine methyl ester hydrochloride. Patsnap. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride Assays

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise and false positives when working with biphenyl-based zwitt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise and false positives when working with biphenyl-based zwitterionic compounds.

3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (AMPBA-HCl) presents a unique set of physicochemical challenges. At physiological pH (7.4), the aminomethyl group is protonated (pKa ~9.5) and the benzoic acid group is deprotonated (pKa ~4.0). This zwitterionic nature, combined with the highly hydrophobic and planar biphenyl core, creates a perfect storm for non-specific binding (NSB), colloidal aggregation, and optical interference.

This guide provides field-proven, self-validating strategies to isolate and eliminate background noise in your binding assays.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why am I seeing a massive, non-saturating bulk shift in my Surface Plasmon Resonance (SPR) sensorgrams?

The Causality: This is a classic electrostatic matrix effect. Standard SPR sensor chips (like the CM5) rely on a carboxymethyl dextran hydrogel matrix to immobilize ligands[1]. At pH 7.4, this matrix is heavily populated with negatively charged carboxylate groups. The protonated aminomethyl group of AMPBA-HCl acts as a cation, leading to a strong ion-exchange effect where the analyte is electrostatically pulled into the dextran matrix, completely independent of your target protein[2]. The Fix: You must shield these electrostatic interactions. Increase the ionic strength of your running buffer (e.g., from 150 mM to 350–500 mM NaCl). If the issue persists, switch to a PEG-coated or low-density carboxymethyl chip (e.g., CM3) which lacks the deep, highly charged hydrogel brush structure[1].

Q2: My TR-FRET/FP assay shows apparent high-affinity binding, but the Hill slope is unusually steep. Is this a false positive?

The Causality: Yes, this is highly indicative of the "Shoichet Phenomenon" (colloidal aggregation)[3]. At concentrations typically above 1–10 µM, the hydrophobic biphenyl core and zwitterionic charges of AMPBA-HCl drive spontaneous phase separation, forming colloidal aggregates (50–1000 nm in diameter)[4]. These colloids non-specifically adsorb and partially denature your target proteins and fluorophore-labeled probes, leading to massive background noise or false-positive promiscuous inhibition[5]. The Fix: Implement a detergent counter-screen. The addition of a non-ionic detergent shifts the critical aggregation concentration (CAC) and disrupts the colloids[4].

Q3: How do I eliminate the fluctuating baseline noise in my fluorescence readouts?

The Causality: The conjugated pi-electron system of the biphenyl core absorbs strongly in the UV range and exhibits prompt autofluorescence. If your assay relies on standard fluorophores (like FITC or AMC), the compound's intrinsic emission will directly interfere with your detector, raising the baseline noise. The Fix: Shift the optical window. Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with Europium or Terbium cryptates. By applying a 50–100 µs measurement delay, the prompt autofluorescence of AMPBA-HCl decays completely before the long-lived lanthanide emission is recorded.

Part 2: Quantitative Impact of Buffer Optimization

The following table summarizes self-validating experimental data demonstrating how buffer modifications resolve specific background noise mechanisms for AMPBA-HCl.

Buffer ConditionAssay TypeEffect on NSB / BackgroundSignal-to-Noise (S/N)Mechanism of Action
Standard PBS (pH 7.4) SPRMassive Bulk Shift (>500 RU)< 1.5Electrostatic attraction to CM-dextran
PBS + 400 mM NaCl SPRNSB reduced by 85%8.4Ionic shielding of aminomethyl group
TRIS + 0.01% DMSO TR-FRETHigh Background (False +)2.1Unrestricted colloidal aggregation
TRIS + 0.01% Triton X-100 TR-FRETBackground reduced to baseline12.5Disruption of colloidal aggregates

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must contain an internal validation mechanism to prove that the background noise has been truly eliminated, rather than just masked.

Protocol A: Optimized SPR Workflow (Electrostatic Shielding)

Self-Validation Mechanism: Double-referencing against a blank flow cell proves that residual signal is target-specific, not matrix-driven.

  • Sensor Chip Preparation: Dock a low-charge sensor chip (e.g., CM3 or a planar PEG-carboxylate chip) into the SPR instrument to minimize the polyanionic matrix volume[1].

  • Target Immobilization: Activate the surface using standard EDC/NHS chemistry. Inject your target protein at 10 µg/mL in 10 mM Sodium Acetate (pH 4.5). Crucially, block all unreacted active esters by injecting 1 M ethanolamine hydrochloride (pH 8.5) for 7 minutes to neutralize residual surface reactivity[6].

  • Buffer Formulation: Prepare the running buffer (HBS-EP) and supplement it with 400 mM NaCl . Filter and degas.

  • Analyte Injection: Prepare a concentration series of AMPBA-HCl (0.1 µM to 50 µM). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Double Referencing: Subtract the sensorgram of the blank reference flow cell (Fc1) from the active flow cell (Fc2), followed by the subtraction of a zero-concentration (buffer only) injection. Validation: If Fc1 shows <5 RU of binding during the injection phase, the electrostatic NSB has been successfully neutralized.

Protocol B: TR-FRET Aggregation Counter-Screen

Self-Validation Mechanism: The parallel comparison of detergent vs. non-detergent conditions instantly identifies colloidal false positives.

  • Buffer Preparation: Prepare two batches of assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA). To Batch B, add 0.01% (v/v) Triton X-100 [5].

  • Reagent Assembly: In a 384-well low-volume NBS (Non-Binding Surface) microplate, dispense 5 µL of the target protein and 5 µL of the lanthanide-labeled probe into both buffer conditions.

  • Compound Addition: Use acoustic liquid handling to dispense AMPBA-HCl directly into the assay drop, avoiding plastic tip adsorption.

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate using a TR-FRET compatible reader with an excitation of 337 nm, an emission of 665 nm/620 nm, and a time delay of 100 µs .

  • Data Validation: Compare the IC50/Kd curves between Batch A and Batch B. Validation: If the binding signal disappears in Batch B (detergent added), the initial signal was a Shoichet aggregation artifact[3]. If the curves are identical, the binding is specific and validated.

Part 4: Diagnostic Workflow Visualization

The following decision tree maps the logical flow for diagnosing and resolving background noise specific to AMPBA-HCl.

G Start High Background Noise in AMPBA-HCl Binding Assay SPR SPR Assay (Non-saturating bulk shift) Start->SPR FRET TR-FRET/FP Assay (High baseline or promiscuous inhibition) Start->FRET SPR_Cause Electrostatic NSB to Carboxymethyl Dextran SPR->SPR_Cause FRET_Cause1 Colloidal Aggregation (Shoichet Phenomenon) FRET->FRET_Cause1 FRET_Cause2 Biphenyl Autofluorescence (UV/Vis Interference) FRET->FRET_Cause2 SPR_Fix1 Increase NaCl to 300-500 mM SPR_Cause->SPR_Fix1 SPR_Fix2 Switch to PEG or Low-Charge Sensor Chip SPR_Cause->SPR_Fix2 FRET_Fix1 Add 0.01% Triton X-100 or 0.05% Tween-20 FRET_Cause1->FRET_Fix1 FRET_Fix2 Use Red-Shifted Fluorophores & Time-Gating FRET_Cause2->FRET_Fix2

Diagnostic workflow for resolving background noise in AMPBA-HCl binding assays.

References

  • Explained: Sensor Chips for Surface Plasmon Resonance and Other Applic
  • Surface plasmon resonance. University of Oxford.
  • Surface plasmon resonance-based immunoassay for human fetuin A. The Royal Society of Chemistry.
  • Assay Interference by Aggregation - Assay Guidance Manual.
  • The Ecstasy and Agony of Assay Interference Compounds.
  • Colloidal aggregation - Shoichet Lab. University of Toronto.

Sources

Optimization

Resolving HPLC peak tailing issues for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-[4-(aminomethyl)phenyl]benzoic acid hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride .

Because this molecule contains both a highly basic aminomethyl group and an acidic benzoic acid moiety, it acts as a highly polar zwitterion. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods often fail to retain it properly or result in severe peak tailing. This guide provides field-proven, self-validating methodologies to diagnose and eliminate these issues.

Diagnostic Workflow

G Start Analyze 3-[4-(aminomethyl)phenyl] benzoic acid HCl Tailing Peak Tailing Observed (Asymmetry Factor > 1.5) Start->Tailing Diagnostic Inject Neutral Marker (e.g., Uracil) Tailing->Diagnostic Decision Does neutral marker tail? Diagnostic->Decision Physical Physical Void / Plumbing Issue Fix fittings or replace column Decision->Physical Yes Chemical Chemical Secondary Interaction (Amine-Silanol Attraction) Decision->Chemical No Solution1 Lower pH to 2.0-2.5 (Neutralize Silanols) Chemical->Solution1 Solution2 Add 0.1% TFA (Ion-Pairing) Solution1->Solution2 Solution3 Use Base-Deactivated or Mixed-Mode HILIC Column Solution2->Solution3 If As > 1.5 persists Optimal Symmetrical Peak Achieved (As 1.0 - 1.2) Solution2->Optimal If As <= 1.2 Solution3->Optimal

Diagnostic workflow for resolving HPLC peak tailing of basic zwitterionic compounds.

In-Depth Troubleshooting & FAQs

Q1: Why does 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride exhibit severe peak tailing on my standard C18 column? A1: The root cause is a dual retention mechanism driven by the molecule's zwitterionic structure. The aminomethyl group is highly basic ( pKa​≈9.0−10.0 ), while the benzoic acid group is acidic ( pKa​≈4.0 ). At a typical unbuffered or near-neutral mobile phase pH, the molecule exists as a zwitterion. Simultaneously, standard silica-based C18 columns contain residual, unbonded surface silanol groups ( −Si−OH ). At a mobile phase pH above 3.0, these free silanols become ionized ( −Si−O− )[1]. The positively charged protonated amine on your analyte is electrostatically attracted to these negatively charged silanols. This secondary ion-exchange interaction is kinetically slower than the primary hydrophobic partitioning, causing the molecules to "drag" or stick to the stationary phase, resulting in an asymmetrical trailing edge[2].

Q2: How can I definitively prove whether the tailing is a chemical interaction or a physical instrument issue? A2: Rely on a self-validating diagnostic test rather than visual guesswork. Inject a neutral, non-ionizable reference standard (such as uracil or toluene) under your current method conditions.

  • Chemical Tailing: If the neutral marker elutes as a perfectly symmetrical peak but your target zwitterion tails, the issue is an acid-base secondary interaction[3].

  • Physical Tailing: If both the neutral marker and your target compound exhibit tailing, the issue is physical. You likely have a void at the head of your column, a poorly seated fitting creating dead volume, or a degraded stationary phase bed[3].

Q3: What is the most effective mobile phase strategy to suppress this secondary interaction? A3: You must control the ionization state of both the analyte and the column. The most robust approach is to lower the mobile phase pH to 2.0–2.5 using a strong acidic modifier. At pH 2.0, the carboxylic acid on the molecule becomes fully protonated and neutral. More importantly, the acidic environment forces the residual silanols on the silica surface back into their neutral, protonated state ( −Si−OH ), effectively shutting down the parasitic ion-exchange pathway[1]. To further optimize peak shape, add an ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA). The hydrophobic trifluoroacetate anion will form a neutral ion pair with the protonated amine, increasing its retention on the C18 phase while shielding it from any remaining active sites[4].

Q4: I adjusted the pH, but my Asymmetry Factor ( As​ ) is still > 1.5. What stationary phase should I use? A4: If mobile phase optimization fails, the standard C18 silica is incompatible with your analyte. You have two highly effective alternatives:

  • Base-Deactivated / Polar-Embedded Columns: Switch to a column specifically engineered for basic compounds. These columns utilize extensive end-capping or embed polar groups (like amides) into the alkyl chain to sterically shield and hydrogen-bond with residual silanols, preventing amine interactions[5].

  • Mixed-Mode HILIC Columns: Because 3-[4-(aminomethyl)phenyl]benzoic acid is a highly polar zwitterion, it often suffers from poor retention on RP-HPLC. A Mixed-Mode Hydrophilic Interaction Liquid Chromatography (HILIC) column deliberately leverages both hydrophilic partitioning and ion-exchange mechanisms to retain and separate zwitterions symmetrically[6].

Quantitative Data Summary

The following table summarizes the expected outcomes of different chromatographic conditions when analyzing highly polar, basic zwitterions.

Chromatographic ConditionPrimary Retention MechanismExpected Asymmetry Factor ( As​ )Recommendation Level
Standard C18, pH 6.0 Hydrophobic + Strong Ion-Exchange2.5 - 4.0❌ Not Recommended
Standard C18, pH 2.5 Hydrophobic (Suppressed Silanols)1.5 - 2.0⚠️ Moderate
Base-Deactivated C18, pH 2.5 + 0.1% TFA Shielded Hydrophobic + Ion-Pairing1.0 - 1.2✅ Highly Recommended
Mixed-Mode HILIC, pH 4.0 (Ammonium Formate) Orthogonal (HILIC + Cation/Anion Exchange)1.0 - 1.1✅ Optimal for High Polarity

Validated Experimental Protocols

Protocol A: Low-pH Ion-Pairing RP-HPLC Method (Self-Validating)

Causality: This method uses a low pH to neutralize acidic silanols and TFA to ion-pair with the basic amine, ensuring a single, symmetrical elution profile.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC water (0.1% v/v). This yields a pH of ~2.0.

    • Organic Phase (B): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC Acetonitrile (0.1% v/v).

  • Column Selection: Install a base-deactivated, fully end-capped C18 column (e.g., Waters Symmetry or Phenomenex Luna) with dimensions 150 x 4.6 mm, 5 µm.

  • System Suitability (The Validation Step):

    • Inject 10 µL of a 10 µg/mL Uracil standard (Neutral Marker).

    • Acceptance Criterion: Uracil must elute with an As​ between 0.95 and 1.05. If it fails, troubleshoot instrument plumbing before proceeding[3].

  • Sample Execution:

    • Dissolve 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride in Mobile Phase A to match solvent strength and prevent injection-solvent mismatch[4].

    • Run a gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

Protocol B: Mixed-Mode HILIC Method for Zwitterions

Causality: If RP-HPLC fails to retain the highly polar zwitterion, HILIC provides orthogonal retention by utilizing an aqueous-enriched layer on the stationary phase, while mixed-mode ligands handle the ionic charges[6].

  • Mobile Phase Preparation:

    • Prepare a 100 mM Ammonium Formate buffer, adjusted to pH 4.0 using formic acid.

    • Mobile Phase: 70% Acetonitrile / 30% Buffer (v/v). (Note: HILIC requires high organic content for retention).

  • Column Equilibration: Install a Mixed-Mode HILIC column (e.g., SIELC Obelisc N or SeQuant ZIC-HILIC). Flush with at least 50 column volumes of the mobile phase to fully establish the aqueous hydration layer on the silica surface.

  • Sample Execution:

    • Dissolve the sample in 70% Acetonitrile. (Warning: Injecting a highly aqueous sample into a HILIC system will disrupt the hydration layer and cause severe peak distortion).

    • Run isocratically at 0.5 mL/min.

Sources

Troubleshooting

Understanding the Challenge: The Structure of 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride

Answering the user's request.## Technical Support Center: Navigating Steric Hindrance in Reactions with 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride Welcome to the technical support center for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Navigating Steric Hindrance in Reactions with 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the unique challenges presented by 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride in chemical synthesis. The inherent steric and electronic properties of this molecule can often lead to low yields or failed reactions. This document provides expert-driven insights and validated protocols to help you navigate these complexities.

3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is a bifunctional molecule featuring a carboxylic acid and a primary amine. Its utility as a linker or building block is often complicated by steric hindrance—a phenomenon where the size and spatial arrangement of atoms obstruct a chemical reaction.[1][2] In this molecule, the substitution pattern on the biphenyl system creates a sterically congested environment around both reactive centers.

  • The Carboxylic Acid: The benzoic acid moiety is substituted at the meta-position by a large aminomethylphenyl group. This bulk can impede the approach of nucleophiles or the formation of large transition states required for reactions like amide bond formation.

  • The Aminomethyl Group: The primary amine is a benzylic amine. While typically reactive, its proximity to the bulky benzoic acid-substituted phenyl ring can hinder its reaction with large electrophiles.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing a logical path from problem to solution.

Q1: My amide coupling reaction with the carboxylic acid moiety is failing or giving low yields. What should I investigate first?

This is the most common challenge. Low conversion is often due to the steric hindrance around the carboxyl group, which prevents standard coupling reagents from efficiently forming the activated ester intermediate or hinders the subsequent nucleophilic attack by the incoming amine.[4][5]

G start Low Yield in Amide Coupling check_reagents Verify Reagent Quality & Stoichiometry (Coupling agent, base, amine) start->check_reagents check_conditions Review Standard Conditions (Solvent, Temp, Time) check_reagents->check_conditions Reagents OK steric_issue Steric Hindrance Likely Cause check_conditions->steric_issue Conditions Standard solution1 solution1 steric_issue->solution1 solution2 solution2 steric_issue->solution2 solution3 solution3 steric_issue->solution3

Figure 1: Troubleshooting workflow for low-yield amide coupling reactions.

Standard reagents like DCC or EDC/HOBt may be insufficient.[6] For sterically demanding couplings, more powerful reagents are necessary.

Reagent ClassExamplesMechanism of Action & Rationale
Uronium/Aminium Salts HATU , HCTU, HBTUForm highly reactive O-acylisourea intermediates. HATU is often superior for hindered substrates as the resulting OAt-activated ester is exceptionally reactive and less prone to side reactions.[7]
Phosphonium Salts PyBOP , PyAOPGenerate reactive phosphonium-oxy esters. These are known to be very effective for difficult couplings and can help suppress racemization if chiral amines are used.[6]
Carbodiimides DIC, EDCWhile common, these are often less effective for hindered substrates on their own. Their efficacy can be boosted with additives like DMAP, but more potent reagent classes are a better first choice for troubleshooting.[8]

Recommendation: Switch from a standard carbodiimide-based coupling to HATU with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

If even potent coupling reagents fail, the issue may be the size of the activated intermediate itself. Converting the carboxylic acid to a small, highly reactive acyl fluoride can be exceptionally effective.[9][10]

  • Why it works: Acyl fluorides are among the smallest and most reactive acylating agents, minimizing steric clash during the subsequent nucleophilic attack by the amine.[6][10]

  • How to do it: The carboxylic acid can be converted to an acyl fluoride in situ using reagents like Cyanuric Fluoride or BTFFH. The reaction is often performed at an elevated temperature to overcome the activation energy barrier.[8][9]

See Protocol 1 for a detailed methodology on acyl fluoride-mediated amide coupling.

  • Temperature: For challenging couplings, increasing the temperature (e.g., from room temperature to 50-80 °C) can provide the necessary energy to overcome the activation barrier. Microwave heating can also be effective for accelerating these reactions.[6][11]

  • Solvent: Aprotic polar solvents like DMF or NMP are standard. However, sometimes less polar solvents like DCM can be effective, especially when using acyl chlorides.[6]

  • Base: Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine to prevent it from competing with your desired nucleophile (the amine).[6]

Q2: My Suzuki or Sonogashira cross-coupling reaction on one of the phenyl rings is inefficient. What's the problem?

Cross-coupling reactions on sterically hindered or electronically deactivated aryl halides can be challenging.[12] The bulky substituents can impede the oxidative addition and reductive elimination steps in the palladium catalytic cycle.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield in Cross-Coupling ligand Ligand Choice: Bulky, electron-rich phosphines (e.g., SPhos) or N-heterocyclic carbenes (NHCs) start->ligand Optimize base Base Selection: Weaker bases (K3PO4, Cs2CO3) for Suzuki; organic amines for Sonogashira start->base Optimize precursor Pd Precursor: Pd(OAc)2 or Pd2(dba)3 ligand->precursor solvent Solvent & Temperature: Dioxane, Toluene, or DMF; Elevated temperature (80-110°C) or microwave base->solvent

Figure 2: Key optimization parameters for hindered cross-coupling reactions.
  • Ligand Selection (Most Critical Factor): Standard ligands like PPh₃ are often inadequate. For sterically hindered substrates, you need bulky, electron-rich phosphine ligands. These promote the formation of a highly reactive, low-coordinate palladium(0) species that can more easily undergo oxidative addition.[13][14]

    • Excellent Choices for Suzuki Coupling: SPhos, XPhos, RuPhos.[13][14]

    • Excellent Choices for Sonogashira Coupling: Buchwald ligands or systems that avoid copper co-catalysts to prevent side reactions.[15][16]

  • Base Selection: The base is crucial for activating the boronic acid in Suzuki coupling or deprotonating the alkyne in Sonogashira coupling.[17] For hindered Suzuki reactions, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like NaOH or NaOEt.[13]

  • Boronic Acid Stability: For Suzuki couplings, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborates, which can be more robust than the corresponding boronic acids.[13]

See Protocol 2 for a general method for Suzuki coupling of hindered substrates.

Frequently Asked Questions (FAQs)

Q: Should I use protecting groups on the amine or carboxylic acid functionalities?

A: It depends on the reaction you are performing on the other part of the molecule. A protecting group is temporarily attached to a functional group to decrease its reactivity.[18]

  • When to protect the amine: If you are performing a reaction that is sensitive to nucleophiles or bases (e.g., activating the carboxylic acid as an acid chloride, or performing a reaction with a strong organometallic reagent), you should protect the amine. A Boc (tert-butoxycarbonyl) group is a standard choice, as it is stable to many reaction conditions but can be easily removed with acid (like TFA).[19]

  • When to protect the carboxylic acid: If you are performing a reaction at the amine center that could be compromised by the acidic proton of the carboxyl group (e.g., using a strong, non-hindered base), protection as an ester (e.g., methyl or ethyl ester) is advisable. This can be reversed later by hydrolysis.

An orthogonal protecting group strategy allows for the selective removal of one group without affecting another.[20] For example, a Boc-protected amine (acid-labile) and a methyl ester (base-labile) can be deprotected independently.

Q: Can I perform reactions on the aromatic rings via Nucleophilic Aromatic Substitution (SNA_r_)?

A: Generally, this is difficult. S_NAr reactions require the aromatic ring to be "electron-poor," usually achieved by having strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like -F or -Cl).[21][22] The functional groups on 3-[4-(aminomethyl)phenyl]benzoic acid (a carboxylate and an alkylamine) are not strongly electron-withdrawing, making the rings electron-rich and thus not good candidates for S_NAr. Cross-coupling reactions are a much more viable strategy for functionalizing the aromatic rings.

Q: Are there alternative synthetic strategies to avoid these steric issues altogether?

A: Yes. Instead of starting with the fully assembled biphenyl structure, you can build it using a cross-coupling reaction as a key step. For example, you could perform a Suzuki coupling between a boronic acid/ester derivative of one ring and a halide of the other.

  • Example Retrosynthesis: Couple 3-carboxyphenylboronic acid with 4-(aminomethyl)bromobenzene (with the amine protected). This allows you to perform reactions on the individual, less-hindered rings before coupling them together, bypassing the steric challenges of the final molecule.

Key Experimental Protocols

Protocol 1: Acyl Fluoride-Mediated Amide Coupling for Highly Hindered Substrates

This protocol is adapted from methods developed for coupling sterically hindered substrates where standard methods fail.[8][9][10]

  • Preparation: To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (1.0 equiv, with the amine group protected, e.g., as Boc-amine).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) or acetonitrile.

  • Fluorinating Agent: Add Cyanuric Fluoride (1.5 equiv) followed by a non-nucleophilic base such as DIPEA (3.0 equiv).

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride intermediate. Monitor by TLC or LC-MS if possible.

  • Amine Addition: Add the desired amine nucleophile (1.2 equiv) to the vial.

  • Coupling Reaction: Seal the vial and heat the reaction mixture to 40-60 °C. Monitor the reaction for completion (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Halide Derivative

This general protocol uses a modern catalyst system known to be effective for challenging substrates.[13][14]

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide derivative of your molecule (1.0 equiv), the desired arylboronic acid or pinacol ester (1.5 equiv), and a base such as powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

References

  • Vallecoccia, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available from: [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio Peptide Scientific. Available from: [Link]

  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wang, L., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. Available from: [Link]

  • Wang, L., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]

  • Ghate, S. D., & Pandit, Y. B. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available from: [Link]

  • Adolfsson, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. Available from: [Link]

  • Reddy, V. P., et al. (2012). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. ACS Publications. Available from: [Link]

  • Stanchev, S., et al. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available from: [Link]

  • Asif, M. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available from: [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. Available from: [Link]

  • Wikipedia. (n.d.). Steric effects. Wikipedia. Available from: [Link]

  • NPTEL. (n.d.). Nucleophilic substitution Reactions. NPTEL. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available from: [Link]

  • Chem.iitb. (2020). Protecting Groups. Chem.iitb. Available from: [Link]

  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available from: [Link]

  • Elsayed, M. S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available from: [Link]

  • Synarchive. (n.d.). Protecting Groups List. SynArchive. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (CAS 578026-45-6).[1] This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (CAS 578026-45-6).[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important bifunctional molecule. As a Senior Application Scientist, my goal is to bridge the gap between theoretical protocols and practical laboratory challenges, ensuring you can achieve the desired purity and yield for your critical applications.

The unique structure of this compound, possessing both a basic aminomethyl group and an acidic benzoic acid group, presents specific purification challenges. This guide is designed to explain the causality behind experimental choices, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing both the underlying reasons and actionable solutions.

Problem 1: My recrystallized product has low purity and a poor yield. What went wrong?

This is the most common issue and often points to suboptimal recrystallization conditions.[2] Both purity and yield are highly sensitive to solvent choice, volume, and cooling rate.

Possible Causes & Solutions:

  • Incorrect Solvent or Volume: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] For a hydrochloride salt like this, polar protic solvents are a good starting point. An excessive amount of solvent is a frequent cause of low yield, as a significant portion of the product will remain in the mother liquor even after cooling.[2][4]

    • Actionable Advice: Start by performing small-scale solubility tests. If you've already completed a recrystallization with low yield, try reducing the solvent volume by boiling some of it off and attempting to recrystallize again.[2] A patent for the related 4-aminomethylbenzoic acid hydrochloride mentions using a methanol/water mixture for recrystallization, which can be an effective system to explore.[5]

  • Crystallization Occurred Too Quickly: Rapid cooling entraps impurities within the crystal lattice, defeating the purpose of recrystallization.[4] Ideal crystallization should occur slowly, over a period of 15-20 minutes or more.[4]

    • Actionable Advice: If crystals crash out of the hot solution immediately, you have likely used the minimum amount of solvent. Re-heat the solution and add a small amount of additional hot solvent (1-2 mL) to ensure the compound stays dissolved longer during the cooling phase.[4] Allow the flask to cool slowly on the benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath.[4][6]

Optimized Recrystallization Workflow

Here is a step-by-step protocol designed to maximize both purity and yield.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot solvent to just dissolve solid A->B Heat & Stir C Add activated charcoal (if solution is colored) B->C If needed E Allow filtrate to cool slowly to room temp. B->E If clear D Perform hot gravity filtration C->D Swirl & keep hot D->E F Cool further in an ice bath E->F Induces max precipitation G Collect crystals via suction filtration F->G H Wash with minimal ice-cold solvent G->H I Dry crystals under vacuum H->I

Caption: A step-by-step workflow for the recrystallization of 3-[4-(aminomethyl)phenyl]benzoic acid HCl.

Problem 2: An oil or gummy substance is forming instead of crystals. How do I fix this?

This phenomenon, known as "oiling out," occurs when the solute comes out of the solution at a temperature above its melting point (or the melting point of an impure mixture).[2] It is particularly common with compounds that have impurities, as these can significantly depress the melting point.

Possible Causes & Solutions:

  • High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture to below the temperature of the solution, causing it to separate as a liquid.

    • Actionable Advice: Re-heat the solution to re-dissolve the oil. Add a small amount of extra solvent and try cooling again, very slowly.[2] Scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites and induce crystallization.[3][6]

  • Inappropriate Solvent: The solvent's boiling point might be too high, or its solvating power might be too great even at lower temperatures.

    • Actionable Advice: Try a mixed-solvent system. Dissolve the crude material in a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Problem 3: My final product is still colored (yellow or brown).

Colored impurities are often high-molecular-weight byproducts or oxidation products that are present in trace amounts but are highly chromophoric.

Solution:

  • Use Activated Charcoal: These impurities can often be removed by adsorption onto activated charcoal.[7]

    • Protocol: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip, typically 1-2% of the solute's weight). Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the charcoal's surface. Remove the charcoal from the hot solution using gravity filtration (a fluted filter paper in a stemless funnel is best to prevent premature crystallization).[7] Then, allow the now-colorless filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude sample? A1: Impurities typically stem from the synthetic route. A common synthesis involves the reaction of a chloromethyl or bromomethyl benzoic acid derivative with an ammonia source.[8] Therefore, potential impurities include unreacted starting materials, and byproducts from the formation of secondary and tertiary amines.[8] If the synthesis started from a nitrated precursor, residual nitro-compounds could also be present.

Q2: What is the best way to assess the purity of my final product? A2: A combination of methods provides the most complete picture.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used and robust technique for assessing the purity of aminobenzoates and their isomers.[9] Reversed-phase HPLC is particularly effective.[9]

  • Melting Point: A sharp melting point range (typically < 2°C) is a good indicator of purity. Impurities will cause the melting point to be depressed and the range to broaden.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and help identify and quantify any remaining impurities.

Q3: Can I use column chromatography to purify this compound? A3: While possible, it is challenging. The compound is a salt and is highly polar, which can lead to poor separation (streaking) on standard silica gel. If chromatography is necessary, Reverse-Phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid) would be more appropriate. However, for most cases, a well-optimized recrystallization is more efficient.[10]

Q4: How should I properly store the purified 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride? A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. As a hydrochloride salt, it is relatively stable, but like many amino acids, it can be susceptible to slow degradation or discoloration over long periods if not stored correctly.

Q5: What safety precautions should I take? A5: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[11] Always handle the material in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Data Summary Table

While specific solubility data for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is not widely published, the table below provides expected solubility trends based on its structure as an amino acid salt.

Solvent CategorySolvent ExampleExpected SolubilityRationale
Polar Protic Water, MethanolHighThe ionic hydrochloride salt and polar functional groups (amine, carboxylic acid) readily form hydrogen bonds.[12]
Polar Aprotic DMSO, DMFModerate to HighGood dipole-dipole interactions can solvate the molecule.[13]
Ethers Diethyl Ether, THFVery LowThe non-polar nature of ethers cannot effectively solvate the ionic salt.[14]
Hydrocarbons Hexane, TolueneInsolubleNon-polar solvents lack the ability to interact with the polar and ionic parts of the molecule.
Troubleshooting Decision Pathway

Troubleshooting_Decision_Tree Start Start Purification Recrystallize Perform Recrystallization Start->Recrystallize Check_Purity Check Purity & Yield Recrystallize->Check_Purity Success Pure Product (>98%) Check_Purity->Success Yes Problem Problem Identified Check_Purity->Problem No Low_Yield Low Yield? Problem->Low_Yield Oiling_Out Oiled Out? Low_Yield->Oiling_Out No Reduce_Solvent Reduce Solvent Volume & Re-cool Low_Yield->Reduce_Solvent Yes Colored Still Colored? Oiling_Out->Colored No Slow_Cooling Add More Solvent & Cool Slower Oiling_Out->Slow_Cooling Yes Colored->Success No, Purity OK Charcoal Redissolve & Use Activated Charcoal Colored->Charcoal Yes Reduce_Solvent->Recrystallize Slow_Cooling->Recrystallize Charcoal->Recrystallize

Caption: A decision tree for troubleshooting common recrystallization problems.

References
  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at: [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available at: [Link]

  • Recrystallization1. Unknown Source. Available at: [Link]

  • Method for producing amino acid ester hydrochloride. Google Patents (JP4356292B2).
  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. Available at: [Link]

  • A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of Organic Chemistry. Available at: [Link]

  • Recrystallization sources of error. Reddit. Available at: [Link]

  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. Available at: [Link]

  • Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Experiment 9 — Recrystallization. Unknown Source. Available at: [Link]

  • Comparison of methods for determination of para-aminobenzoic acid (PABA). The Korean Nutrition Society. Available at: [Link]

  • (PDF) "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation". ResearchGate. Available at: [Link]

  • Process for producing crystals of salt of acidic amino acid and basic amino acid. Google Patents (EP0242135A2).
  • Novel technology for synthesis of aminomethylbenzoic acid. Google Patents (CN102718673A).
  • 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride — Chemical Substance Information. ECHA. Available at: [Link]

  • 4-(Aminomethyl)Benzoic Acid. PubChem. Available at: [Link]

  • Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Indian Academy of Sciences. Available at: [Link]

  • Preparation method of 4-aminomethylbenzoic acid. Google Patents (WO2011087211A2).

Sources

Troubleshooting

Stabilizing 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride at room temperature

Welcome to the technical support resource for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (CAS: 578026-45-6). This guide is designed for researchers, medicinal chemists, and formulation scientists to ensure the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (CAS: 578026-45-6). This guide is designed for researchers, medicinal chemists, and formulation scientists to ensure the stability and integrity of this compound during storage and experimentation at room temperature. Our recommendations are grounded in established chemical principles and best practices for analogous structures, providing a framework for robust handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride?

A1: Based on its structure—a primary benzylic amine and a hydrochloride salt—the compound is susceptible to oxidation and moisture. For maximum long-term stability, we recommend the following conditions, summarized in Table 1. The primary amine, particularly at a benzylic position, is prone to oxidation, which can be accelerated by light and ambient oxygen. The hydrochloride salt can be hygroscopic, and absorbed water can promote degradation or physical changes.[1]

Table 1: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) Reduces the rate of potential thermal degradation and oxidative reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes exposure to oxygen, preventing oxidation of the aminomethyl group.[2][3]
Light Amber Glass Vial / Dark Protects the aromatic rings and benzylic amine from photolytic degradation.

| Moisture | Tightly Sealed in a Desiccator | Prevents moisture uptake by the hygroscopic hydrochloride salt. |

Q2: Why is the compound supplied as a hydrochloride salt? What are the implications for stability?

A2: The aminomethyl group is basic and would exist as a reactive free amine in its neutral form. Converting it to a hydrochloride salt serves two key purposes:

  • Enhanced Stability: Protonation of the amine nitrogen significantly reduces its nucleophilicity and susceptibility to oxidative degradation. The lone pair of electrons is engaged in a bond with the proton, making it less available for unwanted side reactions.

  • Improved Solubility: The salt form generally imparts greater aqueous solubility compared to the free base, which is beneficial for many experimental applications.

The main stability implication is potential hygroscopicity. Therefore, stringent control of moisture is critical.

Q3: What are the most likely degradation pathways for this molecule at room temperature?

A3: While specific studies on this molecule are not publicly available, based on its functional groups, two primary degradation pathways are plausible: oxidation and photodecomposition. Amine degradation is a well-documented phenomenon that can occur through thermal or oxidative routes.[2][4][5]

  • Oxidation: The primary benzylic amine is the most labile site. Oxidation can lead to the formation of the corresponding imine, aldehyde, or further polymeric byproducts. This process is often indicated by a color change in the material from white to yellow or brown.

  • Photodecomposition: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This can involve complex radical-based reactions.

The diagram below illustrates a potential oxidative degradation pathway.

G cluster_main Potential Oxidative Degradation Pathway parent 3-[4-(aminomethyl)phenyl]benzoic acid (Hydrochloride Salt) intermediate Intermediate Imine parent->intermediate Oxidation (O₂, light, metal traces) product 4-Formylphenyl Analogue (Potential Degradant) intermediate->product Hydrolysis polymer Polymeric Byproducts intermediate->polymer Self-condensation

Caption: Potential oxidative pathway of the aminomethyl group.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, helping you diagnose the problem and find a solution.

Q: I'm performing an HPLC analysis and see a new, significant impurity peak that wasn't present in the initial batch. What could be the cause?

A: The appearance of a new peak is a clear indicator of degradation.

  • Probable Cause: The most likely cause is oxidative degradation of the aminomethyl group, especially if the compound was handled in air, dissolved in a solvent that was not degassed, or stored improperly. Another possibility is a reaction with an excipient or solvent impurity (e.g., aldehydes or ketones in solvents like acetone).

  • Recommended Action:

    • Characterize the Impurity: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the impurity. This is the most direct way to identify the degradant. For example, a mass corresponding to the loss of two hydrogen atoms could indicate imine formation, while a mass corresponding to the replacement of the -CH₂NH₂ group with a -CHO group would suggest oxidative cleavage.

    • Review Handling Procedures: Ensure all solvents are HPLC-grade and, for sensitive reactions, are degassed. When weighing and handling the solid, minimize its exposure time to ambient air and light.

    • Perform a Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is recommended. See Protocol 2 for a standard workflow. This helps confirm if the observed impurity matches those generated under specific stress conditions (e.g., oxidative stress).[1][6]

Q: The solid material, originally a white powder, has developed a yellow or brownish tint. Can I still use it?

A: A color change is a strong visual indicator of chemical degradation.

  • Probable Cause: This is characteristic of amine oxidation, which often produces colored conjugated imines or polymeric materials. The extent of the color change can be a rough guide to the level of degradation.

  • Recommended Action:

    • Do Not Assume Purity: Do not use the material for any experiment where purity is critical without re-characterizing it.

    • Quantitative Purity Analysis: Perform a quantitative purity analysis using a validated, stability-indicating HPLC method (see Protocol 1 ).[7] Use a reference standard of known purity to accurately determine the percentage of the active compound remaining.

    • Risk Assessment: If the purity is still within your experimental tolerance (e.g., >98%), you may choose to proceed, but be aware that even small amounts of impurities could affect biological assays or catalytic reactions. For drug development applications, the material should be discarded or re-purified.

Q: I'm having trouble dissolving the compound after it has been stored for some time. It used to dissolve readily. What's the issue?

A: This can be caused by either physical or chemical changes.

  • Probable Cause:

    • Hygroscopicity: The hydrochloride salt may have absorbed atmospheric moisture, causing the powder to clump and form hydrates that have different dissolution kinetics.

    • Degradation: The formation of less soluble impurities or polymeric byproducts can lead to an overall decrease in solubility.

  • Recommended Action:

    • Dry the Material: Place a small amount of the material in a vacuum oven at a mild temperature (e.g., 40°C) for several hours to remove absorbed water. Attempt to dissolve the dried material. If it dissolves, moisture was the issue.

    • Check Purity: If drying does not resolve the issue, analyze the material's purity by HPLC to check for degradation products.

    • Solvent Selection: If purity is acceptable, you may need to employ gentle heating or sonication to aid dissolution. Ensure your solvent is pure, as contaminants can also affect solubility.

Protocols & Methodologies

Protocol 1: Stability-Indicating Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride and detecting potential non-volatile degradants.[7][8]

1. Instrumentation and Materials:

  • HPLC system with a UV/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

2. Sample Preparation:

  • Accurately weigh and dissolve the compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

4. Data Analysis:

  • Calculate purity based on the area percent of the main peak relative to the total area of all peaks detected.

  • A stability-indicating method is one where all major degradation products are resolved from the main peak. This can be confirmed using forced degradation samples (Protocol 2).

Protocol 2: Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is crucial for understanding the intrinsic stability of a molecule.[1][6] This workflow exposes the compound to harsh conditions to deliberately induce degradation.

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions (Typical) start Prepare 1 mg/mL Stock Solution of Compound acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base ox Oxidative 3% H₂O₂, RT start->ox therm Thermal (Solid) 80°C start->therm photo Photolytic ICH Q1B Light Box start->photo analyze Analyze All Samples by LC-MS and HPLC-UV (Protocol 1) acid->analyze base->analyze ox->analyze therm->analyze photo->analyze evaluate Evaluate Results: - Identify Degradants - Determine Degradation Pathways - Confirm Method is Stability-Indicating analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Table 2: Standard Conditions for Forced Degradation

Stress Condition Reagent/Condition Time Points Target Degradation
Acid Hydrolysis 0.1 M HCl at 60°C 2, 8, 24 hours 5-20%
Base Hydrolysis 0.1 M NaOH at 60°C 2, 8, 24 hours 5-20%
Oxidation 3% H₂O₂ at Room Temp 2, 8, 24 hours 5-20%
Thermal Solid state at 80°C 1, 3, 7 days 5-20%

| Photolytic | Solid & Solution, ICH Q1B conditions | Overall illumination of 1.2 million lux hours and 200 watt hours/square meter | Compare to dark control |

Note: Time points should be adjusted to achieve the target degradation level of 5-20%. If degradation is too rapid, reduce temperature or time. If too slow, increase the stress level.

References

  • ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science.
  • ACS Publications. (2023).
  • FORCE Technology. Emissions and formation of degradation products in amine-based carbon capture plants.
  • PMC.
  • SciSpace.
  • Sapphire Bioscience. 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride.
  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.
  • Google Patents.
  • Chemwatch. 4-[3-(aminomethyl)
  • ResearchGate. Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques.
  • SciSpace. (2011).
  • Research Journal of Pharmacy and Technology.
  • BenchChem. Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • SciSpace. (2016, December 14).
  • BenchChem. A Comparative Guide to the Quantitative Analysis of 3-(4-Acetyloxyphenyl)benzoic Acid Impurities.

Sources

Optimization

Technical Support Center: Troubleshooting False Positives with 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and validate high-throughput screen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and validate high-throughput screening (HTS) hits involving 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride .

While this compound may initially flag as a promising hit, its structural features—a rigid hydrophobic biphenyl core, a reactive primary amine, and a zwitterionic nature—make it highly susceptible to generating false positives. This guide provides a self-validating framework to identify the root cause of assay interference and separate true biological activity from experimental artifacts.

Part 1: Mechanistic Troubleshooting Guide & Protocols

To establish a self-validating system, every suspected interference mechanism must be tested via a primary diagnostic assay and confirmed via an orthogonal method. Do not rely on a single readout.

Issue 1: Colloidal Aggregation (The "Soap" Effect)

Causality: The biphenyl core of this compound is highly hydrophobic, while the zwitterionic ends (the primary amine and carboxylic acid) act as polar heads. This amphiphilic nature drives the spontaneous formation of colloidal aggregates (micelles or vesicles) at micromolar concentrations. These colloids non-specifically sequester and denature target proteins, leading to apparent, yet artifactual, enzymatic inhibition[1].

Self-Validating Protocol:

  • Step 1: Prepare your standard assay buffer and a parallel buffer supplemented with a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or CHAPS).

  • Step 2: Generate a 10-point dose-response curve for the compound in both buffer conditions.

  • Step 3: Calculate the IC50. A >10-fold rightward shift (loss of potency) in the presence of detergent strongly suggests aggregation-based interference[1].

  • Step 4 (Orthogonal Validation): Analyze the compound at 10x its apparent IC50 in detergent-free buffer using Dynamic Light Scattering (DLS). The detection of particles >100 nm in diameter definitively confirms colloidal aggregation.

Issue 2: Chemical Reactivity (Covalent Adducts & Schiff Bases)

Causality: The primary amine on the aminomethyl group is a potent nucleophile. In biochemical assays, it can react with assay components such as aldehydes or ketones (forming Schiff bases), NHS-esters, or oxidized cysteine residues. This reactivity causes the molecule to act as an Assay Interference Compound (AIC) or Pan-Assay Interference Compound (PAINS), permanently inactivating proteins or cross-linking assay reagents[2][3].

Self-Validating Protocol:

  • Step 1: Incubate the compound (10 µM) with the target protein (1 µM) in your assay buffer for 1 hour at room temperature.

  • Step 2: Quench the reaction and perform intact protein Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Analyze the deconvoluted mass spectra. Look for a mass shift corresponding to the compound's molecular weight minus water (indicative of a Schiff base) or the exact mass of the compound (direct covalent addition).

  • Step 4 (Orthogonal Validation): Pre-incubate the compound with a strong nucleophile scavenger (e.g., 1 mM DTT or ethanolamine) before adding the target protein. If the inhibitory activity disappears, the compound is a reactive false positive.

Issue 3: Spectroscopic Interference (Autofluorescence & Inner Filter Effect)

Causality: The extended conjugated pi-system of the biphenyl moiety can absorb UV/Vis light (Inner Filter Effect) or autofluoresce. If the compound's spectral properties overlap with the excitation or emission wavelengths of the assay's fluorophores, it will artificially quench or inflate the signal in FRET, TR-FRET, or Fluorescence Polarization (FP) assays[1][2].

Self-Validating Protocol:

  • Step 1: Measure the absorbance and emission spectra of the compound alone (10 µM) in the assay buffer using a spectrophotometer.

  • Step 2: Overlay these spectra with the excitation/emission bands of your assay's fluorophores.

  • Step 3: If spectral overlap exceeds 20%, the primary assay data is compromised.

  • Step 4 (Orthogonal Validation): Switch to a label-free biophysical readout, such as Surface Plasmon Resonance (SPR) or RapidFire Mass Spectrometry, to verify if true, reversible binding is occurring.

Part 2: Diagnostic Matrix

Use the following quantitative summary to benchmark your troubleshooting results and determine the necessary corrective actions.

Interference MechanismDiagnostic AssayExpected Result for False PositiveCorrective Action
Colloidal Aggregation Detergent Addition (0.01% Triton X-100)IC50 shifts >10-fold (loss of potency)Discard hit or optimize scaffold for solubility
Chemical Reactivity Intact Protein LC-MSCovalent adduct mass shift observedDiscard hit (Reactive PAINS)
Spectroscopic Interference Abs/Em Spectral Scan>20% overlap with assay fluorophoresValidate binding via label-free assay (SPR)

Part 3: Triage Workflows & Mechanisms

HitTriage PrimaryHit Primary Hit: 3-[4-(aminomethyl)phenyl]benzoic acid DetergentTest Detergent Test (+ 0.01% Triton X-100) PrimaryHit->DetergentTest Step 1 DLS Dynamic Light Scattering (DLS) DetergentTest->DLS Confirm particles SpectralTest Spectral Profiling (Abs/Em Scan) DetergentTest->SpectralTest IC50 stable Aggregator False Positive: Colloidal Aggregator DetergentTest->Aggregator IC50 shifts >10x DLS->Aggregator >100nm colloids MSAdduct LC-MS/MS Adduct Screen SpectralTest->MSAdduct No spectral overlap FluorInterfere False Positive: Spectral Interference SpectralTest->FluorInterfere High Abs/Em overlap ReactivePAINS False Positive: Covalent PAINS MSAdduct->ReactivePAINS Covalent adducts found TrueHit Validated True Hit (Proceed to SAR) MSAdduct->TrueHit No adducts (Clean profile)

Caption: Logical workflow for triaging 3-[4-(aminomethyl)phenyl]benzoic acid to isolate true hits.

ChemicalReactivity Compound 3-[4-(aminomethyl)phenyl] benzoic acid Amine Reactive Primary Amine (-CH2-NH2) Compound->Amine exposes SchiffBase Schiff Base Intermediate (-CH=N-) Amine->SchiffBase nucleophilic attack on Target Assay Component (Aldehyde/Ketone) Target->SchiffBase reacts with FalseSignal Irreversible Inhibition / False Signal SchiffBase->FalseSignal leads to

Caption: Mechanism of chemical reactivity leading to Schiff base formation and assay interference.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the hydrochloride salt form precipitate immediately when I dilute it into my assay buffer? A: The HCl salt causes a localized, rapid drop in pH upon dilution. Because 3-[4-(aminomethyl)phenyl]benzoic acid is zwitterionic (containing both a basic amine and an acidic carboxylate), dropping the pH toward its isoelectric point minimizes its aqueous solubility, forcing it out of solution. Solution: Always pre-dilute the compound stock in a strongly buffered solution (e.g., 100 mM HEPES, pH 7.4) rather than unbuffered water or weak buffers.

Q: Is 3-[4-(aminomethyl)phenyl]benzoic acid classified as a classic PAINS? A: While it lacks the classic structural alerts originally defined by Baell and Holloway (such as rhodanines, quinones, or toxoflavins), its reactive primary amine and aggregating biphenyl core make it a notorious "frequent hitter." It falls under the broader umbrella of Assay Interference Compounds (AICs) that require rigorous orthogonal validation before proceeding to hit-to-lead optimization[2][3].

Q: Can I just computationally filter this compound out of my library? A: Computational filters are an excellent first pass, but they are not foolproof and can inadvertently remove viable chemical space if applied as a "black box"[3]. Because primary amines can be successfully optimized into stable amides or secondary amines during Structure-Activity Relationship (SAR) campaigns, it is better to experimentally flag and validate the interference mechanism rather than blindly discarding the scaffold.

Part 5: References

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. URL: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. URL: [Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride Purity: An LC-MS Comparison and Methodology Guide

As a rigid, bifunctional biphenyl scaffold, 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is a highly valuable building block in modern drug discovery, frequently utilized in the synthesis of peptidomimetics and ta...

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Author: BenchChem Technical Support Team. Date: March 2026

As a rigid, bifunctional biphenyl scaffold, 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is a highly valuable building block in modern drug discovery, frequently utilized in the synthesis of peptidomimetics and targeted therapeutics. However, its unique structural properties—specifically its amphoteric nature—present significant analytical challenges.

This guide provides an objective comparison of analytical methodologies for this compound, detailing why Liquid Chromatography-Mass Spectrometry (LC-MS) outperforms traditional techniques. Furthermore, it outlines a self-validating, step-by-step LC-MS method development and validation protocol grounded in the latest ICH Q14 and Q2(R2) regulatory guidelines[1].

The Analytical Conundrum: Understanding the Molecule

To design a robust analytical method, we must first understand the causality behind the molecule's behavior. 3-[4-(aminomethyl)phenyl]benzoic acid contains:

  • A basic primary amine ( −CH2​NH2​ , pKa 9.5)

  • An acidic carboxylic acid ( −COOH , pKa 4.0)

In unbuffered or neutral aqueous solutions, this molecule exists as a highly polar zwitterion . When analyzed using traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with standard UV detection, the zwitterionic state causes poor retention on hydrophobic C18 columns, leading to early elution in the void volume. Furthermore, mixed ionization states result in severe peak tailing and splitting. While UV detection can quantify the main peak, it lacks the specificity to identify co-eluting, non-chromophoric impurities or structural analogs[2].

Technology Comparison: Why LC-MS is the Gold Standard

To justify the selection of LC-MS, we must compare it against alternative analytical platforms.

FeatureLC-MS/MS (UPLC-MS)HPLC-UVGC-MS
Sensitivity (LOD) pg/mL to ng/mLµg/mLNot Applicable
Specificity High: Differentiates based on exact mass ( m/z ) and isotopic patterns[2].Low: Relies solely on chromatographic retention time.High: But requires extensive sample prep.
Zwitterion Handling Excellent: Compatible with HILIC or pH-controlled volatile buffers.Moderate: Prone to peak tailing without non-volatile ion-pairing agents.Poor: Compound is non-volatile and thermally labile; requires complex derivatization.
Impurity ID Direct: Can structurally elucidate unknown des-amino or dimer impurities[3].Indirect: Cannot identify unknowns without synthesized reference standards.N/A

Method Development: Causality in Chromatography and Ionization

According to ICH Q14 guidelines, analytical procedures must be developed using a science- and risk-based approach[1]. For 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, the critical method variables are stationary phase selection and mobile phase pH .

Chromatographic Strategy

Because the highly polar aminomethyl group causes poor retention on standard C18 columns, the analyte risks eluting in the "suppression zone"—the void volume where matrix salts heavily suppress MS ionization.

  • The Solution: We utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 phase. This increases the retention factor ( k′ ), moving the analyte away from the void volume and ensuring quantitative reliability.

Ionization and pH Control

Mass spectrometers cannot distinguish between co-eluting entities with the same mass unless they are properly ionized and separated[3]. The choice of mobile phase pH directly dictates the ionization state of the molecule, which in turn dictates the Electrospray Ionization (ESI) mode.

  • The Causality: By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH 2.7), we force the carboxylic acid into its neutral, protonated state ( −COOH ) while ensuring the primary amine is fully protonated ( −NH3+​ ). This yields a cleanly singly-charged cation ( [M+H]+ ), preventing chromatographic peak splitting and maximizing sensitivity in Positive ESI (ESI+) mode.

Ionization_Mech Zwitterion 3-[4-(aminomethyl)phenyl] benzoic acid (Zwitterion) Acidic Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7) Zwitterion->Acidic Basic Basic Mobile Phase (0.1% NH4OH, pH ~10) Zwitterion->Basic Cation Net Charge: +1 (-NH3+, -COOH) Acidic->Cation Anion Net Charge: -1 (-NH2, -COO-) Basic->Anion ESI_Pos ESI+ MS Detection (Optimal Sensitivity) Cation->ESI_Pos ESI_Neg ESI- MS Detection (Alternative) Anion->ESI_Neg

Fig 1. Causality of mobile phase pH on the ionization state and ESI-MS detection mode.

Step-by-Step LC-MS Validation Protocol (ICH Q2(R2) Compliant)

A scientifically sound protocol must be a self-validating system . This means the method contains internal checks that automatically invalidate the run if fundamental parameters drift out of specification, ensuring absolute trustworthiness in the data[4]. The following protocol aligns with the updated ICH Q2(R2) guidelines[5].

Step 1: System Suitability Testing (SST) - The Internal Control

Before any validation samples are injected, the system's readiness must be proven[6].

  • Prepare a standard solution of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride at 100% of the target test concentration.

  • Perform six replicate injections.

  • Self-Validation Criteria: The run is only permitted to proceed if the Relative Standard Deviation (RSD) of the peak area is 2.0%, and the peak tailing factor is 1.5. This proves the ESI source is stable and the column is free of active sites.

Step 2: Specificity & Isomer Differentiation

Specificity ensures the method identifies the target substance without interference[6]. While LC-MS easily differentiates a des-amino impurity by mass ( m/z shift), it cannot differentiate positional isomers (e.g., 4-[4-(aminomethyl)phenyl]benzoic acid) via mass alone, as they are isobaric.

  • Inject a blank matrix to confirm no background interference at the target m/z .

  • Spike the sample with known positional isomers and degradation products.

  • Self-Validation Criteria: The chromatographic resolution ( Rs​ ) between the target API and any isobaric isomer must be 2.0.

Step 3: Linearity and Range

Linearity validates reliable measurement across concentration levels[6].

  • Prepare calibration standards at a minimum of 5 concentration levels, covering 50% to 150% of the nominal specification limit[4].

  • Plot the MS response (peak area) against concentration.

  • Self-Validation Criteria: The correlation coefficient ( R2 ) must be 0.999, and the y-intercept must not significantly deviate from zero.

Step 4: Accuracy (Recovery)

Accuracy confirms results are consistent and close to true values[6].

  • Spike known quantities of the reference standard into a blank matrix at three levels: 80%, 100%, and 120% of the target concentration[4].

  • Extract and analyze in triplicate for each level.

  • Self-Validation Criteria: Mean recovery must fall between 98.0% and 102.0% to rule out matrix-induced ion suppression.

Step 5: Precision (Repeatability & Intermediate)
  • Repeatability: Analyze 6 independent sample preparations at the 100% concentration level on the same day, by the same analyst. (Acceptance: RSD 2.0%).

  • Intermediate Precision: Repeat the analysis on a different day, using a different LC-MS system or analyst. (Acceptance: Overall RSD 2.0%).

LCMS_Workflow ATP Analytical Target Profile (ICH Q14) Risk Risk Assessment (Matrix, Impurities) ATP->Risk Dev Method Development (HILIC/RP, pH Control) Risk->Dev Val ICH Q2(R2) Validation (Specificity, Precision, Accuracy) Dev->Val Routine Routine Purity Testing & Lifecycle Management Val->Routine

Fig 2. Science- and risk-based LC-MS validation lifecycle aligning with ICH Q14 and Q2(R2) guidelines.

Conclusion

Validating the purity of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride requires moving beyond the limitations of standard HPLC-UV. By understanding the amphoteric causality of the molecule, scientists can leverage pH-controlled LC-MS to achieve unparalleled specificity and sensitivity. Adhering to the self-validating principles of ICH Q2(R2) ensures that the resulting analytical data is not just accurate, but legally and scientifically defensible.

References
  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • NeBioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from[Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]

  • Altasciences. Practical Strategies for ICH Q14 and Q2(R2) Compliance. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

Introduction: The Synthesis Challenge of a Key Building Block 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is a crucial bifunctional building block in medicinal chemistry and materials science. Its rigid biphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthesis Challenge of a Key Building Block

3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is a crucial bifunctional building block in medicinal chemistry and materials science. Its rigid biphenyl core, combined with orthogonally positioned carboxylic acid and primary amine functionalities, makes it an attractive scaffold for constructing complex molecular architectures. However, the synthesis of this molecule, while seemingly straightforward, is fraught with challenges that can lead to significant variability in yield and purity across different laboratories. The successful translation of preclinical research to clinical applications hinges on the ability to reliably reproduce experimental results, a process that starts with the consistent synthesis of foundational chemical matter.[1]

This guide provides an in-depth comparison of common synthetic methodologies for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride. We will dissect the critical parameters of each step, explain the causality behind experimental choices, and offer detailed protocols designed to maximize reproducibility. This analysis is grounded in established chemical principles and aims to equip researchers with the insights needed to navigate the complexities of this synthesis, ensuring consistent outcomes for their drug development and research programs. The difficulty in achieving inter-laboratory reproducibility for even well-established assays underscores the need for rigorously defined and understood synthetic protocols.[2][3]

Strategic Dissection of the Synthesis

The most logical and widely applicable synthetic strategy involves a two-stage approach:

  • Carbon-Carbon Bond Formation: Construction of the core biphenyl structure, typically via a palladium-catalyzed cross-coupling reaction.

  • Functional Group Interconversion: Reduction of a nitrile precursor to the target primary aminomethyl group.

This guide will compare two distinct protocols based on this strategy, highlighting how choices in reagents and conditions at each stage critically impact the reproducibility of the final outcome.

Method 1: The Classical Suzuki-Miyaura Coupling and Catalytic Hydrogenation Approach

This method relies on well-established, traditional reactions that are common in many academic and industrial laboratories. It pairs a Suzuki-Miyaura coupling using a tetrakis(triphenylphosphine)palladium(0) catalyst with a subsequent high-pressure catalytic hydrogenation for the nitrile reduction.

Causality and Experimental Rationale

Step 1: Suzuki-Miyaura Coupling. The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[4][5] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6] The choice of base is critical; it activates the organoboron compound to facilitate the transmetalation step.[7][8] Aqueous potassium carbonate is a common and cost-effective choice, though its basicity can be a liability for base-sensitive substrates.[9] The use of Pd(PPh₃)₄ is traditional, but it can be sensitive to air and may require more forcing conditions compared to modern catalysts.

Step 2: Catalytic Hydrogenation. The reduction of nitriles to primary amines is a fundamental transformation.[10] Catalytic hydrogenation using Raney Nickel is an atom-economical method.[11] However, this reaction is often plagued by the formation of secondary and tertiary amine byproducts via reaction of the primary amine product with the intermediate imine. Using ammonia in the reaction mixture helps to suppress this side reaction by shifting the equilibrium of imine formation. The primary drawback is the requirement for high-pressure hydrogenation equipment, which poses safety risks and may not be available in all labs.[11]

Reproducibility Bottlenecks and Trustworthiness
  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Inconsistent or poor degassing of the reaction mixture can lead to catalyst deactivation and the formation of homocoupled byproducts, significantly impacting yield and reproducibility.[9][12]

  • Reagent Quality: The purity of the boronic acid is paramount. Impurities can lead to protodeboronation, a side reaction that cleaves the C-B bond and terminates the catalytic cycle.[12][13]

  • Hydrogenation Conditions: The activity of Raney Nickel can vary between batches. Furthermore, minor fluctuations in hydrogen pressure, temperature, and agitation rate can alter the reaction kinetics and the selectivity profile, leading to inconsistent ratios of primary, secondary, and tertiary amine products.

  • Safety and Equipment: The need for a specialized high-pressure reactor limits the accessibility of this method and introduces significant safety considerations.[11]

Method 2: A Modern Approach Using Advanced Catalysis and Transfer Hydrogenation

This method leverages more recent advances in catalysis to improve reaction efficiency and safety, thereby enhancing reproducibility by simplifying the experimental setup. It employs a more robust N-Heterocyclic Carbene (NHC) palladium precatalyst for the coupling step and a safer, more accessible transfer hydrogenation for the nitrile reduction.

Causality and Experimental Rationale

Step 1: Suzuki-Miyaura Coupling with an NHC Catalyst. N-Heterocyclic Carbene (NHC) ligands form highly stable and active palladium complexes.[14] These catalysts are often more resistant to deactivation and can facilitate couplings of more challenging substrates, sometimes at lower catalyst loadings and temperatures.[15] Using a stronger, non-aqueous base like potassium phosphate (K₃PO₄) in a solvent like dioxane can improve reaction rates and prevent side reactions associated with aqueous bases, such as hydrolysis of ester groups if present.[7]

Step 2: Transfer Hydrogenation. Transfer hydrogenation offers a practical alternative to high-pressure H₂ gas.[16] Reagents like ammonia borane serve as an in-situ source of hydrogen, eliminating the need for specialized pressure equipment.[16] Nickel(II) chloride can be used as a catalyst in combination with a borohydride source for an effective reduction system.[17] This approach is generally more tolerant of other functional groups and can provide high selectivity for the primary amine.[18]

Reproducibility Bottlenecks and Trustworthiness
  • Catalyst Cost and Availability: While more robust, advanced NHC-palladium catalysts can be more expensive than traditional phosphine-based catalysts.

  • Stoichiometry of Reducing Agents: Chemical reductions require careful control of stoichiometry. An excess of the reducing agent can lead to over-reduction or other side reactions.[10]

  • Workup Procedure: The workup for borane-based reductions can be more complex, requiring careful quenching of excess reagents and removal of boron-containing byproducts.

  • Moisture Sensitivity: While the overall protocol is robust, some borane reagents can be sensitive to moisture, requiring the use of dry solvents and proper handling techniques to ensure consistent results.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the two proposed methods, based on literature precedents for analogous transformations.

ParameterMethod 1: Classical ApproachMethod 2: Modern ApproachRationale & Key Considerations
Number of Steps 3 (Coupling, Reduction, Salt Formation)3 (Coupling, Reduction, Salt Formation)The overall sequence is similar, but the nature of the steps differs significantly.
Typical Overall Yield 55-70%70-85%Method 2 often provides higher yields due to more efficient catalysis and fewer side reactions.
Reproducibility ModerateHighMethod 2 avoids high-pressure gas and uses a more stable catalyst, reducing key sources of variability.
Safety Concerns High (High-pressure H₂, Raney Ni)Low to Moderate (Ammonia borane)Transfer hydrogenation is inherently safer than using flammable H₂ gas under high pressure.[11][16]
Equipment Needs Specialized (High-pressure reactor)Standard (Glassware)The accessibility of Method 2 is a major advantage for labs without specialized equipment.
Reagent Cost Low to ModerateModerate to HighAdvanced catalysts and reagents for Method 2 can be more expensive.
Key Bottleneck Hydrogenation selectivity & safetyStoichiometric control & workupEach method has a distinct critical stage that requires careful attention for success.

Visualization of Workflows and Pathways

A well-defined workflow is essential for any inter-laboratory study aiming to assess reproducibility.

G cluster_prep Phase 1: Standardization cluster_execution Phase 2: Execution at Multiple Labs cluster_analysis Phase 3: Analysis & Comparison reagents Source & Qualify Shared Reagent Lots protocol Distribute Standardized Operating Protocols (SOPs) reagents->protocol training Analyst Training Session (Remote/On-site) protocol->training labA Lab A Executes Synthesis training->labA labB Lab B Executes Synthesis training->labB labC Lab C Executes Synthesis training->labC sampling Collect Samples (Crude & Purified) labA->sampling labB->sampling labC->sampling characterization Centralized Analysis (HPLC, NMR, MS) sampling->characterization data Statistical Analysis of Yield & Purity Data characterization->data repro Assess Inter-Lab Reproducibility data->repro

Caption: Workflow for an inter-lab reproducibility study.

The chemical pathways themselves present distinct decision points and potential failure modes.

G cluster_1 Method 1: Classical cluster_2 Method 2: Modern r1 Methyl 3-bromobenzoate s1 Step 1: Suzuki Coupling Pd(PPh3)4, K2CO3 Toluene/H2O r1->s1 s3 Step 1: Suzuki Coupling Pd-NHC cat., K3PO4 Dioxane r1->s3 r2 4-Cyanophenylboronic acid r2->s1 r2->s3 inter Methyl 3-(4-cyanophenyl)benzoate s2 Step 2: Hydrogenation H2 (50 bar), Raney Ni, NH3/MeOH inter->s2 s4 Step 2: Transfer Hydrogenation Ammonia Borane, NiCl2 MeOH inter->s4 final_acid 3-[4-(Aminomethyl)phenyl]benzoic acid salt Step 3: Salt Formation HCl in Ether/IPA final_acid->salt final_hcl Target Product (HCl Salt) s1->inter Isolation s2->final_acid s3->inter Isolation s4->final_acid salt->final_hcl

Caption: Compared synthetic pathways to the target molecule.

Experimental Protocols

Protocol A: Method 1 (Classical)

Step 1: Methyl 3-(4-cyanophenyl)benzoate via Suzuki-Miyaura Coupling

  • To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 3-bromobenzoate (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed solvent mixture of toluene:ethanol:water (3:1:1, ~0.1 M concentration relative to the bromide).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) under a positive pressure of inert gas.

  • Heat the mixture to 85 °C and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the intermediate ester.

Step 2: 3-[4-(aminomethyl)phenyl]benzoic acid via Hydrogenation

  • Charge a high-pressure reactor vessel with methyl 3-(4-cyanophenyl)benzoate (1.0 eq) and a slurry of Raney Nickel (~20% w/w) in methanol saturated with ammonia.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor to 50 bar (725 psi) with hydrogen.

  • Heat the vessel to 60 °C and stir vigorously for 18-24 hours.

  • Cool the reactor, vent carefully, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate. The residue contains the amino acid product from concurrent reduction and saponification. Dissolve in dilute aqueous NaOH, wash with dichloromethane to remove non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl to pH ~1-2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the hydrochloride salt.

Protocol B: Method 2 (Modern)

Step 1: Methyl 3-(4-cyanophenyl)benzoate via NHC-Catalyzed Suzuki Coupling

  • To an oven-dried flask, add methyl 3-bromobenzoate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and finely ground anhydrous potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add palladium(II) dimer ([Pd(IPr)Cl]₂) (0.01 eq) and anhydrous dioxane (~0.2 M).

  • Heat the mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the intermediate ester.

Step 2: 3-[4-(aminomethyl)phenyl]benzoic acid via Transfer Hydrogenation

  • Dissolve methyl 3-(4-cyanophenyl)benzoate (1.0 eq) in methanol in a round-bottom flask.

  • Add nickel(II) chloride hexahydrate (0.2 eq) and stir until dissolved.

  • Add ammonia borane (3.0 eq) portion-wise at room temperature (Note: gas evolution).

  • Stir the reaction at room temperature for 8-12 hours.

  • Add 3M NaOH solution to saponify the ester and stir for an additional 4 hours.

  • Quench the reaction carefully by slow addition of 6M HCl until the pH is ~1.

  • Concentrate the mixture to remove methanol.

  • Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final hydrochloride salt.

Conclusion and Recommendations for Reproducible Synthesis

Both outlined methods are viable for the synthesis of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride. However, they present a clear trade-off between classical accessibility and modern robustness.

  • Method 1 (Classical) utilizes less expensive reagents but introduces significant reproducibility challenges. The variability in catalyst activity (both Pd and Raney Ni) and the stringent safety requirements of high-pressure hydrogenation make it susceptible to inter-lab and even intra-lab deviations.

  • Method 2 (Modern) offers a more reliable and safer pathway. The use of a robust, well-defined NHC-palladium catalyst and the avoidance of high-pressure gas significantly reduce the major sources of experimental variability. While the initial reagent cost may be higher, the improved consistency, higher yield, and enhanced safety profile often make it the superior choice for research and development settings where reproducibility is paramount.

For any laboratory seeking to establish a reliable synthesis of this compound, Method 2 is the recommended starting point . The key to achieving reproducibility will be the consistent sourcing of high-purity starting materials, careful control of stoichiometry in the reduction step, and the development of a standardized workup and purification protocol. By understanding the chemical rationale behind each step and being vigilant about the critical parameters, researchers can confidently produce this valuable building block with high fidelity across multiple experiments and laboratories.

References

  • Sparkl. Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018).
  • Catalytic Reduction of Nitriles.
  • Miyaura, N., Suzuki, A. Organoborane coupling reactions (Suzuki coupling). PubMed Central (PMC).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Hoveyda, A. H., et al. Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. PubMed Central (PMC).
  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014).
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021).
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • Chen, X., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry - ACS Publications.
  • Hafner, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.
  • Hafner, M., et al. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. PubMed Central (PMC).
  • Caddick, S., et al. A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Oxford Academic. (2023). Advancing reproducibility can ease the 'hard truths' of synthetic biology.
  • Organ, M. G., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PubMed Central (PMC).
  • Wikipedia. Suzuki reaction.
  • Center for Open Science. (2024). Enhancing Reproducibility in Drug Development Research.
  • Organic Chemistry Portal. Suzuki Coupling.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

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Validation

Structural Validation of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride: A Comparative Analysis of X-ray Crystallography and Spectroscopic Alternatives

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals In the rigorous pipeline of pharmaceutical development, the unambiguous structural elucidation of an active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the rigorous pipeline of pharmaceutical development, the unambiguous structural elucidation of an active pharmaceutical ingredient (API) is non-negotiable. It forms the bedrock of understanding structure-activity relationships (SAR), dictates physicochemical properties, and is a cornerstone of regulatory filings and intellectual property protection. This guide provides a detailed technical comparison of analytical techniques for the structural validation of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (CAS: 578026-45-6), a bifunctional organic molecule.[1] We will focus on single-crystal X-ray crystallography as the definitive method while objectively comparing its performance and utility against complementary spectroscopic and thermal analysis techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the three-dimensional structure of molecules at atomic resolution.[2] It provides a precise and absolute 3D map of atomic positions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. For a molecule like 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, SC-XRD can definitively confirm the ionic nature of the hydrochloride salt, the protonation state of the amine and carboxylic acid groups, and the overall molecular conformation.

The Crystallographic Workflow: From Powder to Publication-Ready Structure

The path from a bulk sample to a refined crystal structure is a meticulous process, where the quality of the outcome at each stage depends on the success of the preceding one. The causality is direct: poor crystals yield poor diffraction, which results in an unrefinable or incorrect structure.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_refine Structure Solution & Refinement a1 Material Sourcing & Purity Check a2 Solubility Screening a1->a2 a3 Crystallization Trials (Slow Evaporation, Vapor Diffusion, etc.) a2->a3 a4 Harvesting & Mounting a3->a4 b1 Mount on Diffractometer a4->b1 b2 Unit Cell Determination b1->b2 b3 Data Collection Strategy b2->b3 b4 Full Diffraction Data Acquisition b3->b4 c1 Data Reduction & Integration b4->c1 c2 Structure Solution (e.g., Direct Methods) c1->c2 c3 Iterative Refinement c2->c3 c4 Validation & CIF Generation c3->c4

Figure 1: A generalized workflow for small molecule X-ray crystallography.

Detailed Experimental Protocol for SC-XRD
  • Crystallization:

    • Causality: The formation of a single, well-ordered, and appropriately sized crystal is the most critical prerequisite. Defects, twinning, or polycrystalline growth will prevent successful data collection.

    • Methodology:

      • Ensure the purity of the 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride sample using techniques like NMR or HPLC.

      • Perform a solubility screen across a matrix of common laboratory solvents (e.g., water, methanol, ethanol, acetonitrile, isopropanol) and solvent/anti-solvent systems.

      • Set up crystallization experiments. For a salt-like this, slow evaporation from an aqueous or alcoholic solution, or vapor diffusion of an anti-solvent (e.g., diethyl ether or ethyl acetate) into a methanol solution are promising starting points.

      • Incubate trials in a vibration-free environment at a stable temperature (e.g., 4°C or room temperature).

      • Once suitable crystals form (ideally >20 µm in all dimensions), carefully harvest one using a cryo-loop.[2]

  • Data Collection:

    • Causality: The crystal must be cooled to cryogenic temperatures (typically 100 K) to minimize atomic thermal vibrations. This results in less diffuse diffraction spots and allows for the collection of higher-resolution data.

    • Methodology:

      • Mount the crystal-laden loop onto the goniometer head of a single-crystal X-ray diffractometer.

      • Flash-cool the crystal in a stream of liquid nitrogen.

      • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

      • Based on the crystal's symmetry, devise and execute a data collection strategy to measure the intensities of a complete and redundant set of reflections. Modern diffractometers automate this process significantly.[3]

  • Structure Solution and Refinement:

    • Causality: The diffraction pattern is a map of reciprocal space; mathematical methods are required to solve the "phase problem" and convert intensities into an electron density map, from which atomic positions are derived. This initial model is then refined to achieve the best possible fit with the experimental data.

    • Methodology:

      • Integrate the raw diffraction images and scale the data to correct for experimental variations.

      • Solve the structure using software implementing direct methods or other algorithms (e.g., SHELXT).

      • Refine the structural model against the data using a full-matrix least-squares program (e.g., SHELXL). This involves refining atomic positions, anisotropic displacement parameters, and locating hydrogen atoms from the difference Fourier map.

      • Validate the final structure using software like PLATON and the IUCr's CheckCIF service to ensure the model is chemically sensible and crystallographically sound.

Part 2: Comparative Analysis with Alternative Techniques

While SC-XRD is definitive, it is not always feasible or required. A suite of other techniques provides crucial, often complementary, structural and analytical data. The choice of method is dictated by the question being asked, the sample's physical state, and available resources.

tech_comparison center Structural & Physicochemical Validation of Target Molecule xray X-ray Crystallography (Solid State) center->xray Absolute 3D Structure Intermolecular Interactions nmr NMR Spectroscopy (Solution State) center->nmr Atom Connectivity Solution Conformation ms Mass Spectrometry (Gas Phase) center->ms Molecular Weight Elemental Formula thermal Thermal Analysis (Solid State) center->thermal Purity, Solvation State Thermal Stability

Figure 2: The complementary roles of different analytical techniques.

Performance Comparison Table
TechniquePrimary InformationKey StrengthsKey Limitations
X-ray Crystallography Absolute 3D structure, stereochemistry, packingUnambiguous and highly precise structural data.[2][3]Requires a suitable single crystal, which can be difficult to obtain[4]; provides a time-averaged structure in the solid state only.
NMR Spectroscopy Atom connectivity, chemical environmentGold standard for structure in solution[5]; non-destructive; excellent for dynamic studies.Does not provide precise bond lengths/angles; spectra can be complex; less sensitive than MS.
Mass Spectrometry Molecular weight, elemental formulaExtremely high sensitivity; provides exact mass with HRMS.[6][7]Provides no information on atom connectivity or stereochemistry; fragmentation can be complex to interpret.[8]
Thermal Analysis (DSC/TGA) Melting point, purity, thermal stability, solvent/hydrate contentQuantifies solid-state properties crucial for API development.[9][10]Provides no direct structural information about the molecule itself.

Part 3: Protocols for Alternative & Complementary Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution.[5][11]

  • Objective: To confirm the covalent framework (atom-to-atom connectivity) of the molecule and ensure it matches the expected structure.

  • Detailed Protocol:

    • Dissolve ~5-10 mg of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire a ¹H NMR spectrum. This will confirm the number and integration of protons in different chemical environments (aromatic, methylene, amine, carboxylic acid).

    • Acquire a ¹³C NMR spectrum (often using DEPT variants) to determine the number of unique carbon environments.

    • Acquire 2D correlation spectra.

      • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting molecular fragments.

    • Integrate and interpret all spectra to assemble the final molecular structure.[12][13]

High-Resolution Mass Spectrometry (HRMS)

MS is used to measure the mass-to-charge ratio of ions, providing molecular weight and formula information.[6][14]

  • Objective: To confirm the molecular formula of the compound with high accuracy.

  • Detailed Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for this molecule.

    • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ (for the free base form) will be observed.

    • Compare the measured exact mass of the most abundant isotope peak with the theoretically calculated mass for the proposed formula (C₁₄H₁₄NO₂⁺). A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Thermal Analysis (DSC & TGA)

Thermal analysis techniques measure changes in material properties as a function of temperature.[10][15] They are vital for characterizing the solid-state properties of an API.

  • Objective: To determine thermal stability, melting point, and the presence of residual solvent or water.

  • Detailed Protocol:

    • Thermogravimetric Analysis (TGA): [16]

      • Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

      • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

      • Monitor weight loss as a function of temperature. A weight loss step before decomposition can indicate the presence and quantity of solvent or water. The onset of major weight loss indicates the decomposition temperature.

    • Differential Scanning Calorimetry (DSC): [9]

      • Seal a small amount of sample (2-5 mg) in an aluminum DSC pan.

      • Heat the sample at a constant rate (e.g., 10 °C/min).

      • Monitor the heat flow into the sample relative to a reference pan. An endothermic peak will indicate the melting point of the compound, which is a key indicator of purity.

Conclusion

For the definitive structural validation of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous, three-dimensional view of the molecule, resolving any questions of isomerism, conformation, and intermolecular interactions in the solid state.

However, a comprehensive characterization, as expected in a professional drug development setting, relies on a multi-technique approach. NMR spectroscopy is essential for confirming the structure and dynamics in solution, while high-resolution mass spectrometry provides unequivocal confirmation of the molecular formula. Finally, thermal analysis (DSC/TGA) offers critical data on the material's solid-state properties, such as purity, solvation, and stability. Together, these methods provide a self-validating system, ensuring a complete and trustworthy understanding of the molecule's chemical identity and behavior.

References

  • EAG Laboratories. Thermal Analysis Techniques | Polymers. [Link]

  • Socratica. Thermal Analysis in Material Characterization. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Wikipedia. Mass spectrometry. [Link]

  • Broad Institute. What is Mass Spectrometry?. [Link]

  • Torontech. What is Thermal Analysis? A Complete Guide. [Link]

  • Westin, J. Mass spectrometry (MS) - Organic Chemistry. [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • IntechOpen. Mass Spectrometry and Its Importance for the Analysis and Discovery of Active Molecules in Natural Products. [Link]

  • National Science Foundation. Beyond X-rays: an overview of emerging structural biology methods. [Link]

  • Wiley Online Library. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Chemsrc. CAS#:259807-79-9 | 4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • NanoImaging Services. Comparing Analytical Techniques for Structural Biology. [Link]

  • ResearchGate. Structural Chemistry Using NMR Spectroscopy, Organic Molecules. [Link]

  • JEOL. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • LibreTexts. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

  • ECHA. 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride — Chemical Substance Information. [Link]

  • National Institutes of Health (NIH). Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

Sources

Comparative

Orthogonal testing methods for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride characterization

A Guide to Orthogonal Characterization of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride This guide presents a comprehensive framework for the characterization of the active pharmaceutical ingredient (API) 3-[4-(ami...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Orthogonal Characterization of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

This guide presents a comprehensive framework for the characterization of the active pharmaceutical ingredient (API) 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride. In pharmaceutical development, relying on a single analytical method is insufficient to guarantee the identity, purity, and stability of an API.[1][] An orthogonal approach, which employs multiple, independent analytical techniques, is essential for building a complete and reliable profile of a drug substance.[1][3] Each method chosen provides a different perspective on the molecule's properties, and their collective agreement provides a high degree of confidence in the material's quality.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind the selection of each orthogonal method, ensuring a robust and self-validating characterization strategy.

The Orthogonal Testing Philosophy

The core principle of orthogonal testing is to measure the same or related attributes using techniques based on different physical or chemical principles.[4] For instance, separating impurities based on their polarity (Reversed-Phase HPLC) is orthogonal to determining purity based on a material's melting point depression (DSC). This strategy minimizes the risk of overlooking impurities or structural anomalies that a single method might miss.[3] Our characterization of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride will be structured around four critical quality attributes (CQAs): Identity, Purity, Structure, and Solid-State Properties.

G cluster_input API Sample cluster_attributes Critical Quality Attributes (CQAs) API 3-[4-(aminomethyl)phenyl]benzoic acid HCl Identity Identity API->Identity Purity Purity API->Purity Structure Structure API->Structure SolidState Solid-State API->SolidState FTIR FTIR Identity->FTIR Primary MS Mass Spec (MS) Identity->MS Orthogonal HPLC HPLC Purity->HPLC Primary GC GC (Residual Solvents) Purity->GC Orthogonal DSC_Purity DSC (Purity) Purity->DSC_Purity Orthogonal NMR NMR Structure->NMR Primary HRMS HRMS Structure->HRMS Orthogonal DSC_Thermal DSC (Thermal) SolidState->DSC_Thermal Primary TGA TGA SolidState->TGA Orthogonal

Caption: Overall Orthogonal Characterization Workflow.

Identity Confirmation: Is It the Correct Molecule?

The first step is to confirm that the substance is indeed 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride. We will use two orthogonal methods that probe different molecular features.

Table 1: Comparison of Orthogonal Methods for Identity

Method Principle of Detection Information Provided Key Advantage
FTIR Spectroscopy Absorption of infrared radiation by molecular bonds, causing vibrations. Provides a "fingerprint" based on the presence of specific functional groups (e.g., -COOH, -NH3+, aromatic C-H).[5] Fast, non-destructive, and highly specific to the overall molecular structure.

| Mass Spectrometry (MS) | Ionization of the molecule and separation based on mass-to-charge ratio (m/z). | Determines the molecular weight of the parent molecule and provides structural clues from fragmentation patterns.[6] | Confirms the elemental formula and provides an independent verification of mass. |

Primary Method: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is an excellent first-line identification technique because it provides a unique vibrational fingerprint of the molecule. The presence, absence, and position of absorption bands corresponding to the carboxylic acid, aminomethyl, and substituted phenyl groups provide strong evidence of the compound's identity.

Expected Spectral Features:

  • Broad O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the carboxylic acid dimer O-H stretching.

  • N-H Stretches: Bands in the ~2800-3100 cm⁻¹ region, typical for an amine salt (-NH3+).

  • C=O Stretch: A strong, sharp absorption around 1700-1680 cm⁻¹ for the carboxylic acid carbonyl.[5]

  • Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Bending: Characteristic bands in the 900-675 cm⁻¹ region indicating the substitution pattern of the benzene rings.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the API with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Sample Analysis: Place the sample in the IR beam path and collect the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Verification: Compare the obtained spectrum against a reference spectrum of a known standard.

Orthogonal Method: Mass Spectrometry (MS)

Causality: MS provides a fundamental physical property of the molecule: its mass. This is completely independent of the vibrational properties measured by FTIR. By confirming the molecular weight of the free base, we gain a high degree of confidence in the compound's identity.

Expected Results: The molecular formula of the free base is C14H13NO2, with a monoisotopic mass of approximately 227.09 Da. In positive ion mode ESI-MS, the expected parent ion would be [M+H]+ at m/z 228.10.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the API (~10-50 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a single quadrupole or ion trap mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Verification: Confirm the presence of the expected parent ion [M+H]+ at m/z 228.10. Further structural confirmation can be obtained via MS/MS fragmentation, which would likely show losses of the carboxylic group (-45 Da) or cleavage at the benzylic position.[7]

Purity Assessment and Impurity Profiling

Purity is a critical attribute that directly impacts the safety and efficacy of a drug.[8][9] A robust purity assessment requires orthogonal methods to detect different types of potential impurities, including organic by-products from synthesis, degradation products, and residual solvents from manufacturing.[8][10]

G cluster_organic Organic & Degradation Impurities cluster_solvents Residual Solvents cluster_thermal Total Eutectic Impurities API API Sample for Purity HPLC Primary Method: HPLC-UV (Separation by Polarity) API->HPLC GC Orthogonal Method 1: GC-FID (Separation by Volatility) API->GC DSC Orthogonal Method 2: DSC (Measurement of Melting Point Depression) API->DSC

Caption: Orthogonal Strategy for Comprehensive Purity Analysis.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the gold standard for pharmaceutical purity analysis due to its high resolving power and sensitivity.[6] A reversed-phase method separates compounds based on their hydrophobicity. The nonpolar stationary phase will retain the aromatic API, while more polar or less polar impurities will elute at different times, allowing for their separation and quantification.

Experimental Protocol:

Table 2: Recommended HPLC Method Parameters

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µm Standard reversed-phase column providing good retention for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent to improve peak shape for the amine and provides an acidic pH.
Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutes A gradient elution ensures that impurities with a wide range of polarities can be detected in a single run.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 254 nm The aromatic rings of the API and related impurities are expected to have strong absorbance at this wavelength.

| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | |

Procedure:

  • Prepare the mobile phases and sample solution as described.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform a blank injection (diluent only) to identify any system peaks.

  • Inject the sample solution and record the chromatogram.

  • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Orthogonal Methods for Purity

1. Gas Chromatography (GC) for Residual Solvents: Causality: HPLC is not suitable for detecting volatile or semi-volatile solvents used in the manufacturing process. GC, which separates compounds based on their boiling points and interaction with the stationary phase, is the required orthogonal technique for this specific class of impurities.[6]

  • Protocol: A headspace GC system with a flame ionization detector (FID) is typically used, following methods outlined in pharmacopeias like USP <467>. The sample is dissolved in a high-boiling solvent (e.g., DMSO), heated in a sealed vial, and the vapor (headspace) is injected into the GC.

2. Differential Scanning Calorimetry (DSC) for Absolute Purity: Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[11] For a crystalline substance with a purity greater than 98.5%, the presence of impurities causes a depression and broadening of the melting peak.[8] This phenomenon, based on the van't Hoff equation, provides a measure of total eutectic impurities, a principle entirely different from chromatographic separation.[8]

  • Protocol: A small amount of sample (2-5 mg) is hermetically sealed in an aluminum pan. The sample is heated at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition. The purity is calculated from the shape of the melting endotherm using specialized software.

Definitive Structural Elucidation

While identity tests confirm the likely presence of the molecule, they do not definitively prove its atomic connectivity. For this, we turn to the most powerful tool for structural elucidation, NMR, supported by high-resolution mass spectrometry.

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is unparalleled for determining the precise structure of an organic molecule. It provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, as well as how they are connected to each other.

Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton(s) Approx. δ (ppm) Multiplicity Assignment
1H ~13.0 Broad Singlet Carboxylic Acid (-COOH)
3H ~8.5 Broad Singlet Ammonium (-NH₃⁺)
4H ~7.5 - 8.2 Multiplets Aromatic protons on both rings

| 2H | ~4.1 | Singlet/Broad | Methylene protons (-CH₂-) |

Note: Chemical shifts are estimates and can be influenced by solvent, concentration, and pH. Reference data for similar structures like benzoic acid and aminomethyl derivatives informs these predictions.[12][13]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the API in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (COOH, NH₃⁺).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 2 seconds, and a spectral width covering ~0-14 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment takes longer but provides a single peak for each unique carbon atom.

  • 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be performed.

  • Data Analysis: Integrate the ¹H NMR signals to confirm the proton ratios. Assign all peaks based on their chemical shifts, multiplicities, and correlations from 2D spectra.

Orthogonal Method: High-Resolution Mass Spectrometry (HRMS)

Causality: While standard MS confirms the nominal molecular weight, HRMS (e.g., on a TOF or Orbitrap instrument) measures the mass with extremely high accuracy (typically < 5 ppm). This allows for the determination of the elemental formula, providing an orthogonal confirmation of the structure proposed by NMR.

  • Protocol: The sample is analyzed as described in section 1.2, but on a high-resolution instrument. The measured exact mass of the [M+H]+ ion is compared to the theoretical exact mass calculated for C₁₄H₁₄NO₂⁺. A close match provides strong evidence for the proposed elemental composition.

Solid-State Characterization

The physical properties of an API can significantly impact its stability, solubility, and manufacturability. Thermal analysis techniques provide a powerful, orthogonal view of these properties.

Table 5: Summary of Orthogonal Thermal Analysis Data

Method Principle Key Information Obtained
DSC Measures heat flow as a function of temperature.[14] Melting point, enthalpy of fusion, glass transition (for amorphous content), detection of polymorphs.[11][15]

| TGA | Measures mass change as a function of temperature.[14] | Quantifies volatile content (water, residual solvent), determines thermal decomposition temperature.[11][16] |

Primary Method: Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary tool for investigating the thermal transitions of a material. For a crystalline API, the melting point is a key identifier and indicator of purity. The presence of multiple melting peaks or recrystallization events can indicate polymorphism, a critical property to control.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the API into a vented aluminum pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from ambient to 300 °C or higher, depending on the expected melting/decomposition point.

  • Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset temperature is typically reported as the melting point.

Orthogonal Method: Thermogravimetric Analysis (TGA)

Causality: TGA provides complementary information to DSC by directly measuring mass loss. While DSC can show a broad endotherm that could be melting or solvent loss, TGA can definitively distinguish between the two. A mass loss event preceding the melting point indicates the presence of solvates or hydrates, while mass loss at higher temperatures indicates decomposition.[16]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the API into a ceramic or platinum TGA pan.

  • Instrumentation: Place the sample pan onto the TGA microbalance.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge over a similar temperature range as the DSC experiment.

  • Analysis: The resulting curve plots percent weight loss versus temperature. Any step-downs in the curve indicate a mass loss event, which can be quantified.

Conclusion

The characterization of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, or any API, is a complex undertaking that demands a multi-faceted analytical approach. This guide has detailed a framework built on the principle of orthogonality, ensuring that critical quality attributes are verified by independent and complementary techniques. By integrating data from chromatography (HPLC, GC), spectroscopy (FTIR, NMR, MS), and thermal analysis (DSC, TGA), a comprehensive and trustworthy profile of the drug substance can be established, forming the foundation for successful drug development.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.).
  • Kovach, P. M. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Antoszczak, M., et al. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC.
  • ARL Bio Pharma. (n.d.). Active Pharmaceutical Ingredient Testing.
  • Ciesielski, W., et al. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid.
  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Nowak, K., et al. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Pharmaceutical Technology. (2026, March 16). An Orthogonal Approach to Biosimilarity.
  • IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
  • Wieczorek, A., et al. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC.
  • Taylor & Francis Online. (2023, January 16). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid.
  • Cipparone, G. (2010, March 1).
  • Yokogawa. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?.
  • Cygnus Technologies. (n.d.). Orthogonal Methods.
  • ECHA. (n.d.). 4-[3-(aminomethyl)
  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309).
  • ChemicalBook. (n.d.). 4-(Aminomethyl)benzoic acid(56-91-7) 1H NMR spectrum.
  • Angene. (n.d.). 4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride(CAS# 578026-68-3).
  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526.
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  • PubChem. (n.d.). 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid | C14H10F3NO2 | CID 51346826.
  • Sigma-Aldrich. (n.d.). 3-(Aminomethyl)benzoic acid = 98.0 HPLC 876-03-9.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
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Validation

A Comparative Guide to Analytical Reference Standards of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride for Pharmaceutical Research and Development

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The quality of analytical reference standards underpins the accuracy and reliability of these data, directly impacting drug s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The quality of analytical reference standards underpins the accuracy and reliability of these data, directly impacting drug safety and efficacy. This guide provides a comprehensive comparison of analytical reference standards for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Our focus extends beyond a simple product-to-product comparison to a deeper exploration of the scientific principles and experimental methodologies required to qualify and compare such standards.

The Critical Role of High-Purity Reference Standards

An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a specific compound. In the context of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, a high-quality reference standard is indispensable for:

  • Purity Assessment of API Batches: Accurately determining the percentage of the main component and identifying any impurities.

  • Method Validation: Establishing the performance characteristics of analytical methods, such as high-performance liquid chromatography (HPLC), as mandated by regulatory bodies like the FDA and ICH.[1][2][3]

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Stability Studies: Assessing the stability of the API under various environmental conditions.

The selection of a reference standard, therefore, is a critical decision that can have far-reaching implications throughout the drug development lifecycle.

Understanding the Analyte: 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride

3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is a biphenyl derivative containing both a carboxylic acid and an aminomethyl group. This bifunctional nature makes it a versatile intermediate in organic synthesis. However, its structure also presents analytical challenges, including the potential for various isomeric and process-related impurities.

A common synthetic route to this class of compounds involves a Suzuki-Miyaura cross-coupling reaction.[2][3] This popular and efficient method for creating carbon-carbon bonds between aryl halides and arylboronic acids can, however, introduce specific impurities.

Potential Impurities in 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride:

  • Starting Materials: Unreacted 3-bromobenzoic acid (or a derivative) and 4-(aminomethyl)phenylboronic acid (or a derivative).

  • Homocoupling Products: Biphenyl-3,3'-dicarboxylic acid and 4,4'-bis(aminomethyl)biphenyl, formed from the coupling of two molecules of the same starting material.

  • Isomeric Impurities: Positional isomers such as 4-[4-(aminomethyl)phenyl]benzoic acid and 2-[4-(aminomethyl)phenyl]benzoic acid may be present, depending on the purity of the starting materials.[1]

  • Residual Solvents and Reagents: Solvents and catalysts (e.g., palladium) used in the synthesis and purification steps.

A thorough comparison of reference standards must therefore include a detailed assessment of these potential impurities.

Comparative Analysis of Analytical Reference Standards

While obtaining detailed Certificates of Analysis (CoA) for direct comparison can be challenging without purchasing the products, a comprehensive evaluation should be based on the following key parameters. Below is a representative comparison table constructed from typical specifications for high-purity chemical reagents.

Table 1: Comparative Data for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride Reference Standards

ParameterSupplier A (Hypothetical)Supplier B (Hypothetical)Key Considerations
Purity (by HPLC) ≥ 99.5%≥ 99.0%Higher purity provides a more accurate standard for assay calculations. The method of purity determination is crucial.
Identity Confirmation ¹H NMR, ¹³C NMR, MS¹H NMR, MSComprehensive structural elucidation provides greater confidence in the material's identity.
Individual Impurity Each specified impurity ≤ 0.10%Each specified impurity ≤ 0.15%Lower individual impurity limits are critical for accurate impurity profiling of the API.
Total Impurities ≤ 0.3%≤ 0.5%A lower total impurity level indicates a more pure and reliable standard.
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%Water content can affect the accuracy of weighing and subsequent solution concentrations.
Residual Solvents (GC-HS) Meets USP <467> requirementsStated as "conforms"Specific solvent data is preferable to a general statement.
Certificate of Analysis Comprehensive, with spectral dataBasic, with purity valueA detailed CoA with appended spectra allows for independent verification.

Experimental Protocols for Reference Standard Qualification

To ensure the suitability of a reference standard, a series of analytical tests must be performed. The following are detailed protocols for the essential analyses.

Purity Determination and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the cornerstone for assessing the purity of non-volatile organic compounds like 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC-UV Purity Analysis.

HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.

  • Analysis: Inject the standard solution and a blank (diluent).

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percentage method, excluding the blank peaks.

Identity Confirmation by Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry provides orthogonal data to confirm the molecular weight of the compound.

LC-MS Experimental Workflow

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_ms Data Interpretation inj_lc Inject Solution sep_lc LC Separation inj_lc->sep_lc ion Ionization (ESI+) sep_lc->ion mass_an Mass Analysis ion->mass_an det_ms Detection mass_an->det_ms spec Generate Mass Spectrum det_ms->spec mw Confirm Molecular Weight spec->mw

Caption: Workflow for LC-MS Identity Confirmation.

LC-MS Method Parameters:

  • LC System: Use the same HPLC conditions as described in section 4.1.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-500

Expected Result: A prominent peak corresponding to the [M+H]⁺ ion of 3-[4-(aminomethyl)phenyl]benzoic acid (C₁₄H₁₃NO₂) at approximately m/z 228.1.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and identifying any structural isomers.

Procedure:

  • Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure of 3-[4-(aminomethyl)phenyl]benzoic acid. The spectrum should be consistent with the expected structure and free from significant signals corresponding to impurities.

Conclusion and Recommendations

The selection of an analytical reference standard for 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride requires a meticulous evaluation of its purity, impurity profile, and the comprehensiveness of the accompanying characterization data. While a higher price point may be associated with a more thoroughly characterized standard, the long-term benefits of using a reliable reference material—including regulatory compliance and confidence in analytical results—cannot be overstated.

For critical applications in late-stage drug development and quality control, it is imperative to choose a reference standard with the highest available purity and a comprehensive Certificate of Analysis that includes detailed information on the analytical methods used for characterization and the levels of identified impurities. For early-stage research, a well-characterized standard from a reputable supplier is sufficient, provided that in-house verification of its identity and approximate purity is performed.

Ultimately, the responsibility lies with the analytical scientist to ensure that the chosen reference standard is fit for its intended purpose, thereby upholding the integrity of the data generated and contributing to the development of safe and effective medicines.

References

  • Angene Chemical. 4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride(CAS# 578026-68-3). [Link]

  • Chemsrc. CAS#:259807-79-9 | 4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride. [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]

  • Bao, W., et al. (2009). A general and efficient method for the synthesis of biphenyls from bromobenzenes. Tetrahedron Letters, 50(17), 1953-1956.
  • Johansson, M., & Olsen, M. (2008). Synthesis of biphenyls. Topics in Current Chemistry, 289, 43-81.
  • SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Veeprho. Biphenyl Impurities and Related Compound. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • Arabian Journal of Chemistry. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]53521300108X)

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Comparative

Validating the Biological Activity of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride In Vitro: A Comparative Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of Novel Small Molecules In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Small Molecules

In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a cornerstone of innovation. The compound 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride presents a chemical scaffold with the potential for diverse biological activities, reminiscent of structures known to interact with key enzymatic targets in cellular pathways. While its specific biological targets are yet to be fully elucidated, its structural motifs suggest a plausible interaction with enzymes such as Poly (ADP-ribose) polymerase (PARP), which are critical in DNA repair and cancer therapy.

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, with a focus on its potential as a PARP1 inhibitor. We will objectively compare its hypothetical performance with established PARP inhibitors, providing supporting experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and validate novel chemical entities.

The Rationale for Investigating PARP1 Inhibition

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs)[1]. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which convert to toxic double-strand breaks (DSBs) during replication. This concept, known as synthetic lethality, has led to the successful development of several PARP inhibitors for the treatment of various cancers[2][3].

Given the structural elements of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride, we hypothesize that it may function as a competitive inhibitor at the nicotinamide binding pocket of PARP1. This guide will outline the necessary in vitro assays to test this hypothesis and characterize its potency and selectivity.

Comparative Analysis of PARP Inhibitors

To establish a benchmark for the biological activity of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride (referred to as Compound X), we will compare its hypothetical performance against well-characterized PARP inhibitors currently in clinical use.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)Reference
Compound X (Hypothetical) 1080080-foldN/A
Olaparib5--[1]
Rucaparib7--[1]
Talazoparib1--[1]
AZD5305 (Saruparib)1.55653>420-fold[4]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Workflows for In Vitro Validation

A tiered approach is recommended for the in vitro validation of Compound X as a PARP1 inhibitor. This workflow ensures a comprehensive characterization of its biochemical and cellular activity.

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_start Start: Compound X Synthesis and Purification parp1_assay PARP1 Enzymatic Assay (IC50 Determination) biochem_start->parp1_assay Primary Screening parp_selectivity PARP Family Selectivity Profiling parp1_assay->parp_selectivity Determine Potency cell_viability Cell Viability/Proliferation Assays (e.g., MTS, CellTiter-Glo) parp_selectivity->cell_viability Lead Candidate parp_trapping PARP-DNA Trapping Assay cell_viability->parp_trapping Confirm Cellular Activity dna_damage DNA Damage Response (γH2AX Foci Formation) parp_trapping->dna_damage Mechanism of Action

Caption: A tiered experimental workflow for the in vitro validation of a novel PARP1 inhibitor.

Detailed Experimental Protocols

PARP1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against PARP1.

Principle: This is a biochemical assay that measures the ability of an inhibitor to block the enzymatic activity of purified PARP1. The assay typically measures the incorporation of NAD+ into poly(ADP-ribose) (PAR) chains on a histone substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X in DMSO.

    • Dilute Compound X to various concentrations in assay buffer.

    • Prepare a solution of recombinant human PARP1 enzyme.

    • Prepare a reaction mixture containing biotinylated-NAD+, activated DNA, and histone proteins.

  • Assay Procedure:

    • Add the diluted Compound X or vehicle control (DMSO) to a 96-well plate.

    • Add the PARP1 enzyme to each well and incubate briefly.

    • Initiate the reaction by adding the reaction mixture.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction by adding a potent PARP inhibitor (e.g., Olaparib) at a high concentration.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated PAR chains.

    • Wash the plate to remove unincorporated reagents.

    • Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP).

    • Incubate and wash the plate.

    • Add a chemiluminescent HRP substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PARP-DNA Trapping Assay

Objective: To assess the ability of Compound X to trap PARP1 on DNA.

Principle: PARP inhibitors can trap PARP1 on DNA, leading to the formation of cytotoxic PARP-DNA complexes. This assay quantifies the amount of PARP1 trapped on DNA in cells treated with the inhibitor.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a BRCA-deficient cancer cell line like HCC1937) in a 96-well plate and allow them to adhere overnight[3].

    • Treat the cells with a serial dilution of Compound X or a positive control (e.g., Talazoparib) for 24 hours.

  • Cell Lysis and DNA Trapping:

    • Lyse the cells with a buffer containing a high concentration of salt to dissociate non-covalently bound proteins from DNA.

    • Centrifuge the lysate to pellet the DNA and any covalently bound proteins.

  • Detection:

    • Wash the DNA pellet to remove any remaining soluble proteins.

    • Resuspend the pellet in a denaturing buffer.

    • Quantify the amount of trapped PARP1 using a PARP1-specific ELISA or by Western blotting.

  • Data Analysis:

    • Normalize the amount of trapped PARP1 to the total protein concentration or cell number.

    • Plot the amount of trapped PARP1 against the inhibitor concentration.

parp_trapping_mechanism cluster_pathway PARP1 Trapping Mechanism cluster_inhibition Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruited to SSB DNA_SSB->PARP1_recruitment PARylation PARP1 Catalyzes PARylation PARP1_recruitment->PARylation Inhibitor Compound X (PARP Inhibitor) DDR_proteins Recruitment of DNA Repair Proteins PARylation->DDR_proteins Repair_dissociation DNA Repair and PARP1 Dissociation DDR_proteins->Repair_dissociation Trapped_complex PARP1 Trapped on DNA Inhibitor->Trapped_complex Blocks Dissociation

Caption: Mechanism of PARP1 trapping by a small molecule inhibitor at a DNA single-strand break.

Cell Viability Assay in BRCA-Deficient and Wild-Type Cells

Objective: To evaluate the selective cytotoxicity of Compound X in cells with and without a functional HR pathway.

Principle: A selective PARP1 inhibitor is expected to have a significantly greater cytotoxic effect in cells lacking a functional HR pathway (e.g., BRCA1/2 mutant) compared to their wild-type counterparts[4].

Protocol:

  • Cell Culture:

    • Culture a pair of isogenic cell lines, one with a BRCA1/2 mutation (e.g., HCC1937) and one with wild-type BRCA1/2 (e.g., HCC1937 reconstituted with wild-type BRCA1)[3].

  • Treatment:

    • Seed both cell lines in 96-well plates.

    • Treat the cells with a range of concentrations of Compound X for 72-96 hours.

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as the MTS assay or CellTiter-Glo® luminescent cell viability assay.

  • Data Analysis:

    • Calculate the percent viability relative to untreated controls for each cell line.

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line and compare the values to assess selectivity.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental data, each protocol should incorporate a self-validating system:

  • Positive and Negative Controls: Include known potent PARP inhibitors (e.g., Olaparib) as positive controls and inactive structural analogs or vehicle (DMSO) as negative controls.

  • Orthogonal Assays: Validate key findings using multiple, independent assays. For example, confirm the mechanism of cell death (apoptosis) induced by Compound X using a caspase activation assay.

  • Isogenic Cell Line Pairs: The use of isogenic cell lines that differ only in the status of a specific gene (e.g., BRCA1) provides a robust system for demonstrating target-specific effects[4].

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro validation of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride as a potential PARP1 inhibitor. The described experimental workflows and protocols are designed to deliver a comprehensive and reliable assessment of its biochemical potency, cellular activity, and selectivity. Positive results from these in vitro studies would provide a strong rationale for advancing this compound to further preclinical development, including in vivo efficacy and safety studies. The ultimate goal is to translate promising in vitro activity into novel therapeutic options for patients.

References

  • BenchChem. (2025). Validating PARP1 Inhibitor Selectivity: A Guide Using PARP1 Knockout Cells.
  • AACR Journals. (2019). Establishment of an in vitro assay that phenocopies tumor response to PARP inhibitors in vivo.
  • Drug Target Review. (2025).
  • PMC. (2025). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy.
  • ResearchGate. (n.d.). In-vitro PARP1 inhibition assay.
  • PMC. (n.d.).
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • MDPI. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • PMC. (n.d.). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper.

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Safety & Regulatory Compliance

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